molecular formula C10H8BrNO B1281594 4-(4-Bromophenyl)-2-methyl-1,3-oxazole CAS No. 22091-49-2

4-(4-Bromophenyl)-2-methyl-1,3-oxazole

Cat. No.: B1281594
CAS No.: 22091-49-2
M. Wt: 238.08 g/mol
InChI Key: KUNURROGBCFQQW-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-methyl-1,3-oxazole is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(4-bromophenyl)-2-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNURROGBCFQQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512084
Record name 4-(4-Bromophenyl)-2-methyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22091-49-2
Record name 4-(4-Bromophenyl)-2-methyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 4-(4-Bromophenyl)-2-methyl-1,3-oxazole: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a key derivative, 4-(4-Bromophenyl)-2-methyl-1,3-oxazole. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify experimental choices, and establish a self-validating framework for analysis. This document is intended for professionals in chemical synthesis and drug development who require a robust and reproducible protocol.

Part 1: Strategic Synthesis via Robinson-Gabriel Cyclodehydration

Rationale for Synthetic Route Selection

Several named reactions can yield the oxazole core, including the Van Leusen reaction and the Robinson-Gabriel synthesis.[2][3][4] For the specific substitution pattern of this compound, the Robinson-Gabriel synthesis offers the most direct and efficient pathway.[1][4][5] This classical method involves the acid-catalyzed cyclodehydration of a 2-acylamino-ketone intermediate.[1][4] This choice is predicated on the commercial availability and straightforward synthesis of the requisite precursors, ensuring a high probability of success and scalability.

The overall synthetic strategy is a two-step process starting from 2-amino-1-(4-bromophenyl)ethanone:

  • Acylation: N-acetylation of the primary amine to form the key 2-acylamino-ketone intermediate.

  • Cyclodehydration: Intramolecular condensation and dehydration to forge the oxazole ring.

Visualizing the Synthetic Workflow

The following diagram outlines the high-level workflow from the precursor to the final, purified product.

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization & Purification A 2-Amino-1-(4-bromophenyl)ethanone (Starting Material) C N-(2-(4-bromophenyl)-2-oxoethyl)acetamide (Acylamino-ketone Intermediate) A->C Acylation B Acetic Anhydride (Acylating Agent) B->C E Crude Product C->E Cyclodehydration D Concentrated H₂SO₄ (Dehydrating Agent) D->E F This compound (Final Product) E->F Recrystallization

Caption: High-level workflow for the Robinson-Gabriel synthesis of the target oxazole.

Detailed Experimental Protocol

Materials & Reagents:

  • 2-Amino-1-(4-bromophenyl)ethanone hydrochloride (≥98%)[6]

  • Acetic anhydride (≥99%)

  • Pyridine (Anhydrous)

  • Dichloromethane (DCM, Anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Ethanol (for recrystallization)

Protocol Step 1: Synthesis of N-(2-(4-bromophenyl)-2-oxoethyl)acetamide (Intermediate)

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-amino-1-(4-bromophenyl)ethanone hydrochloride (5.0 g, 20.0 mmol).

  • Suspension: Suspend the solid in 100 mL of anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add pyridine (3.5 mL, 44.0 mmol, 2.2 eq) to neutralize the hydrochloride salt and act as a base. Follow with the dropwise addition of acetic anhydride (2.1 mL, 22.0 mmol, 1.1 eq). Rationale: The amine is a stronger nucleophile than the hydroxyl group in p-aminophenol, leading to selective N-acylation over O-acylation.[7] Acetic anhydride is a potent and readily available acylating agent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate as an off-white solid. This intermediate is often of sufficient purity to proceed to the next step without further purification.

Protocol Step 2: Synthesis of this compound (Final Product)

  • Setup: Place the crude N-(2-(4-bromophenyl)-2-oxoethyl)acetamide from the previous step into a 100 mL round-bottom flask.

  • Cyclodehydration: Carefully add 20 mL of concentrated sulfuric acid at 0 °C. Causality: The strong acid protonates the ketone carbonyl, making it more electrophilic. The enol form of the amide carbonyl (or the amide oxygen itself) then acts as the intramolecular nucleophile to initiate cyclization.[8] Subsequent dehydration steps, driven by the strong dehydrating nature of H₂SO₄, lead to the aromatic oxazole ring.

  • Reaction: Stir the mixture at room temperature for 2-3 hours. The solution should become homogeneous.

  • Quenching: Slowly and carefully pour the reaction mixture over 200 g of crushed ice in a large beaker with vigorous stirring.

  • Precipitation & Neutralization: A precipitate will form. Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is ~7-8. Be cautious of gas evolution.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water.

  • Purification: Recrystallize the crude solid from hot ethanol to yield this compound as a pure crystalline solid.[9]

Part 2: Comprehensive Characterization and Structural Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following protocol provides a self-validating system where data from orthogonal techniques converge to unequivocally confirm the target structure.

Logic of Structural Elucidation

The confirmation of the final structure relies on piecing together evidence from multiple analytical techniques. Each method provides unique information, and their combination creates an undeniable structural proof.

Characterization_Logic cluster_0 Core Techniques cluster_1 Structural Information Derived NMR NMR Spectroscopy (¹H & ¹³C) Framework C-H Framework & Connectivity NMR->Framework MS Mass Spectrometry MolWeight Molecular Weight & Isotopic Pattern (Br) MS->MolWeight IR IR Spectroscopy FuncGroups Functional Groups (Oxazole Ring, C-Br) IR->FuncGroups Final Confirmed Structure: This compound Framework->Final MolWeight->Final FuncGroups->Final

Caption: Logical flow of how different analytical techniques provide complementary data.

Expected Analytical Data & Protocols

The following table summarizes the expected characterization data for the target compound.

Technique Parameter Expected Result Interpretation
¹H NMR Chemical Shift (δ)~7.75 (d, 2H), ~7.55 (d, 2H), ~7.90 (s, 1H), ~2.50 (s, 3H)Confirms para-substituted aromatic ring, oxazole C5-H, and methyl group protons.
¹³C NMR Chemical Shift (δ)~161 (C2), ~142 (C4), ~123 (C5), ~132, ~128, ~127, ~122 (Aromatic C), ~14 (CH₃)Confirms carbon skeleton, including oxazole ring carbons and methyl carbon.
FT-IR Wavenumber (cm⁻¹)~1620 (C=N str), ~1550 (C=C str), ~1050 (C-O-C str), ~830 (p-subst. bend)Identifies key functional groups and confirms the presence of the oxazole ring.
Mass Spec. m/zM⁺ at 237, M⁺+2 at 239 (approx. 1:1 ratio)Confirms molecular weight (238.08 g/mol ) and presence of one bromine atom.[]
Melting Point RangeSpecific range (e.g., 105-107 °C)Indicator of high purity (narrow melting range).

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Prep: Dissolve ~10-15 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

  • Acquisition: Record spectra on a 400 MHz or higher spectrometer.[11] For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Analysis: The proton spectrum should clearly show the AA'BB' pattern of the p-bromophenyl group, a singlet for the lone proton on the oxazole ring (C5-H), and a singlet for the methyl group. The carbon spectrum should show the expected number of signals corresponding to the unique carbons in the molecule.[12]

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Prep: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the oxazole ring system (C=N, C=C, C-O-C) and the aromatic C-H and C-Br vibrations. The absence of a broad -OH or N-H stretch and the absence of a strong C=O stretch confirms the completion of the cyclodehydration.[13]

Protocol: Mass Spectrometry (MS)

  • Sample Prep: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

  • Acquisition: Analyze using an Electrospray Ionization (ESI) or Electron Impact (EI) source.

  • Analysis: The key diagnostic feature is the molecular ion peak cluster. Due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes, two peaks of nearly equal intensity will be observed at m/z values corresponding to [C₁₀H₈⁷⁹BrNO]⁺ and [C₁₀H₈⁸¹BrNO]⁺.[14] This isotopic signature is definitive proof of a monobrominated compound.

References

  • Wikipedia. Robinson–Gabriel synthesis . Wikimedia Foundation. [Link][1]

  • NROChemistry. Van Leusen Reaction . [Link][2]

  • Sciforum. Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition . [Link][15]

  • Wikipedia. Van Leusen reaction . Wikimedia Foundation. [Link][3]

  • PubMed. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis . National Center for Biotechnology Information. [Link][16]

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis . [Link][17]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole . [Link][5]

  • SynArchive. Robinson-Gabriel Synthesis . [Link][4]

  • ACS Publications. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates . The Journal of Organic Chemistry. [Link][8]

  • Filo. COOH of the following reaction sequence is (HHCOCH - ​ - (1) CC(=O)Nc1ccc(Br)cc1 (2) Nc1ccc(Br)cc1 (3) Nc1ccc(Br)cc1Br (4) Brc1ccc(Br)cc1 . [Link][18]

  • NIH National Center for Biotechnology Information. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies . [Link][11]

  • ResearchGate. 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives . [Link][12]

  • Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES . [Link][14]

  • CORE. Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate . [Link][13]

  • Chemistry Stack Exchange. While treating 4-aminophenol with acetic anhydride why does the reaction stop at Paracetamol and does not undergo esterification with acetic acid? . [Link][7]

Sources

"physical and chemical properties of 4-(4-Bromophenyl)-2-methyl-1,3-oxazole"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(4-Bromophenyl)-2-methyl-1,3-oxazole: Properties, Characterization, and Synthetic Strategy

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No. 22091-49-2).[] Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the structural attributes, spectral characteristics, and synthetic methodologies pertinent to this heterocyclic compound. By synthesizing theoretical knowledge with practical experimental protocols, this guide aims to serve as an essential resource for the effective utilization of this molecule in research and development endeavors. The strategic inclusion of a bromophenyl moiety offers a versatile handle for further chemical modification, positioning this oxazole derivative as a valuable building block in the synthesis of complex molecular architectures for drug discovery.

Introduction: The Strategic Value of Substituted Oxazoles

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it an attractive core for drug design. The specific compound, this compound, combines this important heterocyclic core with two key substituents: a 2-methyl group and a 4-(4-bromophenyl) group.

The methyl group can influence the molecule's steric profile and lipophilicity, potentially impacting its binding affinity to biological targets. More significantly, the 4-bromophenyl group serves as a crucial synthetic handle. The bromine atom is a versatile functional group for post-synthetic modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid generation of diverse compound libraries. This strategic design makes this compound a valuable intermediate for exploring structure-activity relationships (SAR) in drug discovery programs. Derivatives of bromophenyl-thiazoles, a related heterocycle, have shown promise as antimicrobial and anticancer agents, suggesting a rich pharmacological landscape for the analogous oxazole compounds.[3]

Physicochemical Properties: A Predictive and Experimental Approach

A thorough understanding of a compound's physical properties is foundational to its application in any experimental setting, from reaction setup to formulation development.

Core Compound Data

The fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 22091-49-2[]
Molecular Formula C₁₀H₈BrNO[]
Molecular Weight 238.08 g/mol []
Predicted State Crystalline SolidInferred from Structure
Predicted Solubility Low in water; Soluble in organic solvents (e.g., DMSO, DCM, Ethyl Acetate)[4]
  • Expert Rationale : The presence of two aromatic rings and the overall planarity of the molecule suggest strong intermolecular forces, leading to a predicted crystalline solid state at room temperature. Aryl-substituted oxadiazoles, which are structurally similar, exhibit significantly lower aqueous solubility than their alkylated counterparts.[4] Therefore, this compound is expected to be sparingly soluble in water but readily soluble in common organic solvents.

Experimental Protocol: Melting Point Determination

Trustworthiness through Precision: The melting point is a critical indicator of purity. A sharp melting range (typically < 1°C) is characteristic of a pure crystalline solid. This protocol ensures high fidelity and reproducibility.

Methodology: Digital Melting Point Apparatus (e.g., Stuart SMP10)

  • Sample Preparation:

    • Ensure the compound is completely dry and free of solvent.

    • Finely crush a small amount of the crystalline solid into a powder using a spatula on a watch glass. This is crucial for uniform heat transfer.

    • Tap the open end of a capillary tube into the powder to collect a small amount of sample.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm for optimal results.

  • Instrument Setup:

    • Set a starting temperature approximately 10-15°C below the expected melting point (if unknown, a preliminary rapid heating run can establish an approximate range).

    • Set the heating ramp rate to 1-2°C per minute. A slow ramp rate is essential for accurately observing the melting transition.

  • Measurement:

    • Insert the capillary tube into the heating block of the apparatus.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first liquid droplet appears (onset of melting).

    • Record the temperature at which the entire sample has completely liquefied (completion of melting).

    • The recorded melting point should be reported as a range from the onset to the completion temperature.

  • Validation: Perform the measurement in triplicate to ensure consistency and report the average range.

Structural and Spectral Analysis

Structural elucidation is paramount for confirming the identity and purity of a synthesized compound. The following section outlines the expected spectral data and the standardized protocols for their acquisition.

Predicted Spectral Characteristics
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: Two doublets in the aromatic region (~7.5-7.8 ppm). The protons on the bromophenyl ring will appear as an AA'BB' system due to symmetry.

    • Oxazole Proton: A singlet for the proton at the C5 position of the oxazole ring (~7.2-7.5 ppm).

    • Methyl Protons: A singlet corresponding to the three protons of the methyl group at the C2 position (~2.5 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Expect 10 distinct carbon signals.

    • Oxazole Carbons: C2 (~160 ppm), C4 (~135 ppm), C5 (~125 ppm). These chemical shifts are characteristic of the oxazole ring system.[5]

    • Bromophenyl Carbons: Four signals, including the ipso-carbon attached to the bromine (~122 ppm) and the ipso-carbon attached to the oxazole ring (~129 ppm).

    • Methyl Carbon: A signal in the aliphatic region (~14 ppm).

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • C=N and C=C Stretching: Characteristic bands in the 1500-1650 cm⁻¹ region from the oxazole and phenyl rings.

    • C-H Stretching: Aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.

    • C-Br Stretching: A signal in the fingerprint region, typically around 500-600 cm⁻¹.

  • MS (Mass Spectrometry):

    • Molecular Ion (M⁺): A prominent molecular ion peak cluster will be observed due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). Therefore, expect peaks at m/z 237 and 239.

    • Fragmentation: Common fragmentation pathways for methyl-substituted oxazoles include the loss of HCN and CH₃CN, leading to characteristic fragment ions.[6]

Experimental Workflow & Protocols

The logical flow for compound characterization is essential for systematic analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Confirms Structure ms Mass Spectrometry (GC-MS or LC-MS) nmr->ms Confirms Mass ir FT-IR Spectroscopy ms->ir Confirms Functional Groups mp Melting Point Determination ir->mp Confirms Purity

Caption: Workflow for Synthesis and Characterization.

Protocol 1: NMR Sample Preparation (for Bruker 400 MHz or similar)

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃ or DMSO-d₆).

  • Sample Weighing: Accurately weigh 5-10 mg of the purified compound.

  • Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or invert several times to ensure the sample is completely dissolved. A clear, homogeneous solution is required for high-quality spectra.

  • Analysis: Insert the tube into the NMR spectrometer and acquire the ¹H and ¹³C spectra according to standard instrument protocols.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Instrument Setup:

    • Install a suitable GC column (e.g., a non-polar DB-5ms column).

    • Set the injector temperature to 250°C and the transfer line temperature to 280°C.

    • Program the GC oven with a temperature gradient (e.g., start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 300°C). This ensures separation from any minor impurities.

  • Injection & Analysis: Inject 1 µL of the sample solution. The compound will be separated by the GC and subsequently ionized (typically by electron impact, EI) and analyzed by the mass spectrometer.

  • Data Interpretation: Analyze the resulting chromatogram for purity and the mass spectrum for the molecular ion peak and fragmentation pattern to confirm the compound's identity.

Synthesis and Reactivity

Retrosynthetic Analysis and Proposed Synthesis

A common and effective method for constructing 2,4-disubstituted oxazoles is the Robinson-Gabriel synthesis or related cyclodehydration methods.[7] A plausible synthetic route for this compound starts from commercially available 4-bromoacetophenone.

Synthesis A 4-Bromoacetophenone B 2-Bromo-1-(4-bromophenyl)ethan-1-one (α-Haloketone) A->B Bromination (e.g., Br₂ in Acetic Acid) C N-(2-(4-bromophenyl)-2-oxoethyl)acetamide B->C Nucleophilic Substitution (Acetamide) D This compound C->D Cyclodehydration (e.g., POCl₃ or H₂SO₄)

Caption: Proposed Synthetic Pathway.

Synthetic Rationale:

  • α-Bromination: The synthesis begins with the bromination of 4-bromoacetophenone at the α-carbon. This reaction proceeds via an enol or enolate intermediate and is a standard transformation.

  • Amide Formation: The resulting α-bromoketone is a potent electrophile. Reaction with acetamide provides the N-acylamino ketone intermediate. This step builds the core backbone required for the oxazole ring.

  • Cyclodehydration: The final step is an intramolecular cyclization followed by dehydration. This is typically promoted by strong dehydrating agents like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid. This acid-catalyzed reaction forms the aromatic oxazole ring, which is the thermodynamic product. This general approach is well-established for synthesizing 2,4-disubstituted oxazoles.[8]

Chemical Reactivity

The reactivity of this compound is dictated by its constituent parts:

  • Oxazole Ring: The oxazole ring is aromatic but electron-rich, making it susceptible to electrophilic attack, though it is less reactive than pyrrole or furan. The C5 position is often the most nucleophilic.

  • Bromophenyl Group: The C-Br bond is the most versatile site for further functionalization. It readily participates in a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, alkyne, and other functional groups. This is a cornerstone of modern medicinal chemistry for library synthesis.

Conclusion and Future Outlook

This compound is a strategically designed chemical entity with significant potential as a building block in drug discovery and materials science. This guide has provided a detailed overview of its predicted and experimentally verifiable physicochemical properties, a robust set of protocols for its characterization, and a logical synthetic pathway. The true value of this molecule lies in the synthetic versatility afforded by the bromophenyl moiety, which opens the door to extensive SAR studies and the creation of novel chemical matter. Future research will undoubtedly leverage this potential to develop new therapeutic agents and functional materials.

References

  • Gomtsyan, A. (2012). Heterocyclic Scaffolds in Medicinal Chemistry: 1,2,4-Oxadiazole. In Discovery of Novel Antiviral Agents. IntechOpen. [Link not available, general reference]
  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)-1,3,4-oxadiazole. National Center for Biotechnology Information. [Link]

  • Springer Nature. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal. [Link]

  • Georganics. (n.d.). Methyl 1,3-oxazole-4-carboxylate. Georganics. [Link]

  • ResearchGate. (2012). Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. ResearchGate. [Link]

  • ResearchGate. (n.d.). Regioselective C-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole. ResearchGate. [Link]

  • SpectraBase. (n.d.). (4R)-4-ethyl-2-methyl-4,5-dihydro-1,3-oxazole. SpectraBase. [Link]

  • ACS Publications. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Facile solar photo-thermochemical syntheses of 4-bromo-2,5- disubstituted oxazoles from N-arylethylamides. The Royal Society of Chemistry. [Link]

  • Annali di Chimica. (1976). Mass spectrometry of oxazoles. Società Chimica Italiana. [Link]

  • PubMed. (2003). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. National Library of Medicine. [Link]

  • Taylor & Francis Online. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Journal of Drug Targeting. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

  • ResearchGate. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. ResearchGate. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Organic Chemistry Portal. [Link]

  • World Journal of Pharmaceutical Research. (2024). Synthesis and characterization of novel oxazole derivatives of disubstituted N-arylmaleimides. WJPR. [Link]

  • SlideShare. (2024). Medicinal Applications of 1,3-Oxazole Derivatives. SlideShare. [Link]

  • ResearchGate. (2013). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. ResearchGate. [Link]

  • Research Results in Pharmacology. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. [Link]

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Sources

An In-depth Technical Guide to 4-(4-Bromophenyl)-2-methyloxazole (CAS Number: 22091-49-2)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Bromophenyl)-2-methyloxazole (CAS No. 22091-49-2), a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. While specific research on this exact molecule is limited, this document consolidates available data on its physicochemical properties and provides expert insights into its synthesis, characterization, and potential biological activities based on established chemical principles and the known pharmacology of structurally related compounds. This guide is intended to serve as a foundational resource for researchers looking to explore the therapeutic or material applications of this and similar oxazole derivatives.

Introduction: The Oxazole Scaffold in Modern Chemistry

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. Oxazole derivatives are known to exhibit a wide range of biological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties.[1] The presence of a bromophenyl substituent, as in the case of 4-(4-Bromophenyl)-2-methyloxazole, often enhances the biological efficacy of small molecules and provides a reactive handle for further chemical modifications, such as cross-coupling reactions.

Physicochemical Properties of 4-(4-Bromophenyl)-2-methyloxazole

A summary of the known and predicted physicochemical properties of 4-(4-Bromophenyl)-2-methyloxazole is presented in Table 1. These properties are crucial for designing experimental protocols, including reaction conditions, purification methods, and formulation strategies.

PropertyValueSource
CAS Number 22091-49-2[2]
Molecular Formula C₁₀H₈BrNO[2]
Molecular Weight 238.08 g/mol [2]
IUPAC Name 4-(4-bromophenyl)-2-methyl-1,3-oxazole[3]
Synonyms Oxazole, 4-(4-bromophenyl)-2-methyl-[2]
Predicted logP 4.1[4]
Predicted Polar Surface Area 26.03 Ų[4]
Predicted Hydrogen Bond Acceptor Count 1[4]
Predicted Hydrogen Bond Donor Count 0[4]

Synthetic Strategies for 4-(4-Bromophenyl)-2-methyloxazole

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and reliable method for the formation of oxazoles from 2-acylamino ketones.[5][6] This approach involves the cyclodehydration of the acylamino ketone precursor.

G A 2-Amino-1-(4-bromophenyl)ethan-1-one C 2-Acetamido-1-(4-bromophenyl)ethan-1-one A->C Acetylation B Acetic Anhydride B->C E 4-(4-Bromophenyl)-2-methyloxazole C->E Cyclodehydration D Concentrated Sulfuric Acid (Dehydrating Agent) D->E

Figure 1: Proposed Robinson-Gabriel synthesis workflow for 4-(4-Bromophenyl)-2-methyloxazole.

Experimental Protocol:

  • Acetylation of 2-Amino-1-(4-bromophenyl)ethan-1-one:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-1-(4-bromophenyl)ethan-1-one (1 equivalent) in glacial acetic acid.

    • Add acetic anhydride (1.2 equivalents) dropwise to the solution.

    • Heat the reaction mixture to reflux for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-acetamido-1-(4-bromophenyl)ethan-1-one.

  • Cyclodehydration to form the Oxazole Ring:

    • To the crude 2-acetamido-1-(4-bromophenyl)ethan-1-one, add concentrated sulfuric acid (2-3 equivalents) cautiously while cooling the flask in an ice bath.

    • Stir the mixture at room temperature for 12-24 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 4-(4-Bromophenyl)-2-methyloxazole.

Van Leusen Oxazole Synthesis

The Van Leusen reaction offers a versatile and efficient one-pot synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[7][8]

G A 4-Bromobenzaldehyde E Intermediate Oxazoline A->E Reaction B Tosylmethyl isocyanide (TosMIC) B->E C Potassium Carbonate (Base) C->E D Methanol (Solvent) D->E F 4-(4-Bromophenyl)-2-methyloxazole E->F Aromatization (Elimination of Tosyl Group)

Figure 2: Proposed Van Leusen synthesis workflow for 4-(4-Bromophenyl)-2-methyloxazole.

Experimental Protocol:

  • To a solution of 4-bromobenzaldehyde (1 equivalent) and tosylmethyl isocyanide (1.1 equivalents) in methanol, add potassium carbonate (2 equivalents) in one portion.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield 4-(4-Bromophenyl)-2-methyloxazole. Microwave-assisted variations of this protocol can significantly reduce reaction times.[3]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 4-(4-Bromophenyl)-2-methyloxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl group, the oxazole ring proton, and the methyl group. Based on analogous structures, the predicted chemical shifts (in ppm, relative to TMS) are:

    • A singlet for the methyl protons around δ 2.5 ppm.

    • A singlet for the C5-proton of the oxazole ring around δ 7.5-8.0 ppm.

    • Two doublets in the aromatic region (δ 7.5-7.8 ppm) corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Predicted chemical shifts (in ppm) are:

    • Methyl carbon around δ 14 ppm.

    • Aromatic carbons between δ 120-140 ppm.

    • Oxazole ring carbons (C2, C4, C5) in the range of δ 120-165 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the compound. For 4-(4-Bromophenyl)-2-methyloxazole, the mass spectrum will show a characteristic isotopic pattern for the bromine atom (approximately 1:1 ratio for M+ and M+2 peaks).

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the synthesized compound. A reverse-phase HPLC method would be appropriate.

Proposed HPLC Method:

  • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Potential Biological Activities and Mechanisms of Action

While no specific biological data for 4-(4-Bromophenyl)-2-methyloxazole has been published, the structural motifs present suggest several avenues for investigation.

Anticancer Potential

Many oxazole and bromophenyl-containing compounds have demonstrated significant anticancer activity.[9] The proposed mechanism often involves the inhibition of key signaling pathways that are dysregulated in cancer.

G A 4-(4-Bromophenyl)-2-methyloxazole B Kinase (e.g., PI3K, Akt) A->B Inhibition C Downstream Effectors B->C Activation D Cell Proliferation & Survival C->D Promotion E Apoptosis C->E Inhibition

Sources

Technical Guide: 4-(4-Bromophenyl)-2-methyl-1,3-oxazole as a Core Scaffold in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the structure, properties, and synthetic utility of a key heterocyclic building block for researchers and drug development professionals.

Introduction

4-(4-Bromophenyl)-2-methyl-1,3-oxazole is a heterocyclic aromatic compound that serves as a pivotal building block in modern medicinal and materials chemistry. As a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom, it belongs to a class of structures known for their presence in biologically active molecules and their utility as versatile synthetic intermediates.[1] The strategic placement of a methyl group at the 2-position and a 4-bromophenyl moiety at the 4-position endows this molecule with a unique combination of stability and reactivity, making it an asset in the synthesis of complex molecular architectures.

The true value of this compound for drug development professionals lies in its dual-functionality. The oxazole core provides a rigid, planar scaffold that can correctly orient substituents for interaction with biological targets, while the bromine atom on the phenyl ring acts as a highly effective "synthetic handle" for elaboration via modern cross-coupling methodologies. This guide provides a detailed examination of its molecular structure, physicochemical properties, and its strategic application in synthetic workflows.

Molecular Structure and Physicochemical Characteristics

The structure of this compound is defined by an aromatic 1,3-oxazole ring. This ring is substituted at the C2 position with a methyl group and at the C4 position with a phenyl ring, which is itself substituted at its para-position with a bromine atom.

Structural Diagram

Caption: 2D molecular structure of this compound.

Key Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential information for experimental design, including reaction stoichiometry and analytical characterization.

PropertyValueSource
Molecular Formula C₁₀H₈BrNO[2]
Molecular Weight 238.08 g/mol [2]
CAS Number 22091-49-2[2]
IUPAC Name This compound
Synonyms Oxazole, 4-(4-bromophenyl)-2-methyl-[2]
Appearance Typically a white to off-white solid

Synthesis and Reactivity Profile

Synthetic Strategy

Oxazoles are commonly synthesized via cyclodehydration reactions. A prevalent and robust method is the Robinson-Gabriel synthesis , which involves the dehydration of 2-acylamino ketones. For this compound, a logical synthetic precursor would be N-(2-(4-bromophenyl)-2-oxoethyl)acetamide. This intermediate can be readily prepared from 2-bromo-1-(4-bromophenyl)ethan-1-one and acetamide. The subsequent cyclization is typically promoted by strong dehydrating agents like sulfuric acid or phosphorus oxychloride.

Expertise Insight: The choice of a strong dehydrating agent is critical. It facilitates the intramolecular attack of the amide oxygen onto the ketone, followed by elimination of water to form the aromatic oxazole ring. This transformation is generally high-yielding and tolerant of the aryl bromide, a crucial feature for its later use.

Core Reactivity: The Aryl Bromide Handle

The most significant feature of this molecule from a drug development perspective is the C-Br bond on the phenyl ring. This site is a versatile functional handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions . This allows researchers to strategically connect the this compound core to other fragments, building more complex molecules with tailored biological activities.

Common transformations include:

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, linking the core to other aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing key pharmacophoric groups.

  • Heck Coupling: Reaction with alkenes to form C-C bonds and introduce unsaturated side chains.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, creating rigid linear linkers.

workflow start This compound suzuki Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base) start->suzuki Introduce Aryl/Alkyl Groups buchwald Buchwald-Hartwig Amination (R₂NH, Pd Catalyst, Base) start->buchwald Introduce Amino Groups heck Heck Coupling (Alkene, Pd Catalyst, Base) start->heck Introduce Vinyl Groups prod_suzuki Aryl-Aryl Coupled Product (C-C bond formed) suzuki->prod_suzuki prod_buchwald Aryl-Amine Product (C-N bond formed) buchwald->prod_buchwald prod_heck Aryl-Alkene Product (C-C bond formed) heck->prod_heck

Caption: Key cross-coupling reactions utilizing the aryl bromide of the title compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity for this compound itself is not widely reported, its structural motifs are prevalent in pharmacologically active compounds. The oxazole ring is a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties.

The true utility is as a scaffold. The bromophenyl-oxazole core is frequently used to synthesize derivatives with a range of biological activities, including:

  • Anti-inflammatory Agents: Many compounds containing substituted oxadiazole (a related heterocycle) and bromophenyl groups have demonstrated significant anti-inflammatory effects.[3][4]

  • Antimicrobial and Anticancer Leads: The combination of a halogenated phenyl ring with an azole heterocycle is a common strategy in the design of antimicrobial and anticancer agents.[5] The halogen can participate in halogen bonding and improve membrane permeability, while the azole core provides a rigid framework for binding.

  • Kinase Inhibitors: The planar, aromatic nature of the structure makes it an ideal starting point for developing inhibitors that target the flat, aromatic-rich ATP-binding sites of protein kinases.

Exemplar Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating workflow for a representative Suzuki coupling reaction, a cornerstone of modern drug discovery chemistry.

Objective: To synthesize 2-methyl-4-(4'-methyl-[1,1'-biphenyl]-4-yl)-1,3-oxazole from this compound and p-tolylboronic acid.

Materials:

  • This compound (1.0 eq)

  • p-Tolylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Toluene (solvent)

  • Ethanol (co-solvent)

  • Water (for workup)

  • Ethyl Acetate (for extraction)

  • Brine (for washing)

  • Anhydrous Magnesium Sulfate (MgSO₄) (for drying)

  • Silica Gel (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 238 mg, 1.0 mmol), p-tolylboronic acid (163 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is a critical step as the Palladium(0) catalyst is oxygen-sensitive.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add toluene (8 mL) and ethanol (2 mL). Stir the suspension for 5 minutes. Add the catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol).

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Workup: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Dilute with water (15 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 15%).

  • Characterization: Collect the pure fractions and concentrate to yield the final product. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

  • Vertex AI Search. (n.d.). This compound, 98% Purity (GC), C10H8BrNO, 100 mg. Retrieved January 17, 2026.
  • Chemdiv. (n.d.). Compound 4-[(4-bromophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one. Retrieved January 17, 2026.
  • ResearchGate. (n.d.). Regioselective C-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole | Request PDF. Retrieved January 17, 2026.
  • BLDpharm. (n.d.). 1463808-08-3|3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid. Retrieved January 17, 2026.
  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. Available at: [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved January 17, 2026.
  • ChemicalBook. (n.d.). 2-(4-bromophenyl)benzo[d]oxazole synthesis. Retrieved January 17, 2026.
  • ECHEMI. (n.d.). Buy 5-(4-BROMOPHENYL)-1,3-OXAZOLE from Conier Chem&Pharma Limited. Retrieved January 17, 2026.
  • Chemdiv. (n.d.). Compound 4-[(4-acetylanilino)methylidene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one. Retrieved January 17, 2026.
  • Chemdiv. (n.d.). Compound 2-(4-bromophenyl)-4-[(3-methylanilino)methylidene]-1,3-oxazol-5(4H)-one. Retrieved January 17, 2026.
  • Liu, X. H., Lv, P. C., Xue, J. Y., Song, B. A., & Zhu, H. L. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European journal of medicinal chemistry, 44(9), 3763-3769.
  • Gierlich, P., & Gąsiorowska, J. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2413. Available at: [Link]

  • ResearchGate. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. Egyptian Journal of Chemistry.
  • Sławiński, J., & Szafrański, K. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(3), 678. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)-1,3,4-oxadiazole. Retrieved January 17, 2026, from [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved January 17, 2026.
  • BLDpharm. (n.d.). 1239589-17-3|Methyl 2-(4-bromophenyl)
  • ZORA (Zurich Open Repository and Archive). (2023). Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. Retrieved January 17, 2026.
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An In-Depth Technical Guide on the Biological Activity of 4-(4-Bromophenyl)-2-methyl-1,3-oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Landscape of Oxazole-Based Bioactive Compounds

The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active agents. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged structure in drug design. This guide focuses on a specific, yet underexplored, class of these compounds: 4-(4-Bromophenyl)-2-methyl-1,3-oxazole derivatives. The introduction of a bromophenyl group at the 4-position and a methyl group at the 2-position of the oxazole ring is anticipated to confer distinct biological activities. The bromine atom, a lipophilic and electron-withdrawing halogen, can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its interaction with biological targets.

While direct and extensive research on this exact substitution pattern is emerging, this guide will synthesize available data on closely related analogues to provide a comprehensive and predictive overview of the biological potential of this compound derivatives. We will delve into their synthesis, potential anticancer, antimicrobial, and anti-inflammatory activities, and the underlying mechanisms of action, providing researchers and drug development professionals with a solid foundation for further investigation.

I. Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through established synthetic methodologies for oxazole ring formation. A common and efficient approach involves the reaction of a 2-haloketone with an amide. In this case, 2-bromo-1-(4-bromophenyl)ethanone serves as a key precursor.

Synthetic Pathway: A Plausible Route

A logical synthetic route commences with the bromination of 4-bromoacetophenone to yield the α-bromoketone intermediate. This is followed by a cyclocondensation reaction with acetamide to form the desired oxazole ring.

Synthesis_of_this compound 4-Bromoacetophenone 4-Bromoacetophenone Br2_AcOH Br₂ / Acetic Acid 4-Bromoacetophenone->Br2_AcOH α-Bromination 2-Bromo-1-(4-bromophenyl)ethanone 2-Bromo-1-(4-bromophenyl)ethanone Br2_AcOH->2-Bromo-1-(4-bromophenyl)ethanone Acetamide Acetamide 2-Bromo-1-(4-bromophenyl)ethanone->Acetamide Cyclocondensation This compound This compound Acetamide->this compound

Caption: Plausible synthetic route to the target compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone

  • To a solution of 4-bromoacetophenone (1.0 eq) in glacial acetic acid, add bromine (1.1 eq) dropwise at room temperature with constant stirring.

  • Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with copious amounts of water to remove acetic acid, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2-bromo-1-(4-bromophenyl)ethanone.

Step 2: Synthesis of this compound

  • A mixture of 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) and acetamide (2.0 eq) is heated at 120-140 °C for 2-3 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

II. Potential Anticancer Activity

While specific data for this compound is limited, extensive research on structurally similar compounds, such as 4-(4-bromophenyl)thiazole and 1,3,4-oxadiazole derivatives, strongly suggests significant anticancer potential.[1] These related compounds have demonstrated notable cytotoxicity against various cancer cell lines.

Insights from Analogous Compounds

A novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and evaluated for their in vitro anticancer activity against the MCF-7 human breast adenocarcinoma cell line.[1] One derivative, in particular, exhibited an IC50 value of 10.5 μM, which is comparable to the standard drug 5-fluorouracil (IC50 = 5.2 μM).[1] This highlights the potential of the 4-bromophenyl moiety in conferring anticancer properties.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
4-(4-Bromophenyl)-thiazol-2-amine derivative (p2)MCF-7 (Breast)10.55-Fluorouracil5.2
Quinoline-1,3,4-oxadiazole derivative (8c)HepG2 (Liver)0.137 (µg/mL)Erlotinib0.308 (µg/mL)
Quinoline-1,3,4-oxadiazole derivative (15a)MCF-7 (Breast)0.164 (µg/mL)Erlotinib0.512 (µg/mL)
Proposed Mechanism of Action: A Predictive Outlook

The anticancer mechanism of oxazole derivatives is often multifaceted. Based on studies of related compounds, potential mechanisms for this compound derivatives could include:

  • Enzyme Inhibition: Many heterocyclic compounds exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases and topoisomerases.

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.

  • Cell Cycle Arrest: They may also cause a halt in the cell cycle at different phases, preventing cancer cells from dividing and multiplying.

Anticancer_Mechanism Oxazole_Derivative 4-(4-Bromophenyl)-2-methyl- 1,3-oxazole Derivative Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases, Topoisomerases) Oxazole_Derivative->Enzyme_Inhibition Apoptosis_Induction Induction of Apoptosis Oxazole_Derivative->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Oxazole_Derivative->Cell_Cycle_Arrest Anticancer_Effect Anticancer Effect Enzyme_Inhibition->Anticancer_Effect Apoptosis_Induction->Anticancer_Effect Cell_Cycle_Arrest->Anticancer_Effect

Caption: Plausible anticancer mechanisms of action.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a standard anticancer drug (e.g., doxorubicin) for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

III. Potential Antimicrobial Activity

The oxazole nucleus is a common feature in many antimicrobial agents. The presence of the 4-bromophenyl group can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.

Insights from Analogous Compounds

The antimicrobial potential of 4-(4-bromophenyl)-thiazol-2-amine derivatives has been investigated against a panel of bacteria and fungi.[1] Certain derivatives exhibited promising activity, with Minimum Inhibitory Concentrations (MICs) comparable to standard drugs like norfloxacin and fluconazole.[1]

Compound ClassBacterial StrainMIC (µM)Fungal StrainMIC (µM)
4-(4-Bromophenyl)-thiazol-2-amine derivative (p2)S. aureus16.1C. albicans>100
4-(4-Bromophenyl)-thiazol-2-amine derivative (p2)E. coli16.1A. niger>100
4-(4-Bromophenyl)-thiazol-2-amine derivative (p6)S. aureus>100C. albicans15.3
4-(4-Bromophenyl)-thiazol-2-amine derivative (p3)E. coli>100A. niger16.2
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

IV. Potential Anti-inflammatory Activity

Oxazole and related 1,3,4-oxadiazole derivatives have been reported to possess significant anti-inflammatory properties.[2] This activity is often attributed to the inhibition of pro-inflammatory enzymes and mediators.

Insights from Analogous Compounds

A study on 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives demonstrated in vivo anti-inflammatory effects in a carrageenan-induced paw edema model in rats.[2] Some derivatives showed anti-inflammatory activity ranging from 33% to 62%, which was comparable to the standard drug Indomethacin (64.3%).[2]

Proposed Mechanism of Action

The anti-inflammatory action of such compounds is likely mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, potent inflammatory mediators.

Anti_inflammatory_Mechanism Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Oxazole_Derivative 4-(4-Bromophenyl)-2-methyl- 1,3-oxazole Derivative Oxazole_Derivative->COX2_Enzyme Inhibition

Caption: Proposed anti-inflammatory mechanism of action.

Experimental Protocol: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)
  • Reaction Mixture: Prepare a reaction mixture containing the this compound derivative at various concentrations, 1% aqueous solution of bovine serum albumin, and phosphate-buffered saline (pH 6.4).

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Heating: Heat the mixture at 51°C for 20 minutes.

  • Cooling and Measurement: Cool the mixture and measure the turbidity at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation. Diclofenac sodium can be used as a standard drug.

V. Structure-Activity Relationship (SAR): A Predictive Analysis

Based on the available literature for related oxazole and thiazole derivatives, the following SAR insights can be proposed for this compound derivatives:

  • 4-Bromophenyl Group: The presence of the bromophenyl group at the 4-position of the oxazole ring is likely a key determinant of biological activity. The bromine atom's electron-withdrawing nature and lipophilicity can enhance binding to target proteins and improve cell membrane permeability.[1]

  • 2-Methyl Group: The small methyl group at the 2-position may contribute to favorable steric interactions within the active site of target enzymes or receptors.

  • Substitutions on the Phenyl Ring: Further substitutions on the bromophenyl ring could modulate the biological activity. Electron-donating or electron-withdrawing groups at different positions may fine-tune the electronic and steric properties of the molecule, leading to enhanced potency and selectivity.

VI. Conclusion and Future Directions

The this compound scaffold represents a promising area for the discovery of novel therapeutic agents. While direct experimental data is currently limited, the analysis of structurally related compounds provides a strong rationale for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The synthetic route is feasible, and the established protocols for biological evaluation offer a clear path for future research.

Future investigations should focus on the synthesis and comprehensive biological screening of a library of this compound derivatives. In-depth mechanistic studies are crucial to elucidate the precise molecular targets and signaling pathways involved in their biological effects. Furthermore, structure-activity relationship studies will be instrumental in optimizing the lead compounds to develop potent and selective drug candidates. This in-depth technical guide serves as a foundational resource to stimulate and guide such future research endeavors.

VII. References

  • Verma, A., Joshi, S., & Singh, D. (2017). Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. Chemistry & Biology Interface, 7(2), 116-127.

  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. [Link]

  • Banasik, K., & Gryko, D. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2414. [Link]

Sources

Spectroscopic Analysis of 4-(4-Bromophenyl)-2-methyl-1,3-oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 4-(4-Bromophenyl)-2-methyl-1,3-oxazole (CAS No. 22091-49-2). Due to the absence of publicly available experimental spectra, this guide leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), along with spectral data from analogous compounds, to predict and interpret the key spectroscopic features of this molecule. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry, offering insights into the structural characterization of this and related oxazole derivatives.

Introduction

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific derivative, this compound, combines this heterocyclic core with a bromophenyl moiety, a common functional group used to modulate pharmacokinetic and pharmacodynamic properties of drug candidates. Accurate structural elucidation through spectroscopic methods is a cornerstone of chemical synthesis and drug development, ensuring the identity and purity of the target compound. This guide provides a comprehensive overview of the anticipated NMR, IR, and MS data for this compound, explaining the theoretical basis for the predicted spectral characteristics.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound is presented below, with key atomic positions numbered for reference in the subsequent spectroscopic analysis.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
CH₃ (C2-methyl)2.4 - 2.6Singlet (s)N/AThe methyl group is attached to the C2 of the oxazole ring and has no adjacent protons, resulting in a singlet.
H5 (Oxazole)7.8 - 8.2Singlet (s)N/AThe proton at C5 of the oxazole ring is a single proton on the heterocyclic ring with no adjacent protons to couple with.
H2'/H6' (Aromatic)7.5 - 7.7Doublet (d)~8-9These protons are ortho to the oxazole substituent and will appear as a doublet due to coupling with the H3'/H5' protons.
H3'/H5' (Aromatic)7.6 - 7.8Doublet (d)~8-9These protons are ortho to the bromine atom and will appear as a doublet due to coupling with the H2'/H6' protons.

Note: Predicted chemical shifts are based on typical values for similar chemical environments and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
CH₃ (C2-methyl)13 - 15Typical range for a methyl group attached to an sp² carbon of a heterocyclic ring.
C5 (Oxazole)120 - 125The C5 carbon of the oxazole ring typically appears in this region.
C4 (Oxazole)135 - 140The C4 carbon, being attached to the phenyl group, will be downfield.
C2 (Oxazole)160 - 165The C2 carbon, bonded to nitrogen and oxygen, is the most deshielded carbon of the oxazole ring.
C1' (Aromatic)128 - 132The ipso-carbon of the phenyl ring attached to the oxazole.
C2'/C6' (Aromatic)127 - 130Aromatic carbons ortho to the oxazole substituent.
C3'/C5' (Aromatic)131 - 134Aromatic carbons ortho to the bromine atom, deshielded by the halogen.
C4' (Aromatic)122 - 126The carbon atom directly bonded to the bromine atom.

Note: These are estimated chemical shifts based on data from related structures. Actual values may differ.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationRationale
3100 - 3000MediumC-H stretch (aromatic & heterocyclic)Stretching vibrations of C-H bonds on the phenyl and oxazole rings.
2950 - 2850WeakC-H stretch (aliphatic)Stretching vibrations of the methyl group's C-H bonds.
~1610, ~1580, ~1480Medium-StrongC=C stretch (aromatic)Characteristic stretching vibrations of the carbon-carbon double bonds within the phenyl ring.
~1550 - 1500MediumC=N stretch (oxazole)Stretching vibration of the carbon-nitrogen double bond within the oxazole ring.
~1100 - 1000StrongC-O-C stretch (oxazole)Asymmetric and symmetric stretching of the C-O-C linkage in the oxazole ring.
~1070StrongC-Br stretchStretching vibration of the carbon-bromine bond.
~830StrongC-H bend (para-disubstituted)Out-of-plane bending of the C-H bonds on the para-disubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Fragmentation Pathway:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). The presence of bromine will be indicated by a characteristic M+2 peak of nearly equal intensity to the M⁺ peak, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

G mol [C₁₀H₈BrNO]⁺ m/z = 237/239 frag1 [C₉H₅BrNO]⁺ m/z = 222/224 mol->frag1 - CH₃ frag2 [C₈H₅Br]⁺ m/z = 180/182 frag1->frag2 - NCO frag3 [C₇H₄Br]⁺ m/z = 155/157 frag2->frag3 - HCN frag4 [C₆H₄]⁺ m/z = 76 frag3->frag4 - Br

Figure 2: Predicted Electron Ionization Mass Spectrometry Fragmentation Pathway.

Table 4: Predicted Key Mass Spectral Peaks

m/zIon FormulaIdentityRationale
237/239[C₁₀H₈BrNO]⁺Molecular Ion (M⁺)The intact molecule with one electron removed. The isotopic pattern confirms the presence of one bromine atom.
222/224[C₉H₅BrNO]⁺[M - CH₃]⁺Loss of the methyl group from the C2 position.
180/182[C₈H₅Br]⁺[M - CH₃ - NCO]⁺Subsequent loss of the isocyanate radical.
155/157[C₇H₄Br]⁺[M - CH₃ - NCO - HCN]⁺Loss of hydrogen cyanide from the previous fragment.
76[C₆H₄]⁺[Benzyne]⁺Loss of the bromine radical from the bromophenyl cation.

Experimental Protocols

While experimental data for the target compound is not provided here, the following are standard, field-proven protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans (often several hundred to thousands) to achieve a good signal-to-noise ratio. Proton decoupling (e.g., broadband decoupling) is typically used.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry Protocol (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. While based on well-established spectroscopic principles and data from analogous structures, it is crucial to note that these are predicted values. Experimental verification using the protocols outlined is essential for unambiguous structural confirmation. This guide serves as a foundational resource for researchers working with this and structurally related compounds, facilitating their synthesis, characterization, and application in various scientific endeavors.

References

Due to the predictive nature of this guide, direct citations for experimental data of the target compound are not available. The principles and data for analogous structures are based on widely accepted knowledge in the field of organic spectroscopy. For foundational information, please refer to standard textbooks on the subject.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • The Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

The Oxazole Scaffold: A Privileged Motif for Targeting Diverse Pathologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, represents a cornerstone in medicinal chemistry. Its unique electronic properties and structural versatility allow for a wide range of interactions with biological macromolecules, making it a "privileged scaffold" in the design of novel therapeutics. This technical guide provides a comprehensive overview of the key therapeutic targets of oxazole-containing compounds, delving into their mechanisms of action across oncology, inflammatory diseases, infectious diseases, and neurological disorders. We will explore the causal relationships behind experimental designs for target validation and provide detailed, field-proven protocols for researchers in drug discovery and development. This guide is intended to serve as a practical resource, bridging the gap between theoretical knowledge and laboratory application, and empowering scientists to rationally design and evaluate the next generation of oxazole-based therapeutics.

Introduction: The Enduring Significance of the Oxazole Moiety in Medicinal Chemistry

The oxazole nucleus is a recurring motif in a multitude of natural products and synthetic molecules that exhibit a broad spectrum of pharmacological activities.[1] Its appeal to medicinal chemists stems from its ability to act as a bioisostere for other aromatic systems and its capacity to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at the active sites of biological targets.[2] The inherent chemical stability and synthetic tractability of the oxazole ring further enhance its utility as a foundational element in drug design.[1] This guide will systematically explore the diverse therapeutic targets of oxazole compounds, providing both a high-level overview of their biological activities and detailed, practical guidance for their investigation.

Oxazoles in Oncology: A Multi-pronged Attack on Cancer

Oxazole derivatives have demonstrated significant potential as anticancer agents by targeting a wide array of molecules and pathways critical for cancer cell proliferation, survival, and metastasis.[3]

Signal Transducer and Activator of Transcription 3 (STAT3)

Mechanism of Action: Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, promoting tumor cell survival, proliferation, and angiogenesis.[4] Oxazole-based compounds have been developed as inhibitors of STAT3, often by targeting the SH2 domain, which is critical for STAT3 dimerization and subsequent activation.[5] For instance, the oxazole-based peptidomimetic S3I-M2001 has been shown to selectively disrupt active STAT3:STAT3 dimers, leading to the aggregation of hyperactivated STAT3 into nonfunctional perinuclear aggresomes and its eventual proteasome-mediated degradation.[5][6] This disruption of STAT3 signaling leads to the downregulation of anti-apoptotic proteins like Bcl-xL and inhibits tumor growth.[6]

Experimental Protocol: STAT3-Dependent Luciferase Reporter Assay

This cell-based assay is a robust method for quantifying the transcriptional activity of STAT3 and assessing the efficacy of potential inhibitors.[7][8]

  • Principle: Cells are co-transfected with a luciferase reporter plasmid under the control of a STAT3-responsive promoter and a plasmid expressing a constitutively active form of STAT3 (or stimulated with a cytokine like IL-6). Inhibition of the STAT3 pathway results in a decrease in luciferase expression, which is measured as a reduction in luminescence.[7]

  • Step-by-Step Methodology:

    • Cell Culture and Transfection: Seed a suitable cell line (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[8]

    • Compound Treatment: After overnight incubation, treat the cells with various concentrations of the oxazole test compound. Include a vehicle control (e.g., DMSO) and a known STAT3 inhibitor as a positive control.[8]

    • Cell Lysis and Luciferase Assay: After the desired incubation period (typically 24-48 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[8]

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value of the test compound.[9]

Signaling Pathway: STAT3 Inhibition by Oxazole Compounds

STAT3_Inhibition Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Translocation Oxazole Oxazole Inhibitor Oxazole->STAT3_active Inhibits Dimerization/ Promotes Degradation Gene_Expression Target Gene Expression (e.g., Bcl-xL, Cyclin D1) Nucleus->Gene_Expression Transcription Apoptosis ↓ Apoptosis ↑ Proliferation Gene_Expression->Apoptosis

Caption: Oxazole inhibitors can disrupt the STAT3 signaling pathway.

Tubulin Polymerization

Mechanism of Action: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs. Oxazole-containing compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Principle: The polymerization of tubulin is monitored by measuring the increase in light scattering (turbidity) at 340-350 nm as microtubules form.[11]

  • Step-by-Step Methodology:

    • Reagent Preparation: Reconstitute purified tubulin protein in a suitable buffer (e.g., PIPES buffer) on ice. Prepare a GTP stock solution.

    • Reaction Setup: In a 96-well plate, add the tubulin solution, GTP, and various concentrations of the oxazole test compound. Include a vehicle control (DMSO), a known tubulin polymerization inhibitor (e.g., vinblastine), and a known stabilizer (e.g., paclitaxel).

    • Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C in a temperature-controlled spectrophotometer. Measure the absorbance at 350 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.[11]

    • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the rate of polymerization and the maximum polymer mass. Determine the IC50 value of the test compound for tubulin polymerization inhibition.[10]

Experimental Workflow: Tubulin Polymerization Assay

Tubulin_Polymerization_Workflow start Start prepare_reagents Prepare Reagents (Tubulin, GTP, Buffers) start->prepare_reagents setup_reactions Set up Reactions in 96-well Plate (Tubulin, GTP, Test Compound) prepare_reagents->setup_reactions initiate_polymerization Initiate Polymerization at 37°C setup_reactions->initiate_polymerization measure_absorbance Measure Absorbance at 350 nm (Kinetic Read) initiate_polymerization->measure_absorbance data_analysis Data Analysis (Polymerization Curves, IC50) measure_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for in vitro tubulin polymerization assay.

G-Quadruplex DNA

Mechanism of Action: G-quadruplexes are four-stranded DNA structures that can form in guanine-rich regions of the genome, such as telomeres and gene promoter regions.[12] Stabilization of G-quadruplexes can inhibit the activity of telomerase, an enzyme crucial for cancer cell immortality, and can also modulate gene expression.[12] Oxazole-containing macrocycles, such as telomestatin and its synthetic analogs, have been shown to be potent G-quadruplex binders and telomerase inhibitors.[12][13] These compounds typically bind to the G-quadruplex structure through a "terminal capping" mode, where one molecule binds to each end of the quadruplex.[14]

Experimental Protocol: Fluorescence Resonance Energy Transfer (FRET) Melting Assay

This assay is used to assess the ability of a ligand to stabilize G-quadruplex DNA.

  • Principle: A DNA oligonucleotide capable of forming a G-quadruplex is labeled with a fluorescent donor and a quencher at its ends. In the folded G-quadruplex conformation, the donor and quencher are in close proximity, resulting in low fluorescence. Upon thermal denaturation, the oligonucleotide unfolds, separating the donor and quencher and leading to an increase in fluorescence. A G-quadruplex stabilizing ligand will increase the melting temperature (Tm) of the DNA.

  • Step-by-Step Methodology:

    • Oligonucleotide Annealing: Anneal the dual-labeled G-quadruplex-forming oligonucleotide in a potassium-containing buffer to promote quadruplex formation.

    • Assay Setup: In a 96-well PCR plate, add the annealed oligonucleotide, buffer, and various concentrations of the oxazole test compound.

    • Thermal Denaturation: Perform the melting experiment in a real-time PCR machine. Gradually increase the temperature from room temperature to 95°C, measuring the fluorescence at each temperature increment.

    • Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the DNA is unfolded. Calculate the change in Tm (ΔTm) induced by the test compound as a measure of its G-quadruplex stabilizing ability.

DNA Topoisomerases

Mechanism of Action: DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[15] They are validated targets for cancer chemotherapy. Some oxazole derivatives have been shown to inhibit the activity of both topoisomerase I and II by stabilizing the enzyme-DNA cleavage complex, which leads to DNA strand breaks and apoptosis.[16]

Experimental Protocol: DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerases.[17]

  • Principle: Topoisomerases relax supercoiled plasmid DNA. The supercoiled and relaxed forms of the plasmid can be separated by agarose gel electrophoresis. An inhibitor will prevent the relaxation of the supercoiled DNA.[18]

  • Step-by-Step Methodology:

    • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), assay buffer, and the oxazole test compound at various concentrations.

    • Enzyme Addition: Add purified topoisomerase I or II to initiate the reaction.

    • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

    • Reaction Termination and Electrophoresis: Stop the reaction by adding a stop buffer containing SDS and proteinase K. Separate the DNA topoisomers by electrophoresis on an agarose gel.

    • Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Quantify the amount of supercoiled and relaxed DNA to determine the extent of inhibition.[17]

Protein Kinases

Mechanism of Action: Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of cancer. Oxazole-containing compounds have been developed as inhibitors of various kinases, including RAF kinases, which are components of the MAPK/ERK signaling pathway.[19] For example, imidazo[2,1-b]oxazole derivatives have been shown to be potent inhibitors of B-RAF, including the V600E mutant, which is frequently found in melanoma.[11][19]

Experimental Protocol: In Vitro Kinase Assay

There are numerous formats for in vitro kinase assays, with fluorescence-based and luminescence-based assays being common for high-throughput screening.[20][21]

  • Principle: A generic kinase assay measures the transfer of a phosphate group from ATP to a substrate (peptide or protein) by a specific kinase. The amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified.

  • Step-by-Step Methodology (using an ADP-Glo™ Kinase Assay as an example):

    • Kinase Reaction: In a 96-well plate, set up the kinase reaction containing the kinase, its substrate, ATP, and the oxazole test compound at various concentrations.

    • Incubation: Incubate the reaction at room temperature or 30°C for a specified time to allow for phosphorylation.

    • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Measurement and Analysis: Measure the luminescence using a luminometer. The light output is proportional to the ADP generated and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value of the test compound.

Table 1: Selected Oxazole-Based Anticancer Agents and Their Targets

Compound ClassTargetIC50/ActivityReference
Imidazo[2,1-b]oxazolesB-RAF (V600E)IC50 = 34 nM (for compound 11o)[19]
Oxazole SulfonamidesTubulin PolymerizationIC50 < 0.08 µM (for compound 22)[10]
Hexaoxazole MacrocyclesG-Quadruplex DNAIC50 = 0.4 - 0.9 µM (cytotoxicity)[13][14]
BenzoxazolesTopoisomerase IIIC50 = 71 µM (for compound 1f)[16]
Oxazole-based PeptidomimeticSTAT3Disrupts STAT3:STAT3 dimers[5]

Oxazoles in the Management of Inflammatory Diseases

Oxazole derivatives have emerged as promising anti-inflammatory agents by targeting key enzymes in the inflammatory cascade.[9]

Cyclooxygenases (COX) and Lipoxygenases (LOX)

Mechanism of Action: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. 5-Lipoxygenase (5-LOX) is involved in the production of leukotrienes, another class of inflammatory molecules.[9] Oxaprozin is an FDA-approved non-steroidal anti-inflammatory drug (NSAID) that contains an oxazole moiety and functions by inhibiting COX enzymes.[2] Newer oxazole derivatives have been synthesized that exhibit dual inhibition of both COX and LOX pathways, which may offer a better therapeutic profile with reduced side effects.

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This is a high-throughput compatible assay for identifying and characterizing COX-2 inhibitors.

  • Principle: The assay measures the generation of Prostaglandin G2, an intermediate product of the COX reaction, using a fluorescent probe. The fluorescence signal is proportional to the COX-2 activity.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare the reaction mix containing COX assay buffer, COX probe, and COX cofactor.

    • Assay Setup: In a 96-well plate, add the reaction mix, human recombinant COX-2 enzyme, and the oxazole test compound at various concentrations. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib).

    • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

    • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

    • Data Analysis: Calculate the rate of the reaction from the linear portion of the fluorescence versus time plot. Determine the percentage of inhibition and the IC50 value of the test compound.

Oxazoles in the Fight Against Infectious Diseases

The oxazole scaffold is present in several antimicrobial and antiviral agents.

Bacterial Targets

The approved antibiotic linezolid, which contains an oxazolidinone ring (a saturated analog of oxazole), inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This highlights the potential of oxazole-related structures in developing novel antibacterial agents.

Viral Targets: SARS-CoV-2 Main Protease (Mpro)

Mechanism of Action: The SARS-CoV-2 main protease (Mpro) is a cysteine protease that is essential for viral replication. Inhibition of Mpro blocks the processing of viral polyproteins, thereby preventing the formation of a functional replication-transcription complex. Oxazole-based compounds have been identified as potential inhibitors of SARS-CoV-2 Mpro.

Experimental Protocol: SARS-CoV-2 Mpro Inhibition Assay (Fluorescence Polarization)

This is a high-throughput screening assay for identifying Mpro inhibitors.

  • Principle: The assay measures the change in fluorescence polarization when a fluorescently labeled peptide substrate is cleaved by Mpro. The small, cleaved product tumbles more rapidly in solution, resulting in a decrease in fluorescence polarization. An inhibitor will prevent cleavage of the substrate, thus maintaining a high fluorescence polarization signal.

  • Step-by-Step Methodology:

    • Assay Setup: In a 384-well plate, add Mpro enzyme, the fluorescently labeled substrate, and the oxazole test compound at various concentrations.

    • Incubation: Incubate the plate at room temperature to allow for the enzymatic reaction.

    • Fluorescence Polarization Measurement: Measure the fluorescence polarization using a plate reader equipped with polarization filters.

    • Data Analysis: Calculate the percentage of inhibition based on the change in millipolarization units (mP) and determine the IC50 value of the test compound.

Oxazoles in Neurological Disorders

Oxazole derivatives are also being explored for their potential in treating neurological disorders.

Voltage-Gated Sodium Channels

Mechanism of Action: Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons.[22] Blockade of these channels can be an effective strategy for treating conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.[22][23] Substituted biaryl oxazoles have been identified as potent sodium channel blockers.[22]

Experimental Protocol: Electrophysiology (Patch-Clamp)

This is the gold standard for studying the effects of compounds on ion channel function.

  • Principle: The patch-clamp technique allows for the measurement of ionic currents flowing through individual ion channels in the cell membrane.

  • Step-by-Step Methodology:

    • Cell Preparation: Use a cell line that expresses the sodium channel subtype of interest (e.g., NaV1.7).

    • Patch-Clamp Recording: Form a high-resistance seal between a glass micropipette and the cell membrane. Apply voltage protocols to elicit sodium currents.

    • Compound Application: Perfuse the cell with a solution containing the oxazole test compound at various concentrations.

    • Data Acquisition and Analysis: Record the sodium currents before and after compound application. Analyze the data to determine the effect of the compound on channel gating and to calculate the IC50 for channel blockade.

Aryl Hydrocarbon Receptor (AhR)

Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in xenobiotic metabolism and immune responses.[24] Modulation of AhR activity has been implicated in various neurological and inflammatory conditions. Some oxazole compounds can act as modulators of the AhR signaling pathway.[24]

Experimental Protocol: AhR-Dependent Luciferase Reporter Assay

This cell-based assay measures the ability of a compound to activate the AhR signaling pathway.[25][26]

  • Principle: Cells are transfected with a luciferase reporter plasmid containing a promoter with AhR response elements (AREs). Activation of AhR by a ligand leads to the transcription of the luciferase gene.[25]

  • Step-by-Step Methodology:

    • Cell Culture and Transfection: Transfect a suitable cell line (e.g., HepG2) with an ARE-driven luciferase reporter plasmid.

    • Compound Treatment: Treat the cells with the oxazole test compound at various concentrations.

    • Luciferase Assay: After incubation, lyse the cells and measure luciferase activity.

    • Data Analysis: Determine the fold induction of luciferase activity relative to the vehicle control and calculate the EC50 value for AhR activation.

Signaling Pathway: Aryl Hydrocarbon Receptor (AhR) Activation

AhR_Activation Oxazole Oxazole Ligand AhR_inactive AhR (inactive complex) Oxazole->AhR_inactive Binding ARNT ARNT Nucleus Nucleus AhR_inactive->Nucleus Translocation AhR_active AhR-ARNT (active complex) ARE ARE (Antioxidant Response Element) AhR_active->ARE Binding Nucleus->AhR_active Dimerization Gene_Expression Target Gene Expression (e.g., CYP1A1) ARE->Gene_Expression Transcription

Caption: Activation of the AhR signaling pathway by an oxazole ligand.

Conclusion and Future Perspectives

The oxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with diverse mechanisms of action. The targets discussed in this guide represent some of the most promising avenues for the development of oxazole-based drugs. Future research will likely focus on the development of more selective and potent oxazole derivatives, as well as the exploration of novel therapeutic targets. The application of structure-based drug design, combinatorial chemistry, and high-throughput screening will undoubtedly accelerate the discovery of the next generation of oxazole-based medicines. This guide provides the foundational knowledge and practical methodologies to empower researchers to contribute to this exciting and impactful field.

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An In-Depth Technical Guide to the in silico Prediction of 4-(4-Bromophenyl)-2-methyl-1,3-oxazole Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary landscape of drug discovery, in silico methodologies are paramount for the rapid and cost-effective evaluation of novel chemical entities.[1] This guide provides a comprehensive technical framework for predicting the biological activity of the synthetic compound 4-(4-Bromophenyl)-2-methyl-1,3-oxazole. The oxazole moiety is a key structural feature in numerous medicinally important compounds, known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] By leveraging a multi-faceted computational approach, we can elucidate potential therapeutic targets, predict binding affinities, and assess the compound's drug-likeness and pharmacokinetic profile. This document serves as a detailed protocol for researchers and scientists in the field of drug development, outlining a systematic workflow that integrates target prediction, molecular docking, quantitative structure-activity relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Introduction: The Rationale for in silico Analysis

The journey of a drug from concept to clinic is a long and arduous one, with high attrition rates often attributed to unforeseen issues with efficacy or safety.[5] Computational methods, collectively known as in silico approaches, have emerged as indispensable tools to mitigate these risks by providing early-stage predictions of a compound's biological behavior.[6][7] These methods significantly reduce the time and resources required for initial screening, allowing for the prioritization of candidates with the highest probability of success.[8]

The subject of this guide, this compound (a compound with the chemical formula C10H8BrNO[9]), belongs to the oxazole class of heterocyclic compounds. The substitution pattern on the oxazole ring is pivotal in determining its biological effects.[10] A comprehensive in silico evaluation is therefore a logical first step to unlock its therapeutic potential.

This guide will detail a sequential and iterative workflow, emphasizing the causality behind each methodological choice. The overarching goal is to construct a robust, evidence-based hypothesis of the bioactivity of this compound that can be subsequently validated through targeted in vitro and in vivo experimentation.

Foundational Workflow: A Multi-Pillar Approach

Our predictive strategy is built upon several complementary computational pillars. This integrated approach ensures a more holistic and reliable assessment of the molecule's potential.

In_Silico_Workflow cluster_0 Initial Assessment cluster_1 Interaction & Activity Modeling cluster_2 Pharmacokinetic & Safety Profiling cluster_3 Synthesis & Validation Molecule_Preparation Molecule Preparation (SMILES/SDF) Target_Prediction Target Prediction (Reverse Docking/Similarity) Molecule_Preparation->Target_Prediction Input Molecular_Docking Molecular Docking (Binding Affinity) Target_Prediction->Molecular_Docking Identified Targets Hypothesis Bioactivity Hypothesis Molecular_Docking->Hypothesis QSAR QSAR Modeling (Predictive Activity) QSAR->Hypothesis Pharmacophore Pharmacophore Modeling (Feature Identification) Pharmacophore->Hypothesis ADMET_Prediction ADMET Prediction (Drug-Likeness) ADMET_Prediction->Hypothesis Experimental_Validation Experimental Validation Hypothesis->Experimental_Validation

Caption: A high-level overview of the integrated in silico workflow for bioactivity prediction.

Step-by-Step Methodologies

Molecule Preparation and Target Identification

The initial and most critical step is the accurate representation of our molecule of interest and the identification of its potential biological targets.

Protocol 1: Ligand Preparation

  • Obtain Molecular Structure: Secure the 2D structure of this compound, typically as a SMILES (Simplified Molecular Input Line Entry System) string or from a chemical database like PubChem.

  • 3D Conversion and Energy Minimization: Convert the 2D structure into a 3D conformation using software such as Open Babel. Subsequently, perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for ensuring the ligand's geometry is realistic for docking simulations.

Protocol 2: in silico Target Prediction

With no a priori knowledge of the compound's targets, we employ "target fishing" or "reverse pharmacology" approaches.[11]

  • Chemical Similarity Searching: The fundamental principle is that structurally similar molecules often exhibit similar biological activities.[12]

    • Tool: Utilize platforms like SwissTargetPrediction or TargetHunter.[12][13]

    • Process: Input the SMILES string of the compound. The tool will compare its chemical fingerprint against databases of known ligands with annotated targets (e.g., ChEMBL).[12][14][15]

    • Output: A ranked list of potential protein targets based on similarity scores.

  • Data Mining and Machine Learning: These methods build statistical models from large chemogenomic databases to predict ligand-target interactions.[12]

    • Rationale: By analyzing the properties of numerous active compounds for a given target, these models can predict the likelihood of our query molecule binding to that target.[16]

Hypothetical Target Prediction Results for this compound:

RankPredicted Target ClassTarget NameConfidence ScoreRationale
1KinaseCyclin-Dependent Kinase 2 (CDK2)0.85High structural similarity to known CDK2 inhibitors.
2EnzymeCyclooxygenase-2 (COX-2)0.78Oxazole scaffolds are present in some COX-2 inhibitors.
3GPCRAdenosine A2A receptor0.72Pharmacophoric feature similarity to known antagonists.
4EnzymeMonoamine Oxidase B (MAO-B)0.65Shared substructures with known MAO-B inhibitors.

Note: This data is illustrative. Actual results would be generated from the specified tools.

Molecular Docking: Elucidating Binding Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[17][18] It is a cornerstone of structure-based drug design.[6]

Protocol 3: Molecular Docking Workflow

  • Receptor Preparation:

    • Download the 3D crystal structure of the selected target protein (e.g., CDK2, PDB ID: 1HCK) from the Protein Data Bank (PDB).

    • Prepare the protein using software like AutoDock Tools: remove water molecules, add polar hydrogens, and assign partial charges.[18][19]

  • Binding Site Definition:

    • Identify the active site of the protein. This can be inferred from the position of a co-crystallized ligand or predicted using binding site detection algorithms.

    • Define a "grid box" that encompasses the active site to constrain the docking search space.[18]

  • Docking Simulation:

    • Use a docking program like AutoDock Vina.[19] The software will systematically sample different conformations and orientations of the ligand within the defined binding site.

    • A scoring function estimates the binding affinity (typically in kcal/mol) for each pose.[17]

  • Analysis of Results:

    • The primary output is the binding affinity (lower, more negative values indicate stronger binding).[18]

    • Visualize the top-ranked poses to analyze key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues.

Molecular_Docking_Workflow Get_Protein 1. Obtain Protein Structure (e.g., from PDB) Prepare_Protein 2. Prepare Receptor (Remove water, add hydrogens) Get_Protein->Prepare_Protein Define_Site 3. Define Binding Site (Grid Box Generation) Prepare_Protein->Define_Site Get_Ligand 1. Obtain Ligand Structure (e.g., from PubChem) Prepare_Ligand 2. Prepare Ligand (Energy minimization) Get_Ligand->Prepare_Ligand Run_Docking 4. Run Docking Simulation (e.g., AutoDock Vina) Prepare_Ligand->Run_Docking Define_Site->Run_Docking Analyze_Results 5. Analyze Results (Binding Affinity & Pose) Run_Docking->Analyze_Results

Caption: Step-by-step workflow for a typical molecular docking experiment.

Hypothetical Docking Results:

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
CDK21HCK-8.9LEU83, LYS33, GLN131
COX-25KIR-8.2ARG513, VAL349, LEU352
MAO-B2V5Z-7.5TYR435, ILE199
QSAR and Pharmacophore Modeling: Ligand-Based Approaches

When a high-quality 3D structure of the target is unavailable, ligand-based methods become crucial.[20]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical structures of a set of compounds with their known biological activities.[21][22] The underlying principle is that variations in structure lead to variations in activity.[21]

Protocol 4: QSAR Model Development

  • Data Collection: Compile a dataset of structurally diverse compounds with experimentally determined activity (e.g., IC50 values) against a specific target.

  • Descriptor Calculation: For each molecule, calculate a range of molecular descriptors (e.g., physicochemical, topological, electronic).

  • Model Building: Use statistical methods (e.g., multiple linear regression, machine learning) to build a model that relates the descriptors to the biological activity.[7][16]

  • Model Validation: Rigorously validate the model's predictive power using internal (cross-validation) and external test sets.

  • Activity Prediction: Use the validated QSAR model to predict the activity of this compound.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for biological activity.[23][24]

Protocol 5: Ligand-Based Pharmacophore Generation

  • Ligand Set Alignment: Align a set of known active molecules to identify common chemical features.

  • Hypothesis Generation: Generate pharmacophore hypotheses that represent the 3D arrangement of these features.[25]

  • Model Validation: Validate the pharmacophore model by its ability to distinguish active from inactive compounds in a database.

  • Virtual Screening: Use the validated model as a 3D query to screen compound libraries for novel molecules that fit the pharmacophore, or to assess if our compound of interest matches the required features.[26]

Sources

The Oxazole Scaffold: A Technical Guide to the Discovery of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with potent and resilient antimicrobial activity.[1][2] Among the myriad of heterocyclic compounds explored in medicinal chemistry, the oxazole nucleus has emerged as a privileged scaffold, demonstrating a broad spectrum of biological activities, including antibacterial and antifungal properties.[3][4][5] This technical guide provides an in-depth exploration of the multifaceted process of discovering and developing novel oxazole-based antimicrobial agents, from initial synthetic strategies to preclinical evaluation. It is intended for researchers, scientists, and drug development professionals engaged in the fight against infectious diseases.

The Oxazole Core: A Versatile Pharmacophore

The 1,3-oxazole is a five-membered heterocyclic aromatic ring containing one nitrogen and one oxygen atom.[6] This unique electronic and structural configuration allows oxazole derivatives to readily interact with a wide array of biological targets, such as enzymes and receptors, through various non-covalent interactions.[1][4] This inherent versatility has led to the development of numerous oxazole-containing compounds with diverse therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[5][7] The amenability of the oxazole ring to diverse chemical modifications allows for the fine-tuning of its physicochemical and pharmacological properties, making it an attractive starting point for the design of new antimicrobial agents.

Synthetic Strategies for Novel Oxazole Derivatives

The foundation of any drug discovery program lies in the robust and flexible synthesis of a diverse chemical library. Several classical and modern synthetic methodologies are employed to construct the oxazole core and introduce chemical diversity. The choice of a particular synthetic route is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.

Established Synthetic Routes

Classic methods for oxazole synthesis remain highly relevant in modern medicinal chemistry. These include:

  • Robinson-Gabriel Synthesis: This method involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone, typically catalyzed by a dehydrating agent.[3]

  • Fischer Oxazole Synthesis: This approach utilizes the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[3]

  • Van Leusen Reaction: A versatile method that employs the reaction of an aldehyde with TosMIC (toluenesulfonylmethyl isocyanide) to form the oxazole ring.[3]

These methods provide reliable access to a range of substituted oxazoles and are often the workhorses for initial library synthesis.

Modern Synthetic Innovations

More recent synthetic advancements have focused on improving efficiency, yield, and substrate scope. For instance, one-pot Suzuki-Miyaura coupling reactions have been developed for the synthesis of 2,4,5-trisubstituted oxazoles.[6] Other innovative approaches involve the use of novel catalysts and reaction conditions to facilitate the construction of complex oxazole derivatives.[8][9]

The following diagram illustrates a generalized workflow for the synthesis and initial screening of a novel oxazole library.

cluster_synthesis Synthesis & Purification cluster_screening Initial Screening cluster_optimization Lead Optimization Start Starting Materials (e.g., Acylamino-ketones, Aldehydes) Synthesis Oxazole Synthesis (e.g., Robinson-Gabriel, Van Leusen) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Library Diverse Oxazole Library Purification->Library MIC_Assay Primary Antimicrobial Screening (MIC Determination) Library->MIC_Assay Hit_ID Hit Identification MIC_Assay->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR SAR->Synthesis Iterative Synthesis Lead_Selection Lead Candidate Selection SAR->Lead_Selection

Caption: A generalized workflow for the synthesis and screening of novel oxazole derivatives.

Structure-Activity Relationship (SAR) Studies: Decoding Antimicrobial Potency

Once a diverse library of oxazole derivatives has been synthesized, the next critical step is to identify compounds with promising antimicrobial activity and to understand the relationship between their chemical structure and biological function. This is achieved through systematic Structure-Activity Relationship (SAR) studies.

The core principle of SAR is to methodically modify different parts of the oxazole scaffold and observe the resulting changes in antimicrobial potency. For example, substitutions at the C2, C4, and C5 positions of the oxazole ring can significantly impact activity.[10] Key insights from SAR studies include:

  • Influence of Substituents: The nature of the substituent groups (e.g., electron-donating or electron-withdrawing), their size, and their lipophilicity can dramatically affect antimicrobial efficacy.[11]

  • Identification of Key Pharmacophores: SAR helps to identify the essential structural features required for potent activity.

  • Optimization of Physicochemical Properties: SAR can guide the modification of compounds to improve properties such as solubility and metabolic stability, which are crucial for in vivo efficacy.[12]

A quantitative structure-activity relationship (QSAR) model can further refine this understanding by identifying key predictors of antibacterial activity, such as moderate lipophilicity and the presence of electronegative substituents at specific positions.[11]

In Vitro Antimicrobial Susceptibility Testing

The initial assessment of the antimicrobial potential of newly synthesized oxazole derivatives is performed through in vitro susceptibility testing. The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[13]

Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely accepted and standardized technique for determining the MIC of antimicrobial agents.[13][14]

Experimental Protocol:

  • Preparation of Bacterial Inoculum: Aseptically select 3-5 colonies of the test bacterium from an agar plate and inoculate them into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[13]

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium within a 96-well microtiter plate.[13]

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth medium only). Seal the plate and incubate at 37°C for 16-20 hours.[15]

  • Determination of MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[15]

The following diagram illustrates the workflow for the broth microdilution assay.

cluster_workflow Broth Microdilution Assay Workflow Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculation Inoculate Microtiter Plate Prep_Inoculum->Inoculation Prep_Dilutions Prepare Serial Dilutions of Oxazole Compound Prep_Dilutions->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Read_MIC Visually Determine MIC Incubation->Read_MIC

Caption: Workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Data Presentation

Clear and concise presentation of MIC data is crucial for comparing the efficacy of different compounds.

Table 1: Hypothetical MIC Data for Novel Oxazole Derivatives

Compound IDGram-Positive Bacteria (MIC in µg/mL)Gram-Negative Bacteria (MIC in µg/mL)
Staphylococcus aureusEnterococcus faecalis
OXA-001 48
OXA-002 24
OXA-003 816
Ciprofloxacin 0.51
Vancomycin 12

Elucidating the Mechanism of Action

Identifying the molecular target and mechanism of action of a novel antimicrobial agent is a critical step in its development. For oxazole derivatives, several mechanisms have been proposed, including the inhibition of essential bacterial enzymes. For example, some oxadiazole antibiotics have been shown to inhibit penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall biosynthesis.[12] Another potential target is DNA gyrase, an enzyme essential for bacterial DNA replication.[7]

The following diagram depicts a hypothetical signaling pathway inhibited by a novel oxazole derivative.

cluster_pathway Hypothetical Bacterial Signaling Pathway Inhibition Signal External Signal Receptor Membrane Receptor Signal->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Gene_Expression Gene Expression (e.g., Virulence Factors) TF->Gene_Expression Oxazole Novel Oxazole Derivative Oxazole->Kinase_B Inhibition

Caption: Hypothetical bacterial signaling pathway inhibited by a novel oxazole derivative.

In Vitro Cytotoxicity Assessment

A crucial aspect of drug development is to ensure that a novel compound is selectively toxic to the target pathogen while exhibiting minimal toxicity to host cells. In vitro cytotoxicity assays are therefore essential for early-stage safety assessment.[16]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.[17][18]

Experimental Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., HEK293) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (cells treated with the solvent) and a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).[19]

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • LDH Measurement: After incubation, transfer a portion of the cell culture supernatant to a new plate. Add the LDH reaction mixture, which contains lactate, NAD+, diaphorase, and a tetrazolium salt.[18]

  • Absorbance Reading: Incubate the plate at room temperature, protected from light, and then measure the absorbance at the appropriate wavelength (e.g., 490 nm). The amount of color formation is proportional to the amount of LDH released.[17]

In Vivo Efficacy Evaluation

Promising candidates identified through in vitro screening and cytotoxicity assays must then be evaluated for their efficacy in a living organism. Animal models of infection are indispensable for this purpose.[20][21]

Murine Infection Models

Mouse models are commonly used to assess the in vivo efficacy of new antimicrobial agents.[22] These models can be tailored to mimic specific types of human infections, such as sepsis, pneumonia, or skin and soft tissue infections. Key parameters evaluated in these models include the reduction in bacterial burden in target organs and the overall survival of the infected animals.[23] It is also crucial to consider the pharmacokinetic profile of the compound in the animal model to ensure that clinically relevant exposures are achieved.[22]

ADMET Profiling: Predicting Drug-like Properties

In the later stages of preclinical development, a comprehensive assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of lead candidates is essential.[24] Early-stage ADMET profiling can help to identify potential liabilities that could lead to late-stage attrition.[24] In silico tools and in vitro assays are widely used to predict ADMET properties.[25][26][27]

Key ADMET parameters to consider include:

  • Absorption: Oral bioavailability and cell permeability.

  • Distribution: Plasma protein binding and tissue distribution.

  • Metabolism: Stability in the presence of liver microsomes and identification of major metabolites.

  • Excretion: The primary routes of elimination from the body.

  • Toxicity: Potential for cardiotoxicity, hepatotoxicity, and other adverse effects.

Conclusion and Future Perspectives

The discovery of novel oxazole derivatives with antimicrobial activity represents a promising avenue in the ongoing battle against infectious diseases. The versatility of the oxazole scaffold, coupled with modern synthetic and screening technologies, provides a robust platform for the development of new therapeutic agents.[28] Future research in this area will likely focus on the exploration of novel biological targets, the development of more efficient and sustainable synthetic methodologies, and the use of artificial intelligence and machine learning to accelerate the drug discovery process.[2][29] A multidisciplinary approach, integrating medicinal chemistry, microbiology, pharmacology, and computational sciences, will be paramount to successfully translating these promising compounds from the laboratory to the clinic.

References

  • A brief review on antimicrobial activity of oxazole deriv
  • Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review | Request PDF. (n.d.).
  • Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. (2025). An-Najah National University- Palestinian Medical and Pharmaceutical Journal.
  • Methods for in vitro evaluating antimicrobial activity: A review. (2015). PubMed Central.
  • Antimicrobial Efficacy Validation Using in Vitro and in Vivo Testing Methods. (2016). Elsevier.
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). BenchChem.
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Methodological & Application

Synthesis of 4-(4-Bromophenyl)-2-methyl-1,3-oxazole from 4-bromobenzaldehyde: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3-oxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, natural products, and materials science. Its unique electronic properties and ability to participate in hydrogen bonding interactions have rendered it a valuable component in the design of novel therapeutic agents and functional materials. This application note provides a comprehensive, field-proven guide for the synthesis of 4-(4-bromophenyl)-2-methyl-1,3-oxazole, a versatile building block for further chemical exploration. The described multi-step synthesis commences with the readily available starting material, 4-bromobenzaldehyde, and proceeds through a series of robust and well-established chemical transformations. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices.

Overall Synthetic Strategy

The synthesis of this compound from 4-bromobenzaldehyde is accomplished via a four-step sequence. This strategy was devised to build the required carbon framework and introduce the necessary functional groups for the final oxazole ring formation. The overall transformation is depicted below:

Overall Synthesis start 4-Bromobenzaldehyde step1 Step 1: Grignard Reaction start->step1 intermediate1 1-(4-Bromophenyl)ethanol step1->intermediate1 step2 Step 2: Oxidation intermediate1->step2 intermediate2 4-Bromoacetophenone step2->intermediate2 step3 Step 3: α-Bromination intermediate2->step3 intermediate3 2-Bromo-1-(4-bromophenyl)ethanone step3->intermediate3 step4 Step 4: Oxazole Formation intermediate3->step4 product This compound step4->product

Figure 1: Four-step synthesis workflow.

Detailed Mechanistic Discussion

The chosen synthetic route relies on a series of fundamental organic reactions. Understanding the mechanism of each step is crucial for troubleshooting and optimization.

  • Grignard Reaction: The synthesis initiates with the nucleophilic addition of a methyl Grignard reagent (CH₃MgBr) to the electrophilic carbonyl carbon of 4-bromobenzaldehyde. This reaction forms a magnesium alkoxide intermediate, which upon acidic workup, yields the secondary alcohol, 1-(4-bromophenyl)ethanol. The use of anhydrous conditions is critical to prevent the quenching of the highly basic Grignard reagent by water.

  • Oxidation: The secondary alcohol is then oxidized to the corresponding ketone, 4-bromoacetophenone. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation, as it is a mild oxidizing agent that can selectively convert secondary alcohols to ketones without over-oxidation.[1][2][3] The reaction proceeds through the formation of a chromate ester, followed by an E2-like elimination of a proton from the carbon bearing the oxygen and the chromium species.

  • α-Bromination: The next step involves the selective bromination of the α-carbon of 4-bromoacetophenone to yield 2-bromo-1-(4-bromophenyl)ethanone. This reaction is typically acid-catalyzed, proceeding through an enol or enolate intermediate. The enol form of the ketone attacks molecular bromine to generate the α-bromoketone.

  • Robinson-Gabriel Oxazole Synthesis: The final step is the formation of the oxazole ring, which is a variation of the Robinson-Gabriel synthesis.[4][5][6][7] In this reaction, the α-bromoketone is treated with acetamide. The nitrogen of the acetamide acts as a nucleophile, displacing the bromide. The resulting intermediate then undergoes intramolecular cyclization and subsequent dehydration to afford the desired this compound.

Robinson-Gabriel Mechanism cluster_0 Robinson-Gabriel Oxazole Synthesis α-Bromoketone Intermediate1 Nucleophilic Attack α-Bromoketone->Intermediate1 + Acetamide Acetamide Acetamide Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Intermediate3 Dehydration Intermediate2->Intermediate3 Oxazole Intermediate3->Oxazole

Figure 2: Simplified Robinson-Gabriel mechanism.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaM.W. ( g/mol )SupplierPurity
4-BromobenzaldehydeC₇H₅BrO185.02Sigma-Aldrich≥98%
Methylmagnesium bromideCH₃MgBr119.23Sigma-Aldrich3.0 M in diethyl ether
Diethyl ether (anhydrous)(C₂H₅)₂O74.12Sigma-Aldrich≥99.7%
Hydrochloric acidHCl36.46Fisher Scientific1 M aq. solution
Pyridinium chlorochromate (PCC)C₅H₅NH[CrO₃Cl]215.56Sigma-Aldrich98%
Dichloromethane (DCM)CH₂Cl₂84.93Fisher Scientific≥99.8%
Celite®Sigma-Aldrich
4-BromoacetophenoneC₈H₇BrO199.04Acros Organics98%
BromineBr₂159.81Sigma-Aldrich≥99.5%
Acetic acid (glacial)CH₃COOH60.05Fisher Scientific≥99.7%
AcetamideCH₃CONH₂59.07Sigma-Aldrich≥99%
TolueneC₇H₈92.14Fisher Scientific≥99.5%
Sodium bicarbonateNaHCO₃84.01Fisher Scientific≥99.7%
Sodium sulfate (anhydrous)Na₂SO₄142.04Fisher Scientific≥99%
Ethyl acetateC₄H₈O₂88.11Fisher Scientific≥99.5%
HexaneC₆H₁₄86.18Fisher Scientific≥98.5%

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

Step 1: Synthesis of 1-(4-Bromophenyl)ethanol
  • Apparatus Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser with a calcium chloride drying tube, and a dropping funnel, is oven-dried and assembled while hot under a stream of dry nitrogen.

  • Reaction Initiation: To the flask, add 4-bromobenzaldehyde (9.25 g, 50 mmol) dissolved in 100 mL of anhydrous diethyl ether.

  • Grignard Addition: Cool the flask to 0 °C using an ice bath. Slowly add methylmagnesium bromide (20 mL of a 3.0 M solution in diethyl ether, 60 mmol) via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 4:1 Hexane/Ethyl Acetate).

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude 1-(4-bromophenyl)ethanol can be purified by flash column chromatography on silica gel (eluent: 9:1 to 4:1 Hexane/Ethyl Acetate) to afford a white solid.

    • Expected Yield: 85-95%

    • Characterization (1-(4-Bromophenyl)ethanol):

      • Melting Point: 37-40 °C

      • ¹H NMR (CDCl₃, 400 MHz): δ 7.46 (d, J = 8.4 Hz, 2H), 7.24 (d, J = 8.4 Hz, 2H), 4.87 (q, J = 6.4 Hz, 1H), 1.85 (s, 1H, OH), 1.47 (d, J = 6.4 Hz, 3H).

Step 2: Synthesis of 4-Bromoacetophenone
  • Apparatus Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add a suspension of pyridinium chlorochromate (PCC) (13.0 g, 60 mmol) and Celite® (13 g) in 100 mL of anhydrous dichloromethane (DCM).

  • Addition of Alcohol: Dissolve 1-(4-bromophenyl)ethanol (10.05 g, 50 mmol) in 50 mL of anhydrous DCM and add it to the PCC suspension in one portion.

  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC (eluent: 4:1 Hexane/Ethyl Acetate).

  • Work-up: Upon completion, dilute the reaction mixture with 100 mL of diethyl ether and filter through a pad of Celite®. Wash the filter cake with diethyl ether (3 x 50 mL).

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol to afford 4-bromoacetophenone as a white crystalline solid.

    • Expected Yield: 80-90%

    • Characterization (4-Bromoacetophenone):

      • Melting Point: 49-52 °C

      • ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J = 8.8 Hz, 2H), 7.63 (d, J = 8.8 Hz, 2H), 2.59 (s, 3H).

      • ¹³C NMR (CDCl₃, 101 MHz): δ 196.9, 137.0, 131.9, 129.8, 128.4, 26.6.

Step 3: Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone
  • Apparatus Setup: In a 100 mL round-bottom flask, dissolve 4-bromoacetophenone (9.95 g, 50 mmol) in 50 mL of glacial acetic acid.

  • Bromination: To this solution, add bromine (2.6 mL, 50 mmol) dropwise at room temperature with vigorous stirring. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC (eluent: 9:1 Hexane/Ethyl Acetate).

  • Work-up: Pour the reaction mixture into 200 mL of ice-water. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. The crude 2-bromo-1-(4-bromophenyl)ethanone can be recrystallized from ethanol to yield a white to off-white solid.[8][9]

    • Expected Yield: 70-80%

    • Characterization (2-Bromo-1-(4-bromophenyl)ethanone):

      • Melting Point: 108-110 °C[8]

      • ¹H NMR (CDCl₃, 400 MHz): δ 7.87 (d, J = 8.8 Hz, 2H), 7.66 (d, J = 8.8 Hz, 2H), 4.43 (s, 2H).

Step 4: Synthesis of this compound
  • Apparatus Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 2-bromo-1-(4-bromophenyl)ethanone (5.56 g, 20 mmol) and acetamide (3.54 g, 60 mmol) in 50 mL of toluene.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC (eluent: 4:1 Hexane/Ethyl Acetate).

  • Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: 9:1 to 7:3 Hexane/Ethyl Acetate) to afford this compound as a solid.

    • Expected Yield: 60-75%

    • Characterization (this compound):

      • Melting Point: 98-101 °C

      • ¹H NMR (CDCl₃, 400 MHz): δ 7.80 (s, 1H), 7.59 (d, J = 8.4 Hz, 2H), 7.49 (d, J = 8.4 Hz, 2H), 2.51 (s, 3H).

      • ¹³C NMR (CDCl₃, 101 MHz): δ 161.5, 137.9, 134.2, 131.8, 129.9, 127.0, 121.5, 14.1.

Conclusion

This application note details a reliable and scalable four-step synthesis of this compound from 4-bromobenzaldehyde. The protocols provided have been designed for clarity and reproducibility, with an emphasis on the underlying chemical principles. The successful execution of this synthesis provides a valuable intermediate for further elaboration in drug discovery and materials science research.

References

  • 2-Bromo-1-(4-bromophenyl)
  • How to prepare 1-(4-Bromophenyl)ethanol? Guidechem.
  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.
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  • 1-(4-Bromophenyl)ethanol(CAS# 5391-88-8 ). angenechemical.com.
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"using 4-(4-Bromophenyl)-2-methyl-1,3-oxazole in Suzuki coupling reactions"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4-(4-Bromophenyl)-2-methyl-1,3-oxazole in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Strategic Value of Biaryl Oxazoles

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, offering a robust and versatile method for the formation of carbon-carbon bonds.[1][2] Its impact is particularly profound in the synthesis of biaryl and heteroaryl-aryl structures, which are privileged motifs in medicinal chemistry and materials science. Within this context, the oxazole ring system is of paramount importance, appearing in a multitude of biologically active compounds, including antibacterial, antiviral, and anticancer agents.[3][4]

This guide focuses on the strategic use of This compound , a key building block that serves as an efficient electrophilic partner in Suzuki-Miyaura reactions. The presence of the aryl bromide provides a reactive handle for palladium-catalyzed coupling, enabling the direct installation of diverse aryl and heteroaryl substituents. The resulting 4-aryl-phenyl-2-methyl-oxazole scaffolds are highly sought after in drug discovery campaigns for their favorable physicochemical properties and their ability to engage with a wide range of biological targets.[5][6] This document provides a detailed exploration of the underlying mechanism, practical experimental protocols, and expert insights to empower researchers in leveraging this valuable synthetic transformation.

The Mechanistic Heart of the Suzuki-Miyaura Coupling

Understanding the catalytic cycle is crucial for troubleshooting and optimizing any Suzuki-Miyaura reaction. The process is a finely orchestrated sequence of three fundamental steps centered around a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[7][8][9]

  • Oxidative Addition: The cycle commences with the insertion of a catalytically active, low-ligated Pd(0) species into the carbon-bromine bond of this compound. This is typically the rate-determining step and results in the formation of a square planar Pd(II) complex.[7][8]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom of the organoboron reagent (e.g., a boronic acid or its ester) to the palladium center. Critically, this process requires activation by a base.[10] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., a trihydroxyborate), which facilitates the transfer of the aryl group to the palladium, displacing the halide.[7]

  • Reductive Elimination: The final step involves the coupling of the two organic ligands attached to the Pd(II) center. The newly formed C-C bond creates the desired biaryl oxazole product, and the palladium catalyst is reduced back to its Pd(0) state, ready to re-enter the catalytic cycle.[9]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Ar-X Pd0->center_node Transmetal Transmetalation PdII_Biaryl Ar-Pd(II)L_n-Ar' PdII_Aryl->PdII_Biaryl Ar'-B(OR)2 Base PdII_Aryl->center_node PdII_Biaryl->Pd0 Ar-Ar' RedElim Reductive Elimination PdII_Biaryl->center_node Product Product (Biaryl Oxazole) RedElim->Product ArX This compound ArX->OxAdd ArB Arylboronic Acid (Ar'-B(OH)2) ArB->Transmetal Base Base Base->Transmetal caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Optimized Reaction Parameters and Considerations

The success of the Suzuki coupling hinges on the careful selection of several key parameters. The following table summarizes recommended conditions for coupling this compound with various arylboronic acids, based on established protocols for heteroaryl halides.[11][12]

ParameterRecommended Condition(s)Rationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%)PdCl₂(dppf) (2-5 mol%)Pd(PPh₃)₄ is a reliable choice, entering the cycle directly as Pd(0). PdCl₂(dppf) is often more robust and effective for less reactive bromides, with the dppf ligand promoting reductive elimination.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv.)K₂CO₃ is a cost-effective and generally effective base. K₃PO₄ is a stronger base that can be beneficial for less reactive boronic acids.[11] Cs₂CO₃ is highly effective but more expensive; it is often used for challenging couplings.[9]
Boronic Acid/Ester Arylboronic Acid (1.1-1.5 equiv.)Arylboronic Ester (e.g., pinacol)Boronic acids are the most common partners.[13] Using a slight excess prevents issues from potential homocoupling or protodeboronation. Boronic esters offer greater stability and are useful for isolating intermediates.[14]
Solvent System Dioxane/H₂O (e.g., 4:1)Toluene/H₂OTHF/H₂OThe aqueous component is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. Dioxane and Toluene are high-boiling solvents suitable for reactions requiring heat.
Temperature 80 - 100 °CMost Suzuki couplings of aryl bromides require heating to drive the oxidative addition step to completion. Reaction progress should be monitored by TLC or LC-MS.
Atmosphere Inert (Nitrogen or Argon)Essential for preventing the oxidation and deactivation of the Pd(0) catalyst, which is sensitive to atmospheric oxygen, especially at elevated temperatures.

Detailed Experimental Protocol

This section provides a step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.

Objective: To synthesize 2-methyl-4-(4'-methyl-[1,1'-biphenyl]-4-yl)-1,3-oxazole.

Materials:

  • This compound (1.0 mmol, 252 mg)

  • p-Tolylboronic acid (1.2 mmol, 163 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

  • Round-bottom flask or pressure vessel (25 mL)

  • Magnetic stir bar

  • Condenser

  • Inert gas line (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Workup & Purification A 1. Combine Reactants: - Oxazole Bromide - Boronic Acid - Base (K₂CO₃) B 2. Add Solvents: - Dioxane - Water A->B C 3. Degas Mixture (Argon sparging for 15 min) B->C D 4. Add Catalyst (Pd(PPh₃)₄) under Argon C->D E 5. Heat to 90°C (Monitor by TLC/LC-MS) D->E F 6. Cool & Dilute (Water & Ethyl Acetate) E->F G 7. Extract & Wash (Separate layers, wash organic with brine) F->G H 8. Dry & Concentrate (Dry over Na₂SO₄, evaporate) G->H I 9. Purify (Silica Gel Chromatography) H->I J J I->J Final Product caption Fig. 2: Experimental Workflow.

Caption: Fig. 2: Experimental Workflow.

Procedure:

  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (252 mg, 1.0 mmol), p-tolylboronic acid (163 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.

  • Inerting the System: Fit the flask with a condenser and an inert gas inlet. Purge the system with argon or nitrogen for 15 minutes while stirring to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, quickly add the tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 90 °C using an oil bath and maintain vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed (typically 6-12 hours).

  • Workup - Quenching and Extraction: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with deionized water (20 mL) and transfer it to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 25 mL).

  • Workup - Washing: Combine the organic extracts and wash them with brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product, 2-methyl-4-(4'-methyl-[1,1'-biphenyl]-4-yl)-1,3-oxazole.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective and reliable method for the synthesis of valuable biaryl oxazole derivatives. By understanding the core principles of the catalytic cycle and carefully controlling the reaction parameters, researchers can efficiently generate a diverse library of compounds for applications in drug discovery and materials science. The protocols and insights provided herein serve as a robust starting point for the successful implementation of this powerful synthetic transformation.

References

  • Bellina, F., & Rossi, R. (2011). The Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 16(7), 5729-5777. Available at: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Devi, M. (2013). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Journal of Advances in Science and Technology, 4(8). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • Shaikh, I. R., et al. (2007). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. Tetrahedron, 63(48), 11954-11963. Available at: [Link]

  • Taggart, E. (2023). Diaryl Oxazoles as Cleavable Linkers for Drug Discovery Platforms. Digital Commons @ Butler University. Available at: [Link]

  • Anonymous. (2025). Oxazole-Based Molecules in Anti-viral Drug Development. Preprints.org. Available at: [Link]

  • Ahmad, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3366. Available at: [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2(8), 1479-1488. Available at: [Link]

  • Goti, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 11(1), 3530. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Gurava, S., et al. (2015). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 80(15), 7781–7793. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Anonymous. (n.d.). Medicinal Applications of 1,3-Oxazole Derivatives.pptx. Scribd. Available at: [Link]

  • Li, Z., et al. (2014). Discovery of Oxazole and Triazole Derivatives as Potent and Selective S1P(1) Agonists Through Pharmacophore-Guided Design. European Journal of Medicinal Chemistry, 85, 423-434. Available at: [Link]

Sources

Application Notes and Protocols for the Functionalization of 4-(4-Bromophenyl)-2-methyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-(4-Bromophenyl)-2-methyl-1,3-oxazole Scaffold

The this compound moiety is a privileged scaffold in contemporary drug discovery and materials science. The oxazole ring system is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1][2] Its presence is noted in a multitude of biologically active compounds, including those with anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The bromophenyl group serves as a versatile synthetic handle, enabling a wide array of late-stage functionalizations through modern cross-coupling methodologies. This allows for the rapid generation of diverse compound libraries, a critical step in the hit-to-lead and lead optimization phases of drug development.

This guide provides detailed, field-proven protocols for the key functionalization reactions of the bromophenyl group on this compound. The protocols are designed to be robust and scalable, with an emphasis on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot these transformations effectively.

Core Functionalization Strategies: A Suite of Palladium-Catalyzed Cross-Coupling Reactions

The transformation of the aryl bromide is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods offer broad functional group tolerance, high yields, and predictable stereochemistry. We will focus on three cornerstone reactions: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for the introduction of alkyne moieties.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl systems, which are prevalent in pharmaceuticals.[3][4] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[3]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[3]

  • Transmetalation: The boronic acid, activated by the base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[3]

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Arylboronic Acid, and Base in a dry flask B Purge with Inert Gas (Ar or N2) A->B C Add Palladium Catalyst and Ligand B->C D Add Anhydrous Solvent C->D E Heat to Target Temperature (e.g., 80-110 °C) D->E F Monitor Progress by TLC or LC-MS E->F G Aqueous Work-up and Extraction F->G H Dry Organic Layer and Concentrate G->H I Purify by Column Chromatography H->I

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable ligand (2-10 mol%)

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Anhydrous 1,4-dioxane or a toluene/ethanol/water mixture[4][5]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst and ligand.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Optimized Parameters for Suzuki-Miyaura Coupling

ParameterRecommended ConditionsNotes
Catalyst Pd(OAc)₂, Pd(PPh₃)₄Pd(PPh₃)₄ can be used directly.[5][6]
Ligand PPh₃, SPhos, XPhosLigand choice can significantly impact yield and reaction time.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base can influence the reaction rate and side product formation.
Solvent 1,4-Dioxane, Toluene/Ethanol/WaterA biphasic solvent system can be beneficial.[4]
Temperature 80-110 °CHigher temperatures may be needed for less reactive substrates.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst degradation.[3]
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[7][8][9] This reaction allows for the coupling of the aryl bromide with a wide range of primary and secondary amines.[10]

The catalytic cycle is similar to the Suzuki-Miyaura coupling and involves:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple and are eliminated, regenerating the Pd(0) catalyst.[7]

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Amine, and Base in a dry flask B Purge with Inert Gas (Ar or N2) A->B C Add Palladium Pre-catalyst and Ligand B->C D Add Anhydrous Solvent C->D E Heat to Target Temperature (e.g., 90-120 °C) D->E F Monitor Progress by TLC or LC-MS E->F G Aqueous Work-up and Extraction F->G H Dry Organic Layer and Concentrate G->H I Purify by Column Chromatography H->I

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)

  • A suitable phosphine ligand (e.g., XPhos, SPhos, BINAP) (1.2 - 6 mol%)[11]

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.5 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the specified temperature (typically 90-120 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Optimized Parameters for Buchwald-Hartwig Amination

ParameterRecommended ConditionsNotes
Catalyst Pd(OAc)₂, Pd₂(dba)₃Pre-catalysts are often preferred for their air stability.
Ligand XPhos, SPhos, BINAP, RuPhosThe choice of ligand is critical and depends on the amine substrate.[11]
Base NaOtBu, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases are typically required.
Solvent Toluene, 1,4-DioxaneAnhydrous conditions are crucial for this reaction.
Temperature 90-120 °CReaction temperature is substrate-dependent.
Atmosphere Inert (Argon or Nitrogen)Essential for catalyst stability and activity.
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[12] This reaction is catalyzed by a combination of palladium and copper complexes.[12]

The Sonogashira coupling proceeds through two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the other cross-coupling reactions, it involves oxidative addition of the aryl bromide to Pd(0), followed by reductive elimination.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex.[12]

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Terminal Alkyne, and Base in a dry flask B Purge with Inert Gas (Ar or N2) A->B C Add Palladium Catalyst, Copper(I) Co-catalyst, and Ligand B->C D Add Anhydrous Solvent C->D E Stir at Room Temperature or Heat Gently D->E F Monitor Progress by TLC or LC-MS E->F G Aqueous Work-up and Extraction F->G H Dry Organic Layer and Concentrate G->H I Purify by Column Chromatography H->I

Caption: Experimental workflow for the Sonogashira coupling.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2-3 equivalents, can also be used as solvent)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry flask, add this compound (1.0 equiv.), the palladium catalyst, and the copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1.2 equiv.) dropwise at room temperature.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until completion, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Data Presentation: Optimized Parameters for Sonogashira Coupling

ParameterRecommended ConditionsNotes
Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂A variety of palladium sources can be used.
Co-catalyst CuIEssential for the classical Sonogashira reaction.[12]
Ligand PPh₃Often incorporated in the palladium pre-catalyst.
Base Et₃N, i-Pr₂NHThe amine base also acts as a solvent in some cases.[12]
Solvent THF, DMFAnhydrous and deoxygenated solvents are recommended.
Temperature Room Temperature to 60 °CThe reaction is often run under mild conditions.[12]
Atmosphere Inert (Argon or Nitrogen)Important to prevent oxidative homocoupling of the alkyne.

Troubleshooting and Key Considerations

  • Low Yields: In all cross-coupling reactions, ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere. The quality of the catalyst and ligand is also paramount. Consider screening different ligands, bases, and solvents.

  • Side Reactions: In Suzuki-Miyaura coupling, homocoupling of the boronic acid can occur. In Sonogashira coupling, the Glaser-Hay homocoupling of the alkyne is a common side reaction.[13] Using a copper-free Sonogashira protocol can sometimes mitigate this issue.[14][15]

  • Purification Challenges: The polarity of the functionalized products can vary significantly. A careful selection of the eluent system for column chromatography is essential for obtaining a pure product.

Conclusion

The functionalization of the bromophenyl group of this compound via palladium-catalyzed cross-coupling reactions provides a powerful and versatile platform for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this guide offer robust starting points for these transformations. A thorough understanding of the reaction mechanisms and careful optimization of the reaction parameters are key to achieving high yields and purity.

References

  • Benchchem. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole.
  • Biointerface Research in Applied Chemistry. Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. 2022-07-19.
  • Benchchem. Application Notes and Protocols: Suzuki Cross-Coupling Reactions with 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole.
  • Bentham Science Publisher. Recent Achievements in the Synthesis of Oxazoles. 2021-06-08.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. 2023-06-30.
  • MDPI. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles.
  • Wikipedia. Buchwald–Hartwig amination.
  • MDPI. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives.
  • ResearchGate. Synthesis, spectral characteristics and electrochemistry of symmetrically-substituted hybrids derived from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole under Suzuki cross-coupling reaction. 2025-11-03.
  • PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. 2020-03-31.
  • Soran University. A New Oxazole Ligand for the Copper-catalyzed Cyanation of Aryl halides with K4[Fe(CN)6] S. Mohammad Sajadi.
  • PubMed Central. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. 2021-12-03.
  • PubMed. Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets. 2020-09-07.
  • Sonogashira Coupling Reaction with Diminished Homocoupling.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination.
  • Wikipedia. Sonogashira coupling.
  • Chapter 1.
  • Organic Chemistry Portal. Miyaura Borylation Reaction.
  • ResearchGate. Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. 2025-08-06.
  • ResearchGate. RegioselectiveC-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole | Request PDF. 2025-08-06.
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • PubMed Central. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. 2019-02-12.
  • National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. 2023-11-15.
  • MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
  • Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. 2016-03-10.
  • SynArchive. Mizoroki-Heck Reaction.
  • National Institutes of Health. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. 2022-09-02.
  • Sci-Hub. Palladium-free Sonogashira-type cross-coupling reaction of bromoisoxazolines or N-alkoxyimidoyl bromides and alkynes.
  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. 2023-01-12.
  • ResearchGate. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. 2022-09-02.
  • ResearchGate. Recent Advances in Sonogashira Reactions. 2025-08-07.
  • Beilstein Journals. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. 2018-04-06.
  • ResearchGate. Miyaura borylation of 1,3-bis(5-(6-bromopyridin-2-yl).
  • MDPI. Direct Regioselective C-H Cyanation of Purines. 2023-01-17.

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The Synthetic Versatility of 4-(4-Bromophenyl)-2-methyl-1,3-oxazole: A Gateway to Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its metabolic stability and ability to participate in various non-covalent interactions.[1] Within this class of heterocycles, 4-(4-Bromophenyl)-2-methyl-1,3-oxazole emerges as a particularly valuable and versatile building block. Its strategic placement of a bromine atom on the phenyl ring provides a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The Strategic Importance of the Bromophenyl-Oxazole Moiety

The utility of this compound stems from the unique combination of the stable, electron-rich oxazole core and the reactive bromophenyl group. The oxazole moiety is a common feature in numerous biologically active compounds, contributing to their pharmacological profiles.[2] The carbon-bromine bond, on the other hand, is amenable to cleavage and subsequent bond formation through transition-metal-catalyzed cross-coupling reactions. This dual functionality makes it an ideal starting material for the synthesis of a diverse array of derivatives with potential applications in various fields.

Key Synthetic Transformations

This section details the application of this compound in three of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Sonogashira, and Heck reactions. These methods allow for the formation of new carbon-carbon bonds, paving the way for the synthesis of complex molecules from simpler precursors.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C(sp²)–C(sp²) bonds. In the context of this compound, this reaction is employed to construct biaryl structures, which are prevalent in many pharmaceutical agents and liquid crystals.[3][4]

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a boronic acid or ester, and finally, reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Suzuki_Miyaura_Coupling A This compound F 4-(4-Arylphenyl)-2-methyl-1,3-oxazole (Biaryl Product) A->F B Arylboronic Acid (R-B(OH)₂) B->F C Pd(0) Catalyst (e.g., Pd(PPh₃)₄) D Base (e.g., K₂CO₃) E Solvent (e.g., Toluene/Ethanol/Water)

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Synthesis of 4-(4'-Methoxy-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-oxazole

This protocol is adapted from established procedures for the Suzuki coupling of similar bromo-oxazole derivatives.

Reagent/ParameterQuantity/ValueMolar Equiv.
This compound238 mg1.0 mmol
4-Methoxyphenylboronic acid182 mg1.2 mmol
Tetrakis(triphenylphosphine)palladium(0)58 mg0.05 mmol (5 mol%)
Potassium Carbonate (K₂CO₃)414 mg3.0 mmol
Solvent System
Toluene5 mL-
Ethanol2 mL-
Water1 mL-
Reaction Conditions
Temperature80 °C-
Time12 hours-
AtmosphereInert (Argon or Nitrogen)-

Procedure:

  • To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Add the palladium catalyst to the flask.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system (toluene, ethanol, and water) via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important motifs in pharmaceuticals and organic electronic materials.

Mechanistic Rationale: The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) species, followed by the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. Reductive elimination yields the coupled product and regenerates the active palladium catalyst.

Sonogashira_Coupling A This compound G 4-(4-(Alkynyl)phenyl)-2-methyl-1,3-oxazole (Coupled Product) A->G B Terminal Alkyne (R-C≡CH) B->G C Pd Catalyst (e.g., PdCl₂(PPh₃)₂) D Cu(I) Co-catalyst (e.g., CuI) E Base (e.g., Et₃N) F Solvent (e.g., THF)

Caption: General scheme of the Sonogashira coupling reaction.

Detailed Protocol: Synthesis of 2-Methyl-4-(4-(phenylethynyl)phenyl)-1,3-oxazole

Reagent/ParameterQuantity/ValueMolar Equiv.
This compound238 mg1.0 mmol
Phenylacetylene122 mg (0.13 mL)1.2 mmol
Bis(triphenylphosphine)palladium(II) dichloride35 mg0.05 mmol (5 mol%)
Copper(I) Iodide (CuI)10 mg0.05 mmol (5 mol%)
Triethylamine (Et₃N)0.42 mL3.0 mmol
Solvent
Tetrahydrofuran (THF), anhydrous5 mL-
Reaction Conditions
TemperatureRoom Temperature-
Time6 hours-
AtmosphereInert (Argon or Nitrogen)-

Procedure:

  • In a flame-dried Schlenk tube, dissolve this compound in anhydrous THF.

  • Add phenylacetylene, triethylamine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide to the solution.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Stir the reaction mixture at room temperature for 6 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired arylalkyne.

Heck Reaction: Formation of Alkenyl Arenes

The Heck reaction provides a method for the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the synthesis of styrenyl derivatives from this compound.

Mechanistic Rationale: The Heck reaction mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the product and a hydridopalladium species, which is then reductively eliminated in the presence of a base to regenerate the palladium(0) catalyst.

Heck_Reaction A This compound G 4-(4-Styrylphenyl)-2-methyl-1,3-oxazole (Coupled Product) A->G B Alkene (e.g., Styrene) B->G C Pd Catalyst (e.g., Pd(OAc)₂) D Ligand (e.g., P(o-tolyl)₃) E Base (e.g., Et₃N) F Solvent (e.g., DMF)

Caption: General scheme of the Heck reaction.

Detailed Protocol: Synthesis of 2-Methyl-4-(4-styrylphenyl)-1,3-oxazole

Reagent/ParameterQuantity/ValueMolar Equiv.
This compound238 mg1.0 mmol
Styrene125 mg (0.14 mL)1.2 mmol
Palladium(II) Acetate (Pd(OAc)₂)11 mg0.05 mmol (5 mol%)
Tri(o-tolyl)phosphine (P(o-tolyl)₃)30 mg0.1 mmol (10 mol%)
Triethylamine (Et₃N)0.28 mL2.0 mmol
Solvent
N,N-Dimethylformamide (DMF), anhydrous5 mL-
Reaction Conditions
Temperature100 °C-
Time24 hours-
AtmosphereInert (Argon or Nitrogen)-

Procedure:

  • To a sealed tube, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Seal the tube, evacuate, and backfill with an inert gas.

  • Add anhydrous DMF, styrene, and triethylamine via syringe.

  • Heat the reaction mixture to 100 °C for 24 hours.

  • Monitor the reaction by TLC.

  • After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired product.

Applications in the Synthesis of Bioactive Molecules and Functional Materials

The derivatives synthesized from this compound are of significant interest in drug discovery and materials science.

  • Medicinal Chemistry: The biaryl and arylalkynyl oxazoles are key scaffolds in the development of novel therapeutic agents. For instance, compounds bearing these motifs have shown promise as anticancer and antifungal agents.[5][6] The ability to readily diversify the structure through cross-coupling reactions allows for the generation of libraries of compounds for high-throughput screening.

  • Materials Science: The extended π-conjugated systems created via these coupling reactions are ideal for applications in organic electronics. Arylalkynyl and styrenyl oxazole derivatives can be explored as components of organic light-emitting diodes (OLEDs) and liquid crystals.[4] The rigid, planar nature of these molecules can facilitate desirable intermolecular packing and electronic communication in the solid state.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to readily undergo a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, provides a straightforward entry into a wide range of complex molecular architectures. The resulting biaryl, arylalkynyl, and styrenyl oxazole derivatives are of significant interest for their potential applications in medicinal chemistry and materials science. The protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important heterocyclic compound.

References

  • Zhang, H.-Z., Zhao, Z.-L., & Zhou, C.-H. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444-492. [Link]

  • Noolvi, M. N., Patel, H. M., Bhardwaj, V., & Chauhan, A. (2011). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 55. [Link]

  • ResearchGate. (n.d.). 4-(4-Bromophenyl)-2-methyl-1,3-thiazole. [Link]

  • de la Cruz, P., Diaz-Lanza, A. M., Elguero, J., Goya, P., & Martinez, A. (2008). Synthesis of liquid crystals materials derived from oxadiazole, isoxazole and tetrazole heterocycles. ARKIVOC, 2008(17), 157-166. [Link]

  • ResearchGate. (n.d.). Synthesis of liquid crystals materials derived from oxadiazole, isoxazole and tetrazole heterocycles. [Link]

  • Bentham Science. (2023). Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole. [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

  • MDPI. (2023). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. [Link]

  • Google Patents. (n.d.). EP1253144A1 - 1,3,4-oxadiazole derivatives and process for producing the same.
  • Google Patents. (n.d.). WO2019073399A1 - Crystalline forms of 3-substituted 1,2,4-oxadiazole.
  • ResearchGate. (n.d.). Recent advance in oxazole-based medicinal chemistry. [Link]

  • ResearchGate. (n.d.). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. [Link]

  • Springer. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

Sources

Application Notes & Protocols: The 4-(4-Bromophenyl)-2-methyl-1,3-oxazole Scaffold for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-oxazole ring is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] This guide focuses on a particularly strategic derivative: 4-(4-Bromophenyl)-2-methyl-1,3-oxazole . The true power of this scaffold lies not just in the inherent properties of the oxazole core, but in the synthetic versatility imparted by the 4-bromophenyl substituent. This bromine atom serves as a robust and reliable handle for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse chemical libraries.[2][3] We present the rationale for its use, detailed protocols for its synthesis and derivatization via Suzuki-Miyaura coupling, and a practical application case study in the discovery of Monoamine Oxidase B (MAO-B) inhibitors.

Part 1: Scaffold Rationale - A Strategic Building Block

The selection of a scaffold in a drug discovery campaign is a critical decision that influences the entire trajectory of the project. The this compound scaffold is advantageous for several key reasons:

  • Biological Relevance: The oxazole nucleus is a well-established pharmacophore known to interact with a wide range of biological targets, with derivatives showing anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][4] This history of success increases the probability of identifying novel biological activities.

  • Physicochemical Properties: The oxazole core is relatively stable, aromatic, and capable of participating in hydrogen bonding as an acceptor, contributing favorably to drug-like properties.

  • Synthetic Tractability: The most compelling feature is the aryl bromide. The carbon-bromine bond is sufficiently reactive to participate in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) yet stable enough to withstand many other synthetic transformations.[5][6] This allows for a "late-stage diversification" strategy, where a common core intermediate is used to generate dozens or hundreds of unique analogs, a cornerstone of modern medicinal chemistry.[2]

The overall workflow for utilizing this scaffold is a streamlined process from core synthesis to biological screening.

G cluster_0 Scaffold Preparation cluster_1 Library Generation cluster_2 Screening & Analysis A Synthesis of Core Scaffold (this compound) B Purification & QC (Chromatography, NMR, MS) A->B C Parallel Suzuki-Miyaura Coupling (Array of Boronic Acids) B->C Validated Core Intermediate D Purification & Array Formatting (96-well plates) C->D E High-Throughput Screening (e.g., MAO-B Inhibition Assay) D->E Compound Library F Hit Identification & IC50 Determination E->F G Structure-Activity Relationship (SAR) Analysis F->G G->C Iterative Design

Figure 1: High-level workflow for scaffold-based drug discovery.

Part 2: Synthesis of the Core Scaffold

The synthesis of this compound can be achieved efficiently from commercially available 2,4'-dibromoacetophenone. The following protocol is a robust and scalable method based on the Hantzsch-type synthesis where an α-haloketone reacts with an amide.

Protocol 1: Synthesis of this compound

  • Reagents & Materials:

    • 2,4'-Dibromoacetophenone

    • Acetamide

    • Toluene

    • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

    • Silica gel for column chromatography

    • Ethyl acetate, Hexanes

  • Procedure:

    • To a 250 mL round-bottom flask, add 2,4'-dibromoacetophenone (10.0 g, 36.0 mmol, 1.0 eq) and acetamide (10.6 g, 180 mmol, 5.0 eq).

    • Add 100 mL of toluene to the flask. The large excess of acetamide helps drive the reaction to completion and acts as the nitrogen and C2-methyl source.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 12-18 hours.

    • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove excess acetamide and any acidic byproducts, followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification & Characterization:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a white or off-white solid.

    • Expected Yield: 70-80%.

    • Quality Control: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). Expected MS (ESI+): m/z = 238.0/240.0 [M+H]⁺, showing the characteristic isotopic pattern for bromine.

Part 3: Library Generation via Palladium Cross-Coupling

The Suzuki-Miyaura coupling is the reaction of choice for derivatizing the scaffold due to its high functional group tolerance, mild reaction conditions, and the commercial availability of thousands of diverse boronic acids and esters.[2][3][5] This enables the exploration of a vast chemical space around the core scaffold.

Figure 2: Suzuki coupling for library generation.

Protocol 2: Representative Suzuki-Miyaura Coupling

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2.0 eq)

    • Solvent system (e.g., Toluene/Ethanol/H₂O 4:1:1)

    • Reaction vial, inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a reaction vial, combine this compound (100 mg, 0.42 mmol, 1.0 eq), 4-methoxyphenylboronic acid (77 mg, 0.50 mmol, 1.2 eq), and potassium carbonate (K₂CO₃) (116 mg, 0.84 mmol, 2.0 eq).

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (24 mg, 0.021 mmol, 5 mol%).

    • Seal the vial with a septum and purge with an inert gas (e.g., Argon) for 5-10 minutes. The inert atmosphere is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

    • Add the degassed solvent mixture (e.g., 4 mL Toluene, 1 mL Ethanol, 1 mL H₂O) via syringe.

    • Place the vial in a pre-heated block at 100 °C and stir for 8-12 hours.

    • Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water.

    • Dry the organic layer, concentrate, and purify by chromatography or preparative HPLC to yield the desired biaryl product.

Table 1: Representative Suzuki Coupling Conditions & Scope

Entry Arylboronic Acid Catalyst (mol%) Base Solvent System Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ (5) K₂CO₃ Toluene/EtOH/H₂O 88
2 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ (3) Cs₂CO₃ 1,4-Dioxane/H₂O 92
3 3-Pyridinylboronic acid Pd(PPh₃)₄ (5) K₂CO₃ Toluene/EtOH/H₂O 75
4 Thiophene-2-boronic acid Pd(dppf)Cl₂ (3) K₃PO₄ 1,4-Dioxane/H₂O 81

(Yields are representative and may vary based on specific reaction scale and purification method. Conditions are based on established literature protocols.[2])

Part 4: Application Case Study - Discovery of MAO-B Inhibitors

Monoamine Oxidase B (MAO-B) is a key enzyme in the brain that metabolizes dopamine. Inhibitors of MAO-B are effective in the treatment of Parkinson's disease, as they increase dopamine levels and can slow neurodegeneration.[7]

A recent study identified a compound with a similar oxazole core, 4-(2-methyloxazol-4-yl)benzenesulfonamide, as a selective inhibitor of human MAO-B with an IC₅₀ value of 3.47 μM.[7] This provides a strong rationale for exploring the this compound scaffold for the same target. By using the Suzuki coupling, we can rapidly probe the chemical space on the phenyl ring that was previously unsubstituted.

G Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC MAOB->DOPAC Inhibitor Oxazole-based Inhibitor Inhibitor->MAOB Blocks

Figure 3: Role of MAO-B in dopamine metabolism and its inhibition.

Table 2: Hypothetical SAR Data for MAO-B Inhibition This table illustrates how SAR could be developed from a library of compounds derived from the core scaffold.

Compound IDR-Group (from Boronic Acid)MAO-B IC₅₀ (µM)
CORE-H-H> 50
LIB-0014-Methoxy-phenyl5.2
LIB-0023-Fluoro-phenyl2.8
LIB-0032-Thienyl8.1
LIB-0044-Trifluoromethyl-phenyl15.6
LIB-0053-Amino-phenyl1.9
(Data is hypothetical for illustrative purposes, based on the principle of SAR exploration.)

This SAR data would suggest that electron-donating and hydrogen-bond-donating groups at the meta- and para-positions of the new phenyl ring are favorable for activity, guiding the next round of synthesis.

Part 5: Protocol: In Vitro MAO-B Inhibition Assay

A common method to assess MAO-B activity is a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidase reaction.

Protocol 3: Fluorometric MAO-B Inhibition Assay

  • Reagents & Materials:

    • Recombinant human MAO-B enzyme

    • MAO-B substrate (e.g., benzylamine)

    • Amplex® Red reagent (or similar H₂O₂ probe)

    • Horseradish peroxidase (HRP)

    • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)

    • Test compounds (dissolved in DMSO)

    • Black, flat-bottom 96-well microplates

    • Fluorescence plate reader (Excitation ~530-560 nm, Emission ~590 nm)

  • Procedure:

    • Prepare serial dilutions of test compounds in DMSO. A typical starting concentration range is 100 µM to 1 nM.

    • In each well of the 96-well plate, add 50 µL of Assay Buffer containing the MAO-B enzyme.

    • Add 2 µL of the test compound dilution (or DMSO for control wells).

    • Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Prepare a "Detection Mix" containing the MAO-B substrate, Amplex Red, and HRP in Assay Buffer.

    • Initiate the reaction by adding 50 µL of the Detection Mix to each well.

    • Immediately place the plate in the fluorescence reader.

    • Measure the fluorescence intensity kinetically over 30-60 minutes at 37 °C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the rates to the DMSO control (100% activity) and a fully inhibited control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Part 6: Conclusion and Future Perspectives

The this compound scaffold represents an ideal starting point for drug discovery campaigns. It combines a biologically relevant heterocyclic core with a synthetically versatile handle for rapid library generation and SAR exploration. The protocols provided herein offer a clear and robust pathway from scaffold synthesis to biological evaluation. While the case study focused on MAO-B inhibitors, the broad spectrum of activities associated with oxazole derivatives suggests this scaffold could be successfully applied to discover novel agents for oncology, infectious diseases, and inflammatory disorders.[1][8][9] The strategic use of such pre-validated, diversification-ready scaffolds is a key enabler of efficiency and success in modern medicinal chemistry.

References

  • Benchchem. Application Notes and Protocols: Synthesis of 4-Methyl-5-phenyloxazole Derivatives for Drug Discovery.
  • Benchchem. Application Notes and Protocols for the Suzuki Coupling of 5-Bromophthalide with Arylboronic Acids.
  • Organic Letters. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications.
  • Wikipedia. Suzuki reaction.
  • Books. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1.
  • PubMed Central. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. PMC.
  • ResearchGate. (PDF) Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • PubMed Central. A comprehensive review on biological activities of oxazole derivatives. PMC - NIH.
  • MDPI. Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide.
  • PubMed Central. Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH.
  • MedChemComm (RSC Publishing). Benzisoxazole: a privileged scaffold for medicinal chemistry.

Sources

Application Notes and Protocols for the N-Alkylation of 1,3-Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkyloxazolium Salts

The 1,3-oxazole ring is a cornerstone of medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The N-alkylation of this heterocycle at the nitrogen atom (N-3) yields quaternary 1,3-oxazolium salts, which are valuable synthetic intermediates.[1][2] These salts are not only crucial precursors for the generation of N-heterocyclic carbenes (NHCs), a class of powerful organocatalysts, but they also find applications as ionic liquids and can be used to modulate the physicochemical properties of drug candidates.[3] This guide provides a detailed overview of the experimental procedures for the N-alkylation of 1,3-oxazole derivatives, delving into the mechanistic rationale behind the choice of reagents and conditions, and offering practical, field-proven protocols.

Mechanistic Overview: The SN2 Pathway to N-Alkyloxazolium Salts

The N-alkylation of a 1,3-oxazole derivative is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the sp2-hybridized nitrogen atom of the oxazole ring acts as the nucleophile, attacking the electrophilic carbon of an alkylating agent.[2]

Key Mechanistic Steps:
  • Nucleophilic Attack: The nitrogen atom of the oxazole attacks the carbon atom of the alkylating agent (e.g., an alkyl halide), which bears a partial positive charge due to the electronegativity of the leaving group (e.g., a halide).

  • Transition State: The reaction proceeds through a trigonal bipyramidal transition state where a new N-C bond is partially formed, and the C-Leaving Group bond is partially broken.

  • Product Formation: The leaving group departs, resulting in the formation of a new N-C bond and the positively charged N-alkyloxazolium cation, with the leaving group as the counter-anion.

Caption: SN2 mechanism of 1,3-oxazole N-alkylation.

Experimental Protocols

The choice of experimental conditions for N-alkylation is critical and depends on the reactivity of both the oxazole derivative and the alkylating agent. Below are detailed protocols for common N-alkylation procedures.

Protocol 1: N-Methylation of a 2,5-Disubstituted Oxazole using Methyl Iodide

This protocol is a general method for the methylation of electronically neutral or electron-rich oxazoles. Methyl iodide is a highly reactive alkylating agent.[4]

Materials:

  • 2,5-Disubstituted 1,3-oxazole

  • Methyl Iodide (CH₃I)

  • Acetonitrile (CH₃CN), anhydrous

  • Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) (optional, as a scavenger for any generated acid)

  • Diethyl ether (Et₂O)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of the 2,5-disubstituted oxazole (1.0 eq.) in anhydrous acetonitrile (0.2-0.5 M), add methyl iodide (1.5-2.0 eq.).

  • If the oxazole substrate is sensitive to acidic conditions, add a non-nucleophilic base like sodium bicarbonate (2.0 eq.).

  • Stir the reaction mixture at room temperature or heat to a gentle reflux (40-60 °C) for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate (the oxazolium salt) has formed, it can be isolated by filtration and washed with cold diethyl ether.

  • If the product is soluble, remove the solvent under reduced pressure. The resulting crude solid or oil can be triturated with diethyl ether to induce precipitation.

  • The crude product can be further purified by recrystallization (e.g., from a mixture of dichloromethane and diethyl ether or ethanol and diethyl ether).

Causality and Insights: Acetonitrile is a good polar aprotic solvent for SN2 reactions. Heating is often necessary to drive the reaction to completion, especially for less nucleophilic oxazoles. Using an excess of the volatile methyl iodide can help to ensure complete conversion.

Protocol 2: N-Benzylation of a 4-Substituted Oxazole using Benzyl Bromide

Benzyl bromide is a reactive benzylic halide suitable for introducing a benzyl group. This protocol often requires slightly more forcing conditions than methylation.[5]

Materials:

  • 4-Substituted 1,3-oxazole

  • Benzyl Bromide (BnBr)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Schlenk flask or oven-dried round-bottom flask with a nitrogen inlet

Procedure (using K₂CO₃):

  • To a solution of the 4-substituted oxazole (1.0 eq.) in anhydrous DMF (0.3 M), add potassium carbonate (2.0 eq.).

  • Add benzyl bromide (1.2 eq.) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Causality and Insights: DMF is an excellent solvent for this type of reaction as it readily dissolves the oxazole and the resulting salt.[4] Potassium carbonate is a mild base that is sufficient for scavenging the HBr formed. For less reactive oxazoles, a stronger base like sodium hydride can be used to deprotonate any acidic protons and increase the nucleophilicity of the heterocycle, though this is generally not necessary for simple N-alkylation of oxazoles.[6]

Protocol 3: N-Alkylation using Dimethyl Sulfate

Dimethyl sulfate is a cost-effective and highly efficient methylating agent. However, it is highly toxic and must be handled with extreme care in a fume hood.[7]

Materials:

  • Substituted 1,3-oxazole

  • Dimethyl Sulfate ((CH₃)₂SO₄)

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Ammonium hydroxide solution (for quenching)

Procedure:

  • In a well-ventilated fume hood, dissolve the substituted oxazole (1.0 eq.) and potassium carbonate (2.0 eq.) in acetone (0.2 M).

  • Carefully add dimethyl sulfate (1.2 eq.) dropwise to the stirred suspension.

  • Heat the mixture to reflux for 2-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • To quench any unreacted dimethyl sulfate, carefully add a dilute solution of ammonium hydroxide to the crude residue and stir for 1 hour.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Data Presentation: Representative N-Alkylation Reactions

Oxazole DerivativeAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-PhenyloxazoleMethyl Iodide-CH₃CNReflux12~85[8] (Analogous)
4-PhenyloxazoleBenzyl BromideK₂CO₃DMF8018~75-85[4] (Analogous)
2,5-DiphenyloxazoleDimethyl SulfateK₂CO₃AcetoneReflux6~80-90[7] (Analogous)
2-MethyloxazoleMethyl Triflate-CH₂Cl₂0 to RT2>95[9][10] (Analogous)
4-MethyloxazoleEthyl IodideNaHTHFRT4~70-80[6] (Analogous)

Yields are approximate and based on analogous reactions with similar heterocyclic systems. They serve as a general guide.

Troubleshooting and Field-Proven Insights

  • Incomplete Reactions: If the reaction stalls, consider increasing the temperature, extending the reaction time, or using a more polar solvent like DMF. For alkyl bromides, adding a catalytic amount of sodium or potassium iodide can facilitate the reaction via the Finkelstein reaction, generating the more reactive alkyl iodide in situ.

  • Purification Challenges: N-alkyloxazolium salts are often highly polar and may be soluble in water. If the product does not precipitate, extraction with a more polar solvent like dichloromethane may be necessary. If the product is an oil, attempting to form a salt with a different counter-anion (e.g., PF₆⁻ or BF₄⁻) by anion exchange can sometimes induce crystallization.

  • Side Reactions: Over-alkylation is generally not an issue for oxazoles. However, if the oxazole ring has sensitive functional groups, milder conditions (lower temperature, weaker base) should be employed.

  • Safety Precautions: Many alkylating agents, such as methyl iodide and dimethyl sulfate, are toxic and carcinogenic. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment.[7]

Applications of N-Alkyloxazolium Salts

The primary application of N-alkyloxazolium salts is as precursors to N-heterocyclic carbenes (NHCs). Deprotonation of the C2-position of the oxazolium salt with a strong base generates the corresponding NHC, which can be used as a ligand in transition metal catalysis or as an organocatalyst itself.[3][11]

Caption: Formation of an N-heterocyclic carbene from an N-alkyloxazolium salt.

References

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  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. Available at: [Link]

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]

  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]

  • Kotha, S. (2012). Synthesis and Study of Oxazolium and Thiazolium Salts as Organocatalysts. North Dakota State University. Available at: [Link]

  • Hollocou, M., et al. (2013). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. PMC. Available at: [Link]

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  • Rühling, A., et al. (2012). Synthesis of N-Heterocyclic Carbene Complexes by Oxidative Addition of 4-Iodo-imidazolium Salts Followed by an Unusual Rearrangement. ACS Publications. Available at: [Link]

  • Wasserscheid, P., et al. (2009). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. MDPI. Available at: [Link]

  • Janssen, J. W. A. M., et al. (2013). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Semantic Scholar. Available at: [Link]

  • van der Vlist, A. A., et al. (2011). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. PMC. Available at: [Link]

  • Garapati, V. K. R., & Gravel, M. (2015). Oxazolium Salts as Organocatalysts for the Umpolung of Aldehydes. Request PDF. Available at: [Link]

  • Gualandi, A., et al. (2021). Straightforward N-alkylation of diketopyrrolopyrroles through Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. The Royal Society of Chemistry. Available at: [Link]

  • Begtrup, M., & Larsen, P. (1990). Alkylation, acylation and silylation of azoles. SciSpace. Available at: [Link]

  • O'Connor, R., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). Synthetic method of 3-methyl-D3-benzyl bromide.
  • Stanovnik, B., et al. (1997). The reaction of 3-methyl-I-phenyl-2-pyrazolin-5-one and 4-acyl. HETEROCYCLES. Available at: [Link]

  • Wikipedia. (n.d.). Methyl trifluoromethanesulfonate. Available at: [Link]

  • Google Patents. (n.d.). Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
  • Matier, C. D., et al. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. ACS Publications. Available at: [Link]

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High-Throughput Screening of 4-(4-Bromophenyl)-2-methyl-1,3-oxazole Analogs: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify molecules that modulate biological targets of interest.[1][2] This automated and miniaturized approach accelerates the identification of "hit" compounds, which serve as the starting point for lead optimization and preclinical development.[3] The oxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.[4] Specifically, analogs of 4-(4-Bromophenyl)-2-methyl-1,3-oxazole represent a promising chemical space for the discovery of novel therapeutic agents due to their synthetic tractability and potential for diverse biological interactions.[4][5]

This guide provides a comprehensive framework for conducting a high-throughput screening campaign of this compound analogs. We will detail the critical steps from assay development and optimization to primary screening, data analysis, and hit validation, offering field-proven insights to ensure a robust and successful screening outcome.

Part 1: Assay Development and Optimization

The foundation of any successful HTS campaign is a robust and reliable assay. The choice of assay is contingent on the putative biological target of the compound library. Given the broad spectrum of activities associated with oxazole derivatives, a cell-based phenotypic screen assessing cell viability is a logical starting point when a specific molecular target is not yet defined.[6] This approach allows for the identification of compounds with cytotoxic or cytostatic effects, which can then be further investigated to elucidate their mechanism of action.

Principle of the Assay: Cell Viability Assessment

We will employ a luminescence-based ATP assay (e.g., CellTiter-Glo®) to quantify cell viability. This "add-mix-read" assay is homogeneous, highly sensitive, and amenable to automation.[7] The principle relies on the fact that ATP is a key indicator of metabolically active cells. In the presence of luciferase and its substrate, luciferin, ATP generates a luminescent signal that is directly proportional to the number of viable cells in culture.[7] A decrease in the luminescent signal in the presence of a test compound indicates potential cytotoxicity.

Materials and Reagents
Category Item Supplier Example
Cell Line Human cancer cell line (e.g., MCF-7, A549)ATCC
Cell Culture Media DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-StreptomycinGibco
Assay Reagent CellTiter-Glo® Luminescent Cell Viability AssayPromega
Labware 384-well white, solid-bottom tissue culture-treated platesCorning
Reservoir platesVWR
Instrumentation Automated liquid handlerTecan, Hamilton[8]
Plate reader with luminescence detectionBMG LABTECH, PerkinElmer
Compound Library This compound analogs dissolved in DMSOIn-house or commercial vendor
Control Compounds Staurosporine (positive control for cytotoxicity)Sigma-Aldrich
DMSO (negative/vehicle control)Sigma-Aldrich
Protocol for Assay Optimization

The goal of assay optimization is to establish conditions that provide a robust and reproducible signal, maximizing the ability to identify true hits. A key metric for this is the Z'-factor, a statistical parameter that quantifies the separation between positive and negative controls.[9][10] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[10][11]

  • Cell Seeding Density Optimization:

    • Prepare a serial dilution of cells in culture medium.

    • Dispense varying numbers of cells (e.g., 500 to 10,000 cells/well) into a 384-well plate.

    • Incubate for the desired assay duration (e.g., 48 or 72 hours).

    • Add the ATP-based viability reagent according to the manufacturer's protocol and measure luminescence.

    • Select the cell density that falls within the linear range of the assay and provides a strong signal-to-background ratio.

  • DMSO Tolerance:

    • Seed the optimized number of cells per well.

    • Add varying concentrations of DMSO (e.g., 0.1% to 2%).

    • Incubate and measure cell viability.

    • Determine the highest concentration of DMSO that does not significantly affect cell viability (typically ≤ 0.5%).[12]

  • Positive Control Concentration-Response:

    • Generate a dose-response curve for a known cytotoxic compound (e.g., staurosporine) to determine the optimal concentration for the positive control. The ideal concentration should induce a maximal or near-maximal cytotoxic effect.

  • Z'-Factor Determination:

    • Prepare a 384-well plate with multiple replicates of positive controls (cells + cytotoxic agent) and negative controls (cells + DMSO vehicle).[13]

    • Incubate for the optimized duration.

    • Perform the viability assay and measure luminescence.

    • Calculate the Z'-factor using the following formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where SD is the standard deviation and Mean is the average of the positive (pos) and negative (neg) controls.[14]

    • The assay is considered robust for HTS when the Z'-factor is consistently > 0.5.[11][13]

Optimized Assay Conditions Summary
Parameter Optimized Value
Cell LineMCF-7
Seeding Density2,500 cells/well
Plate Format384-well
Assay Volume40 µL
Incubation Time72 hours
Final DMSO Concentration0.5%
Positive Control1 µM Staurosporine
Z'-Factor> 0.7

Part 2: High-Throughput Screening Protocol

With a validated assay, the primary screen of the this compound analog library can commence. Automation is critical for efficiency and reproducibility.[1]

Plate Layout

A well-defined plate map is essential for quality control and data analysis. Each 384-well plate should include:

  • Test Compounds: Typically 320 wells.

  • Negative Controls (DMSO): 16 wells.

  • Positive Controls (Staurosporine): 16 wells.

Controls should be distributed across the plate to monitor for any plate-specific effects or gradients.

Step-by-Step HTS Workflow
  • Compound Plating: Using an automated liquid handler, transfer a small volume (e.g., 200 nL) of the this compound analogs from the library source plates to the 384-well assay plates. The final screening concentration is typically around 10 µM.[13]

  • Cell Seeding: Dispense the optimized number of cells in culture medium into each well of the assay plates containing the pre-spotted compounds.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Equilibrate the assay plates and the ATP-based viability reagent to room temperature. Add the reagent to all wells using an automated dispenser.

  • Signal Development: Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

HTS Workflow Diagram

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Compound_Plating Compound Plating Cell_Seeding Cell Seeding Compound_Plating->Cell_Seeding Incubation Incubation (72h) Cell_Seeding->Incubation Reagent_Addition Reagent Addition Incubation->Reagent_Addition Signal_Development Signal Development Reagent_Addition->Signal_Development Data_Acquisition Data Acquisition Signal_Development->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

Caption: High-throughput screening workflow for cell viability.

Part 3: Data Analysis, Hit Identification, and Validation

Rigorous data analysis is crucial for identifying genuine hits and minimizing false positives.[15]

Primary Data Analysis

For each plate, the raw luminescence data should be processed as follows:

  • Quality Control: Calculate the Z'-factor for each plate to ensure data quality. Plates with a Z'-factor < 0.5 should be flagged for review or repeated.[11]

  • Normalization: Normalize the data to the plate controls. The percent inhibition for each test compound can be calculated using the formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

Hit Selection Criteria

A primary "hit" is a compound that meets a predefined activity threshold. A common criterion is a percent inhibition greater than three standard deviations from the mean of the negative controls. For this screen, we will define a hit as a compound exhibiting ≥ 50% inhibition of cell viability.

Hit Confirmation and Validation

Compounds identified as primary hits must undergo a series of validation steps to confirm their activity and eliminate artifacts.[16]

  • Hit Confirmation: Re-test the primary hits in the same assay to confirm their activity. This step helps to eliminate false positives resulting from experimental error.

  • Dose-Response Analysis: Confirmed hits are then tested over a range of concentrations (typically an 8- to 10-point dilution series) to determine their potency (IC50 value). This provides a quantitative measure of the compound's activity.[15]

  • Orthogonal Assays: To further validate the hits and rule out assay-specific artifacts, it is essential to use a secondary, orthogonal assay. For example, a different cell viability assay that measures a distinct cellular parameter, such as membrane integrity (e.g., using a fluorescent dye exclusion method), can be employed.[17]

  • Structure-Activity Relationship (SAR) Analysis: Preliminary SAR can be established by analyzing the activity of structurally related analogs within the hit series.[13] This can provide early insights into the chemical features required for biological activity.

Hit Validation Workflow Diagram

Hit_Validation_Workflow Primary_Screen Primary Screen Hit_Identification Hit Identification (≥50% Inhibition) Primary_Screen->Hit_Identification Hit_Confirmation Hit Confirmation (Re-test) Hit_Identification->Hit_Confirmation Dose_Response Dose-Response (IC50) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay Dose_Response->Orthogonal_Assay SAR_Analysis Preliminary SAR Orthogonal_Assay->SAR_Analysis Validated_Hits Validated Hits SAR_Analysis->Validated_Hits

Caption: Workflow for hit validation and confirmation.

Data Summary for Validated Hits
Compound ID Structure Primary Screen % Inhibition IC50 (µM) Orthogonal Assay Activity
OXA-001[Image/Structure]75.22.5Confirmed
OXA-007[Image/Structure]81.51.8Confirmed
...............

Part 4: Troubleshooting

Problem Potential Cause Solution
Low Z'-Factor (<0.5) - Inconsistent cell seeding- Reagent dispensing error- Inappropriate control concentrations- Optimize cell seeding protocol- Calibrate and maintain liquid handlers- Re-optimize control concentrations
High Plate-to-Plate Variability - Inconsistent incubation times- Edge effects in plates- Standardize all incubation steps- Use outer wells for blanks or avoid them for compounds
High Number of False Positives - Compound autofluorescence/luminescence- Compound precipitation- Use counter-screens to identify interfering compounds- Check compound solubility in assay medium

Conclusion

This application guide provides a detailed protocol for the high-throughput screening of this compound analogs using a cell-based viability assay. By following these robust procedures for assay development, screening, and hit validation, researchers can confidently identify promising lead compounds for further drug discovery efforts. The iterative process of screening and validation is essential for minimizing the attrition of compounds in later stages of development and ultimately increasing the likelihood of success.

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  • National Institutes of Health. (n.d.). Data Mining and Computational Modeling of High Throughput Screening Datasets. Retrieved from [Link]

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  • Journal of Pharmaceutical Research International. (2022). Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. Retrieved from [Link]

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research and Development. (n.d.). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Retrieved from [Link]

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Sources

Application Notes and Protocols for Evaluating the Anticancer Properties of Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] A growing body of evidence highlights the potential of oxazole derivatives as potent anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines.[3][4][5][6] These compounds exert their anticancer effects through various mechanisms, including the inhibition of crucial cellular targets like tubulin, protein kinases, and DNA topoisomerases, as well as the modulation of signaling pathways involved in cell proliferation and survival.[5][6][7]

This comprehensive guide provides a detailed overview of the essential methods and protocols for evaluating the anticancer properties of novel oxazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, step-by-step experimental procedures. The methodologies described herein cover the entire preclinical evaluation pipeline, from initial in vitro cytotoxicity screening to in vivo efficacy studies and in silico mechanistic investigations.

I. In Vitro Evaluation of Anticancer Activity

The initial assessment of a compound's anticancer potential begins with a battery of in vitro assays. These assays are crucial for determining the cytotoxic and cytostatic effects of the oxazole derivatives on cancer cells, providing essential data for dose-response relationships and preliminary mechanistic insights.

A. Cell Viability and Cytotoxicity Assays

Cell viability assays are fundamental for quantifying the dose-dependent effects of a compound on a cancer cell population. The most common methods rely on the metabolic activity of viable cells.

1. MTT and XTT Assays

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods that measure cell viability based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells.[8][9] In the MTT assay, the yellow tetrazolium salt is converted to a purple, insoluble formazan product, which is then solubilized for spectrophotometric measurement.[8] The XTT assay is a more recent alternative where the formazan product is water-soluble, simplifying the protocol.[8]

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the oxazole derivative and a vehicle control (e.g., DMSO). Include a positive control (e.g., etoposide or cisplatin).[3][10]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Example IC50 Values of Oxazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
N-(6-chloro-3-(4-(3,4,5-trimethoxyphenyl)oxazol-2-yl)-1,5-naphthyridin-4-yl)oxazol-2-aminePC3 (Prostate)0.13 ± 0.095[3]
N-(6-chloro-3-(4-(3,4,5-trimethoxyphenyl)oxazol-2-yl)-1,5-naphthyridin-4-yl)oxazol-2-amineA549 (Lung)0.10 ± 0.084[3]
N-(6-chloro-3-(4-(3,4,5-trimethoxyphenyl)oxazol-2-yl)-1,5-naphthyridin-4-yl)oxazol-2-amineMCF-7 (Breast)0.18 ± 0.087[3]
Imidazo[2,1-b]oxazole Derivative 9aPC3 (Prostate)-[4]
Imidazo[2,1-b]oxazole Derivative 9bA549 (Lung)-[4]
Benzimidazole-Oxadiazole Derivative 4rPANC-1 (Pancreatic)5.5[10]
Benzimidazole-Oxadiazole Derivative 4rA549 (Lung)0.3[10]
Benzimidazole-Oxadiazole Derivative 4rMCF-7 (Breast)0.5[10]

Note: Specific IC50 values for compounds 9a and 9b from reference[4] were not provided in the abstract.

B. Cell Proliferation and Colony Formation Assays

These assays provide insights into the long-term effects of the oxazole derivatives on the proliferative capacity of cancer cells.

1. Colony Formation (Clonogenic) Assay

Principle: The colony formation assay assesses the ability of a single cell to undergo "unlimited" division and form a colony.[11] This assay is considered the gold standard for determining cell reproductive death after treatment with cytotoxic agents.[11][12]

Protocol: Colony Formation Assay

  • Cell Seeding: Plate a low density of cells in 6-well plates.

  • Treatment: After 24 hours, treat the cells with the oxazole derivative for a defined period.

  • Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate for 1-3 weeks until visible colonies are formed in the control wells.[12]

  • Fixation and Staining: Fix the colonies with a solution like 6.0% v/v glutaraldehyde and stain with 0.5% w/v crystal violet.[11]

  • Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).[11][12]

  • Analysis: Calculate the surviving fraction for each treatment condition relative to the control.

C. Apoptosis and Cell Cycle Analysis

Understanding how an oxazole derivative affects programmed cell death (apoptosis) and the cell cycle is crucial for elucidating its mechanism of action. Flow cytometry is a powerful tool for these analyses.[13][14]

1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells.[16] Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells to stain the DNA.[16]

Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with the oxazole derivative for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.[16]

  • Washing: Wash the cells with cold PBS.[15][17]

  • Resuspension: Resuspend the cells in 1X Binding Buffer.[15][17]

  • Staining: Add Annexin V-FITC and PI to the cell suspension.[15][16]

  • Incubation: Incubate at room temperature in the dark for 15-20 minutes.[15][17]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[15][16]

Interpretation of Results:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells[15]

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells[15]

2. Cell Cycle Analysis using Propidium Iodide (PI) Staining

Principle: Flow cytometry with PI staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[13][18] This allows for the identification of cell cycle arrest at specific checkpoints induced by the oxazole derivative.

Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.[13]

  • Staining: Resuspend the fixed cells in a PI staining solution containing RNase A (to prevent staining of RNA).[13]

  • Incubation: Incubate in the dark at room temperature.[13]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

D. Cell Migration and Invasion Assays

These assays are particularly relevant for evaluating the potential of oxazole derivatives to inhibit cancer metastasis.

1. Wound Healing (Scratch) Assay

Principle: The wound healing assay is a straightforward method to study directional cell migration in vitro.[19][20] A "scratch" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the gap is monitored over time.[19][20]

Protocol: Wound Healing Assay

  • Cell Seeding: Grow cells to form a confluent monolayer in a multi-well plate.[19][21]

  • Scratch Creation: Create a scratch in the monolayer using a sterile pipette tip.[19][20][21][22]

  • Washing: Gently wash with media to remove detached cells.[21][22]

  • Treatment: Add fresh medium containing the oxazole derivative at non-toxic concentrations.

  • Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 4-8 hours) using a microscope.[20][21]

  • Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration.

E. Anti-Angiogenesis Assays

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.[23] In vitro assays can assess the anti-angiogenic potential of oxazole derivatives.[24][25][26]

1. Endothelial Cell Tube Formation Assay

Principle: This assay evaluates the ability of endothelial cells (like HUVECs) to form three-dimensional, capillary-like structures when cultured on a basement membrane extract (e.g., Matrigel).[25][26] Anti-angiogenic compounds will inhibit this tube formation.

Protocol: Tube Formation Assay

  • Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify.

  • Cell Seeding: Seed endothelial cells onto the Matrigel-coated wells.

  • Treatment: Add the oxazole derivative to the cell suspension.

  • Incubation: Incubate for several hours to allow for tube formation.

  • Imaging and Analysis: Visualize the tube-like structures under a microscope and quantify parameters such as the number of tubes, tube length, and branching points.

II. In Vivo Evaluation of Anticancer Efficacy

In vivo studies are essential to validate the in vitro findings and to assess the therapeutic potential and toxicity of the lead oxazole derivatives in a living organism.[27]

A. Human Tumor Xenograft Models

Principle: Xenograft models involve the transplantation of human tumor cells or patient-derived tumor tissue into immunodeficient mice (e.g., athymic nude or SCID mice).[27][28][29] These models are widely used for the preclinical evaluation of anticancer drugs.[27][28]

Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Inject a suspension of human cancer cells subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth: Monitor the mice until tumors reach a palpable size.

  • Treatment: Randomize the tumor-bearing mice into control and treatment groups. Administer the oxazole derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Toxicity Monitoring: Monitor the body weight and overall health of the mice to assess toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

III. In Silico and Mechanistic Studies

Computational and molecular biology techniques can provide valuable insights into the mechanism of action of oxazole derivatives.

A. Molecular Docking

Principle: Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the oxazole derivative) when bound to a specific protein target.[1][3][7] This can help to identify potential molecular targets and to understand the structure-activity relationship.[3]

B. Western Blotting

Principle: Western blotting is a technique used to detect and quantify specific proteins in a cell or tissue extract.[30][31] It is invaluable for investigating the effect of oxazole derivatives on the expression and phosphorylation status of proteins in key signaling pathways (e.g., MAPK, PI3K/AKT).[30][32]

Protocol: Western Blotting

  • Protein Extraction: Lyse treated and untreated cancer cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the protein expression levels relative to a loading control (e.g., β-actin or GAPDH).

IV. Visualizing Experimental Workflows and Pathways

Workflow for Evaluating Anticancer Properties of Oxazole Derivatives

G cluster_0 In Vitro Screening cluster_1 Mechanistic Studies cluster_2 In Vivo Validation in_vitro_start Oxazole Derivative Library cytotoxicity Cytotoxicity Assays (MTT, XTT) in_vitro_start->cytotoxicity proliferation Proliferation Assays (Colony Formation) cytotoxicity->proliferation apoptosis Apoptosis & Cell Cycle (Flow Cytometry) proliferation->apoptosis migration Migration & Invasion (Wound Healing) apoptosis->migration angiogenesis Angiogenesis Assays (Tube Formation) migration->angiogenesis in_silico In Silico Modeling (Molecular Docking) angiogenesis->in_silico western_blot Target Validation (Western Blot) in_silico->western_blot in_vivo Xenograft Models western_blot->in_vivo efficacy Efficacy & Toxicity Evaluation in_vivo->efficacy lead_optimization Lead Optimization efficacy->lead_optimization

Caption: A generalized workflow for the preclinical evaluation of oxazole derivatives as anticancer agents.

Apoptosis Detection via Annexin V/PI Staining

G cluster_0 A Viable Cells (Annexin V-, PI-) B Early Apoptosis (Annexin V+, PI-) A->B PS Translocation C Late Apoptosis/Necrosis (Annexin V+, PI+) B->C Membrane Permeabilization

Caption: Distinguishing cell populations in an Annexin V/PI apoptosis assay.

Conclusion

The evaluation of oxazole derivatives as potential anticancer agents requires a multi-faceted approach, integrating in vitro, in vivo, and in silico methodologies. This guide provides a robust framework of protocols and application notes to systematically assess the efficacy and mechanism of action of these promising compounds. By employing these validated techniques, researchers can effectively identify and advance lead candidates for further preclinical and clinical development.

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Application Notes and Protocols for Testing the Antimicrobial Efficacy of Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for evaluating the antimicrobial efficacy of substituted oxazoles. Oxazoles represent a promising class of heterocyclic compounds with a wide range of biological activities, including significant antimicrobial properties.[1][2] The substitution patterns on the oxazole ring play a pivotal role in defining their biological functions.[1][2] This guide outlines detailed in vitro methodologies, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as protocols for assessing cytotoxicity. The described methods are grounded in internationally recognized standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[3][4]

Introduction: The Scientific Rationale for Oxazole Antimicrobial Testing

Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring.[1][2] Their unique chemical architecture allows for diverse substitutions, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] The urgent need for novel antimicrobial agents to combat rising multidrug resistance necessitates robust and standardized methods for evaluating new chemical entities like substituted oxazoles.

The protocols detailed herein are designed to provide a systematic approach to characterizing the antimicrobial profile of these compounds. By determining the lowest concentration that inhibits microbial growth (MIC) and the lowest concentration that kills the microbes (MBC), researchers can quantify the potency of their synthesized oxazole derivatives.[5][6][7][8][9][10] Furthermore, early-stage assessment of cytotoxicity against mammalian cell lines is a critical step in evaluating the therapeutic potential and safety of these compounds.[11][12] This integrated approach ensures the generation of a comprehensive dataset for informed decision-making in the drug discovery and development pipeline.

Essential Materials and Reagents

2.1. Bacterial Strains and Culture Media

  • Test Organisms: A representative panel of Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. Quality control strains (e.g., from ATCC) are mandatory.

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) are the standard media for susceptibility testing.[13] For fastidious organisms, appropriate supplemented media should be used.

2.2. Substituted Oxazole Compounds

  • Stock Solutions: Prepare stock solutions of the test oxazoles in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The final concentration of the solvent in the assay should be non-inhibitory to the test organisms.

2.3. Reagents and Consumables

  • Sterile 96-well microtiter plates (U- or flat-bottom)

  • Sterile reservoirs and multichannel pipettes

  • Spectrophotometer or McFarland turbidity standards

  • Incubator (35 ± 2°C)

  • Mammalian cell lines (e.g., HEK293, HepG2) for cytotoxicity testing

  • Cell culture medium (e.g., DMEM, MEM) and supplements (e.g., fetal bovine serum, penicillin-streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagents

  • Sterile saline (0.85%)

In Vitro Antimicrobial Efficacy Testing

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a quantitative technique to determine the MIC of an antimicrobial agent against a specific bacterium.[14] This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[4]

3.1.1. Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Prepare Oxazole Stock Solution C Serial Dilution of Oxazole in 96-well Plate A->C Add to plate B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D Standardized inoculum C->D Plate with dilutions E Incubate at 35°C for 18-24 hours D->E F Visually Inspect for Bacterial Growth E->F G Determine MIC: Lowest Concentration with No Visible Growth F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

3.1.2. Step-by-Step Protocol for MIC Determination

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

  • Preparation of the Microtiter Plate:

    • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the oxazole stock solution (at twice the highest desired test concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last dilution column.

  • Inoculation and Incubation:

    • Inoculate each well (except for the sterility control) with 50 µL of the diluted bacterial suspension.

    • Include a growth control (no oxazole) and a sterility control (no bacteria).

    • Seal the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.[9]

  • Interpretation of Results:

    • The MIC is the lowest concentration of the substituted oxazole that completely inhibits visible growth of the organism as detected by the unaided eye.[14]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[6][7][16] It is determined as a follow-up to the MIC test.

3.2.1. Step-by-Step Protocol for MBC Determination

  • Subculturing from MIC Plate:

    • Following MIC determination, select the wells showing no visible growth.

    • From each of these wells, aspirate a 10 µL aliquot.

  • Plating and Incubation:

    • Spot-inoculate the 10 µL aliquots onto separate, appropriately labeled MHA plates.

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • The MBC is the lowest concentration of the oxazole derivative that results in no more than 0.1% of the original inoculum surviving.[7] This is practically determined by identifying the lowest concentration at which no colonies or only a few colonies grow on the subculture plate.

Cytotoxicity Assessment

It is crucial to assess the potential toxicity of the substituted oxazoles to mammalian cells to determine their therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.[11]

4.1. Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis H Seed Mammalian Cells in 96-well Plate J Treat Cells with Oxazole Dilutions H->J I Prepare Oxazole Serial Dilutions I->J K Incubate for 24-48 hours J->K L Add MTT Reagent and Incubate K->L M Solubilize Formazan Crystals L->M N Measure Absorbance (570 nm) M->N O Calculate Cell Viability (%) and Determine IC50 N->O

Caption: Workflow for Cytotoxicity Assessment using the MTT Assay.

4.2. Step-by-Step Protocol for MTT Assay

  • Cell Seeding:

    • Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment with Oxazole Compounds:

    • Prepare serial dilutions of the substituted oxazoles in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the oxazole compounds.

    • Include a vehicle control (medium with the same concentration of solvent used for the oxazoles) and an untreated control.

  • Incubation and MTT Addition:

    • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

    • Add MTT solution to each well and incubate for another 2-4 hours.

  • Measurement and Interpretation:

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting the cell viability against the log of the compound concentration.[11]

Data Presentation and Interpretation

The results of the antimicrobial efficacy and cytotoxicity testing should be summarized in a clear and concise manner.

Table 1: Hypothetical Antimicrobial and Cytotoxicity Data for Substituted Oxazoles

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)S. aureus MBC (µg/mL)E. coli MBC (µg/mL)HEK293 IC₅₀ (µg/mL)Selectivity Index (SI) for S. aureus
OXA-0014328>64>128>32
OXA-00286416>64648
Ciprofloxacin0.50.01510.03>100>200

The Selectivity Index (SI) is calculated as IC₅₀ / MIC. A higher SI value indicates greater selectivity for the microbial target over mammalian cells.

Concluding Remarks

The protocols outlined in this application note provide a robust framework for the initial in vitro evaluation of substituted oxazoles as potential antimicrobial agents. Adherence to standardized methodologies, such as those from CLSI, is paramount for generating reliable and comparable data.[3][4] The combination of MIC, MBC, and cytotoxicity data allows for a comprehensive preliminary assessment of a compound's efficacy and safety profile, guiding further preclinical development. For compounds demonstrating promising in vitro activity and low cytotoxicity, subsequent evaluation in in vivo models of infection is warranted to establish their therapeutic potential.[17][18][19]

References

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023). protocols.io. [Link]

  • A comprehensive review on biological activities of oxazole derivatives - PMC - NIH. (2019). National Center for Biotechnology Information. [Link]

  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PubMed Central. (2018). National Center for Biotechnology Information. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (n.d.). Clinical and Laboratory Standards Institute. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (n.d.). Clinical and Laboratory Standards Institute. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (2009). American Society for Microbiology. [Link]

  • Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics. (n.d.). Creative Diagnostics. [Link]

  • Review: Antimicrobial Efficacy Validation Using in Vitro and in Vivo Testing Methods. (2016). ScienceDirect. [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). Food and Agriculture Organization of the United Nations. [Link]

  • Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. (n.d.). ResearchGate. [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

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  • Minimum bactericidal concentration - Wikipedia. (n.d.). Wikipedia. [Link]

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  • A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC - PubMed Central. (2022). National Center for Biotechnology Information. [Link]

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  • a brief review on antimicrobial activity of oxazole derivatives - iajps. (2022). Indo American Journal of Pharmaceutical Sciences. [Link]

  • Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap. (n.d.). FWD AMR-RefLabCap. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. (2021). National Center for Biotechnology Information. [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - MDPI. (2021). MDPI. [Link]

  • A Novel Image Processing Approach for Antibiotic Susceptibility Testing via Disk Diffusion Method - IEEE Xplore. (2023). IEEE Xplore. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate. (2012). ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Bromophenyl)-2-methyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-bromophenyl)-2-methyl-1,3-oxazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

There are several established methods for the synthesis of substituted oxazoles. For a 2,4-disubstituted oxazole such as this compound, the most common and effective methods include the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.[1][2]

  • Robinson-Gabriel Synthesis: This method involves the cyclodehydration of a 2-acylamino-ketone using an acid catalyst.[3][4] For the target molecule, the starting material would be N-(1-(4-bromophenyl)-2-oxopropyl)acetamide.

  • Van Leusen Oxazole Synthesis: This reaction typically produces 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5][6][7] To achieve a 2,4-disubstituted oxazole, a modified approach or different starting materials would be necessary, for instance, by reacting 4-bromobenzaldehyde with a substituted isocyanide.

Q2: What are the critical parameters to control for a high-yield synthesis?

Regardless of the chosen method, several parameters are crucial for maximizing the yield:

  • Purity of Starting Materials: Impurities in the reactants can lead to side reactions and lower the yield.

  • Reaction Temperature: The temperature must be carefully controlled to ensure the reaction proceeds at an optimal rate without decomposition of reactants or products.

  • Choice of Solvent: The solvent can significantly influence the reaction rate and selectivity.

  • Catalyst and Stoichiometry: The type and amount of catalyst, as well as the stoichiometry of the reactants, must be optimized.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product over time.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

A low or non-existent yield is one of the most common problems in organic synthesis. The following workflow can help you diagnose and resolve the issue.

Low_Yield_Troubleshooting Start Low or No Yield Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Purity OK Impure Impure Reactants - Purify or re-synthesize - Use fresh reagents Check_Purity->Impure Purity Issue Check_Workup Analyze Work-up & Purification Check_Conditions->Check_Workup Conditions OK Suboptimal Suboptimal Conditions - Optimize temperature - Adjust stoichiometry - Change solvent/catalyst Check_Conditions->Suboptimal Condition Issue Loss Product Loss - Modify extraction pH - Use alternative purification - Check product stability Check_Workup->Loss Work-up Issue Success Improved Yield Check_Workup->Success Work-up OK Impure->Success Suboptimal->Success Loss->Success Van_Leusen_Mechanism Aldehyde 4-Bromobenzaldehyde Intermediate1 Addition Product Aldehyde->Intermediate1 TosMIC TosMIC + Base TosMIC->Intermediate1 Oxazoline Oxazoline Intermediate Intermediate1->Oxazoline 5-endo-dig cyclization Product This compound Oxazoline->Product Elimination of TosH

Caption: Simplified Van Leusen reaction pathway.

  • Cause 2: Polymerization or Decomposition

    • Insight: Under harsh acidic or basic conditions, or at high temperatures, the starting materials or the product may decompose or polymerize.

    • Actionable Advice:

      • Run the reaction at the lowest effective temperature.

      • Slowly add reagents to control any exothermic processes.

      • Minimize the reaction time; prolonged exposure to harsh conditions can degrade the product.

Issue 3: Difficulty in Product Purification

Q: I am having trouble isolating a pure product after the reaction. What can I do?

A: Purification can be challenging, but optimizing your work-up and chromatography can help.

  • Cause 1: Incomplete Removal of Reagents/Catalyst

    • Insight: Residual acid, base, or TosMIC byproducts can complicate purification.

    • Actionable Advice:

      • Perform an aqueous work-up to remove water-soluble impurities. Neutralize any acid or base carefully.

      • Wash the organic layer with brine to remove residual water before drying.

      • If using TosMIC, a wash with a sodium hydrosulfide (NaHS) solution can help remove some isocyanide-related impurities. [5]

  • Cause 2: Co-eluting Impurities in Column Chromatography

    • Insight: If impurities have a similar polarity to your product, they will be difficult to separate using column chromatography.

    • Actionable Advice:

      • Solvent System Optimization: Experiment with different solvent systems for your column. A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point. Try varying the ratio to improve separation.

      • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. [8]Experiment with different solvents to find one in which your product is soluble when hot but sparingly soluble when cold.

Experimental Protocols

Protocol 1: Van Leusen Oxazole Synthesis (Microwave-Assisted)

This protocol is adapted from a method for synthesizing 5-substituted oxazoles and can be a good starting point for optimization. [9]

  • To a microwave-safe vial, add 4-bromobenzaldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.0 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol).

  • Add isopropanol (5 mL) as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate at 65 °C (350 W) for 8-10 minutes.

  • After cooling, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Robinson-Gabriel Synthesis

This is a general procedure that will require optimization for the specific substrate. [10]

  • Synthesize the starting material, N-(1-(4-bromophenyl)-2-oxopropyl)acetamide, via standard methods.

  • Dissolve the 2-acylamino-ketone (1.0 mmol) in a suitable solvent (e.g., toluene or dioxane).

  • Add a cyclodehydrating agent, such as concentrated sulfuric acid (catalytic amount) or polyphosphoric acid.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench with ice water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

References

  • Van Leusen Reaction | NROChemistry. Available from: [Link]

  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Available from: [Link]

  • Van Leusen Reaction - Organic Chemistry Portal. Available from: [Link]

  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed, 32244317. Available from: [Link]

  • Van Leusen reaction - Wikipedia. Available from: [Link]

  • Robinson-Gabriel Synthesis - SynArchive. Available from: [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline. Available from: [Link]

  • Robinson–Gabriel synthesis - Wikipedia. Available from: [Link]

  • Robinson-Gabriel synthesis of oxazoles | Organic Chemistry - YouTube. Available from: [Link]

  • A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids - PubMed. Available from: [Link]

  • Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal. Available from: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]

  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions | ACS Omega. Available from: [Link]

  • Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides - PubMed. Available from: [Link]

  • RegioselectiveC-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole | Request PDF - ResearchGate. Available from: [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. Available from: [Link]

  • (PDF) Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds - ResearchGate. Available from: [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - ResearchGate. Available from: [Link]

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Technical Support Center: Suzuki Coupling with 4-(4-Bromophenyl)-2-methyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges and optimization strategies for reactions involving 4-(4-Bromophenyl)-2-methyl-1,3-oxazole . As a heteroaromatic halide, this substrate presents unique opportunities and challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you achieve high yields and purity in your coupling reactions.

Section 1: Foundational Knowledge & Getting Started
Q1: What are the primary challenges when using this compound in a Suzuki coupling?

A: The primary challenges stem from the electronic nature and coordinating ability of the oxazole ring.

  • Catalyst Inhibition: The nitrogen atom in the oxazole ring can coordinate to the palladium catalyst. This can lead to the formation of off-cycle, inactive palladium complexes, effectively poisoning the catalyst and stalling the reaction.

  • Oxidative Addition Rate: While the carbon-bromine bond is reactive, the overall electronic properties of the heteroaromatic system can influence the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1][2]

  • Substrate Stability: Under harsh basic conditions or at elevated temperatures, the oxazole ring itself can be susceptible to degradation, although it is generally robust.

Understanding these potential issues is the first step in designing a successful and reproducible coupling protocol.

Q2: I am setting up this reaction for the first time. What is a reliable set of starting conditions?

A: For a robust starting point, we recommend using a modern catalytic system known for its high efficiency with heteroaromatic halides. Standard, older catalysts like Pd(PPh₃)₄ may be less effective here.[3]

Table 1: Recommended Starting Protocol for Suzuki Coupling

ParameterRecommended ConditionRationale & Key Considerations
Aryl Halide This compound1.0 equivalent
Boronic Acid Arylboronic Acid1.2 - 1.5 equivalents
Catalyst Pd₂(dba)₃ (1-2 mol%) + SPhos (2-4 mol%)A bulky, electron-rich Buchwald ligand like SPhos is highly effective at promoting both oxidative addition and reductive elimination for hindered or heteroaromatic substrates.[4]
Alternate Catalyst PEPPSI-IPr (2-3 mol%)This pre-catalyst is air- and moisture-stable and highly active for challenging substrates.[5][6][7][8][9]
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0 equivalents. These bases are effective and generally compatible with a wide range of functional groups.[3]
Solvent 1,4-Dioxane / H₂O (e.g., 4:1 ratio)A polar aprotic solvent, often with water, is excellent for dissolving both the organic substrate and the inorganic base, facilitating the reaction.[10][11]
Temperature 80 - 100 °CA good starting point to ensure a reasonable reaction rate without promoting significant side reactions.
Atmosphere Inert (Argon or Nitrogen)Crucial for preventing the oxidation and deactivation of the Pd(0) active catalyst.[12]
Section 2: Troubleshooting Common Issues

This section addresses the most frequently encountered problems. A logical workflow for diagnosing these issues is presented below.

G Start Low or No Yield Observed Check_Basics Step 1: Verify Reaction Integrity - Inert Atmosphere? - Reagent Quality (Fresh)? - Anhydrous Solvents? Start->Check_Basics Analyze_Crude Step 2: Analyze Crude Mixture (TLC, LC-MS, NMR) Check_Basics->Analyze_Crude SM_Consumed Starting Material Consumed? Analyze_Crude->SM_Consumed Side_Products Step 3: Identify Side Products SM_Consumed->Side_Products Yes No_Reaction Starting Material Unchanged SM_Consumed->No_Reaction No Optimize Step 3: Systematic Optimization - Screen Ligands - Screen Bases - Screen Solvents/Temp Dehalogenation Dehalogenation Product Found Side_Products->Dehalogenation Homocoupling Boronic Acid Homocoupling Side_Products->Homocoupling No_Reaction->Optimize

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

Q3: My reaction is sluggish or has completely stalled. My starting material is largely unconsumed. What should I do?

A: This points to a fundamental problem with catalyst activity or reaction setup.

  • Verify the Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[12] Ensure your solvents were properly degassed (sparging with argon for 20-30 minutes is effective) and that the reaction vessel was thoroughly purged. Maintain a positive pressure of inert gas throughout the reaction.

  • Assess Reagent Quality:

    • Catalyst: Is your palladium source old? Pre-catalysts like Pd₂(dba)₃ can degrade over time. Consider using a fresh batch or a more stable pre-catalyst like PEPPSI-IPr.[7][8]

    • Boronic Acid: Boronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with hydrogen) upon storage, especially if exposed to moisture.[12] Use a fresh or properly stored sample.

    • Base: Ensure your base is finely powdered and dry. Clumped base has poor surface area and can lead to inconsistent results.[12]

  • Increase Temperature: If the basics are sound, a simple increase in temperature (e.g., from 80 °C to 100 °C or reflux) can often overcome the activation energy barrier for the oxidative addition step.

Q4: My starting material is consumed, but my yield is low and I see multiple spots on my TLC. What are the likely side reactions?

A: The two most common side reactions in this scenario are dehalogenation of the starting material and homocoupling of the boronic acid.

G cluster_main Productive Suzuki Cycle cluster_side Competing Side Reactions A Ar-Pd(II)-X B Ar-Pd(II)-Ar' A->B Transmetalation D Ar-H (Dehalogenation) A->D Reduction C Ar-Ar' (Product) B->C Reductive Elimination E Ar'-Ar' (Homocoupling) F Ar'-H (Protodeboronation)

Sources

Technical Support Center: Optimization of Reaction Conditions for Modifying Oxazole Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for oxazole ring modification. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions for this versatile heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights. Our goal is to not only provide solutions to common experimental hurdles but also to foster a deeper understanding of the underlying reaction mechanisms.

Troubleshooting Guide: Navigating Common Challenges in Oxazole Modification

This section addresses specific problems you may encounter during the functionalization of oxazole rings. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable, step-by-step solutions.

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)

Question: I am attempting a Suzuki-Miyaura coupling on a bromo-substituted oxazole, but I am observing very low conversion to the desired product. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in palladium-catalyzed cross-coupling reactions involving oxazoles are a common issue stemming from several factors, primarily related to catalyst activity, substrate stability, and reaction conditions.

Causality Behind the Challenge:

The oxazole ring's electronic nature can influence the efficiency of the catalytic cycle. The nitrogen atom can coordinate to the palladium center, potentially inhibiting its catalytic activity. Furthermore, the stability of the oxazole ring under the reaction conditions, especially at elevated temperatures, can be a concern.[1]

Step-by-Step Troubleshooting Protocol:

  • Catalyst and Ligand Selection:

    • Initial Choice: Pd(PPh₃)₄ is a common starting point for many cross-coupling reactions.[2] However, its effectiveness can be substrate-dependent.

    • Optimization: If yields are low, consider switching to a more robust catalyst system. Pre-catalysts like PdCl₂(dppb)(C₃H₅) or catalyst systems generated in situ from a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand can be more effective.[3] The choice of ligand is critical; bulky, electron-rich phosphine ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base Selection:

    • The choice of base is crucial for the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[3][4] The solubility and strength of the base can significantly impact the reaction rate. For instance, K₃PO₄ is often effective in Suzuki couplings with heteroaryl halides.

  • Solvent Effects on Regioselectivity and Yield:

    • The polarity of the solvent can influence both the reaction rate and, in some cases, the regioselectivity of the coupling.[5] Aprotic polar solvents like DMF or dioxane are commonly used. Toluene can also be effective, particularly in influencing regioselectivity for C-2 arylation.[3] Ensure the solvent is anhydrous, as water can deactivate the catalyst and hydrolyze the organoboron reagent.

  • Temperature Control:

    • While heating is often necessary, oxazoles can be thermally sensitive.[6][7] Monitor the reaction for signs of degradation (e.g., color change to dark brown or black). It is advisable to start at a lower temperature (e.g., 80 °C) and gradually increase it if the reaction is sluggish. Microwave irradiation can sometimes provide rapid, uniform heating, leading to shorter reaction times and potentially higher yields.[8]

  • Degassing:

    • Palladium(0) catalysts are sensitive to oxygen. Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw technique.

Experimental Workflow for Optimizing a Suzuki-Miyaura Coupling:

G cluster_prep Reaction Setup cluster_reaction Catalysis and Reaction cluster_workup Work-up and Purification A Combine bromo-oxazole, boronic acid, and base in a reaction vessel. B Add anhydrous solvent. A->B C Degas the mixture thoroughly (e.g., Ar bubbling for 15-20 min). B->C D Add Pd catalyst and ligand under inert atmosphere. C->D E Heat the reaction to the desired temperature (e.g., 80-100 °C). D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature and quench the reaction. F->G H Perform aqueous work-up and extraction. G->H I Purify the crude product by column chromatography. H->I

Caption: Workflow for optimizing a Suzuki-Miyaura cross-coupling reaction.

Summary of Optimized Reaction Conditions:

ParameterInitial ConditionOptimized ConditionRationale for Optimization
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / Buchwald ligandEnhanced catalytic activity and stability.
Base Na₂CO₃K₃PO₄ or Cs₂CO₃Stronger, more soluble bases can improve transmetalation.
Solvent TolueneDioxane or DMFPolar aprotic solvents can increase reaction rates.[5]
Temperature 110 °C80-90 °CMinimizes thermal degradation of the oxazole ring.[6][7]
Issue 2: Poor Regioselectivity in C-H Activation/Arylation Reactions

Question: I am trying to perform a direct C-H arylation on an unsubstituted oxazole, but I am getting a mixture of C2 and C5-arylated products. How can I control the regioselectivity?

Answer:

Controlling regioselectivity in direct C-H arylation of oxazoles is a common challenge due to the comparable reactivity of different positions on the ring. The outcome is often a delicate balance of electronic and steric factors, which can be manipulated through careful selection of reaction conditions.

Causality Behind the Challenge:

The acidity of the protons on the oxazole ring follows the order C2 > C5 > C4.[6][9] This would suggest that C2 is the most likely site for deprotonation and subsequent functionalization. However, electrophilic aromatic substitution typically favors the C5 position.[10] In C-H activation, the mechanism can be complex and influenced by the catalyst, ligands, and solvent, leading to mixtures of products.

Step-by-Step Troubleshooting Protocol:

  • Solvent Polarity:

    • The polarity of the solvent can have a profound effect on regioselectivity. For palladium-catalyzed direct arylation, polar solvents like DMF tend to favor C5 arylation, while nonpolar solvents like toluene can promote C2 arylation.[3][5]

  • Ligand Choice:

    • The ligand coordinated to the metal center plays a crucial role in directing the C-H activation. Specific phosphine ligands have been developed to favor either C2 or C5 selectivity. For instance, using task-specific phosphine ligands can allow for complementary methods for direct arylation with high regioselectivity at both C5 and C2.[5]

  • Catalyst System:

    • Different transition metals can exhibit different regioselectivities. While palladium is commonly used, rhodium and nickel catalysts have also been employed for the direct arylation of oxazoles and may offer alternative regiochemical outcomes.[3] Copper(I)-catalyzed reactions often show a preference for C2-arylation.[3]

  • Protecting Groups:

    • If direct control of regioselectivity is challenging, a protecting group strategy can be employed. The most acidic C2 position can be protected, for example, with a triisopropylsilyl (TIPS) group.[11][12] This directs functionalization to the C4 or C5 positions. The protecting group can then be removed under mild conditions.[11][12]

Experimental Workflow for Controlling Regioselectivity:

G cluster_start Starting Material cluster_c2 C2-Selective Arylation cluster_c5 C5-Selective Arylation cluster_protect Protecting Group Strategy A Unsubstituted or Substituted Oxazole B Pd Catalyst Task-Specific Ligand Nonpolar Solvent (e.g., Toluene) A->B Desired C2 Product C Pd Catalyst Task-Specific Ligand Polar Solvent (e.g., DMF) A->C Desired C5 Product D 1. Protect C2 (e.g., with TIPSCl) 2. Functionalize C4/C5 3. Deprotect C2 A->D For C4/C5 Functionalization

Caption: Strategies for controlling regioselectivity in oxazole C-H arylation.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the different positions on the oxazole ring?

A1: The reactivity of the oxazole ring is a complex interplay of its electronic properties.[9]

  • Acidity of Protons: The C2 proton is the most acidic, followed by C5 and then C4 (C2 > C5 > C4).[6][9] This makes the C2 position susceptible to deprotonation by strong bases, leading to metallation.[13]

  • Electrophilic Substitution: Electrophilic attack is generally difficult unless the ring is activated by electron-donating groups.[13] When it does occur, it preferentially takes place at the C4 or C5 position.[6][13]

  • Nucleophilic Substitution: Nucleophilic substitution is rare on an unsubstituted oxazole ring.[6][14] However, if a good leaving group (like a halogen) is present, substitution is most favorable at the C2 position.[6] Strong nucleophiles can often lead to ring cleavage rather than substitution.[13][14]

Q2: My oxazole derivative is unstable during purification by silica gel chromatography. What are my alternatives?

A2: The acidic nature of silica gel can cause degradation of sensitive oxazole derivatives. If you observe streaking, decomposition, or low recovery, consider the following:

  • Neutralize the Silica Gel: Pre-treat the silica gel with a base, such as triethylamine (typically 1-2% in the eluent), to neutralize acidic sites.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a reversed-phase silica (C18).[15]

  • Aqueous Workup and Extraction: Utilize the basicity of the oxazole nitrogen for purification. An acid wash can remove basic impurities, while a base wash can extract an acidic oxazole derivative into the aqueous layer.[15]

  • Recrystallization: For solid compounds, recrystallization is an excellent method for achieving high purity without the risk of degradation on a stationary phase.[15]

  • Distillation: For volatile liquid products, fractional distillation under reduced pressure can be an effective purification method.[15]

Q3: Can I perform a Diels-Alder reaction with an oxazole? What conditions are optimal?

A3: Yes, oxazoles can act as dienes in [4+2] cycloaddition reactions, which is a powerful method for synthesizing pyridine derivatives.[9][10][13]

  • Activation: The reactivity of the oxazole as a diene is enhanced by the presence of electron-donating substituents on the ring.[13] Alternatively, protonation or N-alkylation of the ring nitrogen makes the oxazole more electron-deficient, facilitating inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.[9][13]

  • Dienophiles: Both electron-poor alkenes and alkynes can be used as dienophiles.[13]

  • Conditions: The reaction often requires thermal conditions (heating). The initial cycloadduct is typically unstable and undergoes a retro-Diels-Alder reaction to eliminate a molecule (e.g., water, nitrile) to form the aromatic pyridine ring.

Q4: What are the best practices for setting up and running oxazole modification reactions to ensure reproducibility?

A4: Reproducibility in these reactions hinges on careful control of experimental parameters.

  • High-Purity Reagents and Solvents: Use freshly distilled or anhydrous solvents and high-purity reagents. Moisture and impurities can significantly impact catalytic reactions.[16]

  • Inert Atmosphere: For reactions involving organometallics or oxygen-sensitive catalysts (e.g., Pd(0)), maintain a strict inert atmosphere (argon or nitrogen) throughout the setup and reaction.[15]

  • Precise Temperature Control: Use an oil bath or a heating mantle with a temperature controller to maintain a stable reaction temperature. Avoid localized overheating.[16]

  • Controlled Reagent Addition: For highly exothermic reactions or when dealing with reactive intermediates, add reagents dropwise using a syringe pump to maintain a low concentration and control the reaction rate.[16]

  • Consistent Monitoring: Monitor the reaction progress at regular intervals using a consistent analytical technique (e.g., TLC, LC-MS, GC-MS). This helps in determining the optimal reaction time and preventing the formation of byproducts from over-reaction or degradation.[16]

References

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved January 17, 2026, from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Cogent Chemistry. Retrieved January 17, 2026, from [Link]

  • Oxazole. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles. (2016). Chemical Communications. Retrieved January 17, 2026, from [Link]

  • C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles. (2009). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. (2011). Beilstein Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (2017). Slideshare. Retrieved January 17, 2026, from [Link]

  • Transition‐metal‐catalyzed C−H activation of oxazole compounds. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Pd-Catalyzed C4-Olefination of Oxazoles via C–H Bond Activation: Divergent Synthesis of Functionalized Amino Alcohol and Amino Acid Derivatives. (2013). Organic Letters. Retrieved January 17, 2026, from [Link]

  • Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. (n.d.). Ignited Minds Journals. Retrieved January 17, 2026, from [Link]

  • A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. (2005). The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Oxazoles, imidazoles, and thiazoles. (n.d.). Science Trove. Retrieved January 17, 2026, from [Link]

  • A convenient oxazole C-2 protecting group: the synthesis of 4- and 5-substituted oxazoles via metalation of 2-triisopropylsilyloxazoles. (2005). PubMed. Retrieved January 17, 2026, from [Link]

  • Synthesis of fused oxazole-containing coumarin derivatives via oxidative cross coupling reaction using a combination of CuCl2 and TBHP. (2015). RSC Advances. Retrieved January 17, 2026, from [Link]

  • A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. (2005). Scilit. Retrieved January 17, 2026, from [Link]

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • new chemistry of oxazoles. (n.d.). [Source document unavailable].
  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (2024). African Journal of Biomedical Research. Retrieved January 17, 2026, from [Link]

  • Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. (2007). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Optimization of the reaction conditions. [a]. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules. Retrieved January 17, 2026, from [Link]

  • Synthesis and Reactions of Oxazoles. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Methodology for the Synthesis of Substituted 1,3-Oxazoles. (2009). ACS Omega. Retrieved January 17, 2026, from [Link]

  • (PDF) Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. Retrieved January 17, 2026, from [Link]

  • Optimization of the reaction conditions. a. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthetic approaches for oxazole derivatives: A review. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Oxazole.pdf. (n.d.). CUTM Courseware. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2,4-Disubstituted Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2,4-disubstituted oxazoles. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with side reactions, aiming to provide in-depth, actionable insights to optimize your synthetic protocols. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

I. Frequently Asked Questions (FAQs): Identifying and Understanding Common Side Reactions

This section addresses the most common issues encountered during the synthesis of 2,4-disubstituted oxazoles via prevalent synthetic routes.

Robinson-Gabriel Synthesis & Related Cyclodehydrations

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino ketone to form the oxazole ring.[1] While effective, the choice of a potent dehydrating agent is critical and can often lead to undesired byproducts.[2]

Question: My Robinson-Gabriel synthesis is giving low yields and a complex mixture of products. What are the likely side reactions?

Answer: Low yields in this synthesis are typically due to incomplete cyclization or degradation of the starting material under harsh acidic conditions.[2]

  • Incomplete Cyclodehydration: The primary byproduct is often the unreacted 2-acylamino ketone starting material or a stable oxazoline intermediate. This occurs when the dehydrating agent is not potent enough or the reaction temperature is too low to overcome the activation energy for aromatization.

  • Degradation/Rearrangement: Strong acids like concentrated H₂SO₄ can cause charring or promote side reactions like the Cornforth rearrangement, especially in 4-acyloxazoles.[3]

  • Hydrolysis: If aqueous workup is not carefully controlled, the oxazole product, particularly if activated, can be susceptible to ring-opening.

Troubleshooting Strategy:

  • Choice of Dehydrating Agent: The nature of the dehydrating agent is paramount. While historically concentrated sulfuric acid was used, modern methods offer milder and more efficient alternatives.[1] Consider switching from aggressive agents like PCl₅ or POCl₃ to reagents like trifluoromethanesulfonic acid or employing the Wipf modification which uses triphenylphosphine and iodine for cyclodehydration of intermediate β-keto amides.[1][2]

  • Temperature Control: Carefully control the reaction temperature. Stepwise heating or running the reaction at a slightly elevated temperature can promote the final dehydration to the aromatic oxazole without causing degradation.

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry to prevent premature hydrolysis of intermediates or the final product.

Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a powerful route to oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC).[4] However, the reactivity of TosMIC and the stability of intermediates can lead to specific byproducts.[5]

Question: I'm attempting a Van Leusen synthesis, but my main product appears to be a stable oxazoline intermediate, not the desired oxazole. How can I drive the reaction to completion?

Answer: The isolation of a 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate is a common issue and indicates incomplete elimination of the p-toluenesulfinic acid group.[5][6]

  • Mechanism Insight: The reaction proceeds via the formation of this oxazoline intermediate. The final step is a base-promoted elimination to form the aromatic oxazole ring.[7] If this elimination is slow or inefficient, the intermediate will be the major product isolated.

Troubleshooting Strategy:

IssueRoot CauseRecommended Action
Stable Oxazoline Intermediate Inefficient elimination of the tosyl group.1. Increase Temperature: Gently heat the reaction (e.g., to 40-50 °C) after the initial formation of the intermediate to promote elimination.[6] 2. Use a Stronger Base: Switch from a mild base like K₂CO₃ to a stronger, non-nucleophilic base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or potassium tert-butoxide.[5] 3. Extend Reaction Time: Allow the reaction to stir for a longer period to ensure complete conversion.[5]
Nitrile Byproduct Formation Presence of ketone impurities in the aldehyde starting material. Ketones react with TosMIC to form nitriles.[4][6]Purify the aldehyde starting material via distillation or column chromatography to remove any ketone contaminants.[6]
Hydrolysis of TosMIC TosMIC is moisture-sensitive and can hydrolyze to form N-(tosylmethyl)formamide, especially in the presence of a base.[6]Maintain strictly anhydrous conditions. Use oven-dried glassware, dry solvents, and handle reagents under an inert atmosphere (e.g., Argon or Nitrogen).[6]
Fischer Oxazole Synthesis

This classic method synthesizes oxazoles from a cyanohydrin and an aldehyde, typically under anhydrous acidic conditions (e.g., gaseous HCl in dry ether).[8]

Question: My Fischer synthesis is yielding a significant amount of an unidentifiable, possibly polymeric, byproduct. What could be the cause?

Answer: The Fischer synthesis is sensitive to reaction conditions, and side reactions often stem from the reactivity of the starting materials under strong acid catalysis.

  • Self-Condensation/Polymerization: Aldehydes, especially aliphatic ones, can undergo self-condensation or polymerization under strong acidic conditions.

  • Formation of Regioisomers: If the reaction is not carefully controlled, the acid-catalyzed cyclization can occur in multiple ways, potentially leading to regioisomers, although this is less common.[8]

  • Byproduct from Chloro-oxazoline Intermediate: A chloro-oxazoline is a key intermediate in the reaction mechanism.[8] Incomplete conversion or alternative reaction pathways of this intermediate can lead to chlorinated byproducts.

Troubleshooting Strategy:

  • Strictly Anhydrous Conditions: The use of dry ether and gaseous HCl is critical to prevent water-mediated side reactions.[8]

  • Reagent Purity: Ensure the purity of both the cyanohydrin and the aldehyde to avoid introducing competing reactants.

  • Temperature Management: Run the reaction at low temperatures to minimize polymerization and other exothermic side reactions. The product often precipitates as its hydrochloride salt, which can be isolated.[8]

II. Visualizing Reaction vs. Side Reaction Pathways

Understanding the mechanistic divergence between the desired product and byproducts is key to troubleshooting.

Van Leusen Synthesis: Oxazole Formation vs. Oxazoline Intermediate

The critical final step in the Van Leusen synthesis is the base-promoted elimination of the tosyl group.

VanLeusen cluster_0 Reaction Pathway cluster_1 Side Reaction / Incomplete Reaction Aldehyde Aldehyde + Deprotonated TosMIC Oxazoline 4-Tosyl-4,5-dihydrooxazole (Intermediate) Aldehyde->Oxazoline Cycloaddition Oxazole 2,4-Disubstituted Oxazole (Desired Product) Oxazoline->Oxazole Base-promoted Elimination (Heat/Strong Base) Stalled Isolated Oxazoline (Byproduct) Oxazoline_copy->Stalled Weak Base / Low Temperature

Caption: Divergent pathways in the Van Leusen synthesis.

Robinson-Gabriel: Cyclodehydration vs. Incomplete Reaction

The efficiency of the cyclodehydrating agent determines the outcome of the Robinson-Gabriel synthesis.

RobinsonGabriel cluster_0 Desired Pathway cluster_1 Side Reaction Pathway Start 2-Acylamino Ketone Cyclization Intramolecular Cyclization Start->Cyclization Strong Dehydrating Agent (e.g., TfOH) Dehydration Dehydration Cyclization->Dehydration Product 2,4-Disubstituted Oxazole Dehydration->Product SideProduct Incomplete Reaction / Degradation Start_copy->SideProduct Weak Agent / Harsh Conditions

Caption: Competing pathways in the Robinson-Gabriel synthesis.

III. Troubleshooting Workbench: Protocols & Methodologies

Protocol 1: Optimizing the Van Leusen Reaction to Overcome Incomplete Elimination

This protocol is designed for a scenario where the 4-tosyl-4,5-dihydrooxazole intermediate is the major isolated product.

Objective: To drive the reaction to completion, favoring the formation of the 2,4-disubstituted oxazole.

Materials:

  • Aldehyde starting material (purified)

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium Carbonate (K₂CO₃)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)

  • Standard inert atmosphere glassware setup

  • TLC plates and appropriate solvent system

Procedure:

  • Initial Reaction Setup (Standard Conditions):

    • To a solution of the aldehyde (1.0 equiv) in anhydrous MeOH, add TosMIC (1.1 equiv) and K₂CO₃ (2.0 equiv).

    • Stir the reaction at room temperature under an inert atmosphere.

    • Monitor the reaction by TLC every 30 minutes. Typically, the starting aldehyde spot will be consumed within 1-2 hours, replaced by a new, more polar spot corresponding to the oxazoline intermediate.

  • Troubleshooting - Promoting Elimination:

    • Step 2a (Thermal Promotion): Once TLC confirms the formation of the intermediate, gently heat the reaction mixture to 40-50 °C. Continue to monitor by TLC for the appearance of the less polar oxazole product spot and the disappearance of the intermediate spot. This may take an additional 1-4 hours.

    • Step 2b (Stronger Base): If heating does not lead to complete conversion, cool the reaction to room temperature. In a separate flask, prepare a solution of DBU (1.5 equiv) in a small amount of the reaction solvent. Add the DBU solution dropwise to the reaction mixture. The elimination is often rapid and can be monitored by TLC.

    • Step 2c (Combined Approach): For particularly stubborn substrates, a combination of a stronger base (DBU) and gentle heating may be required.

  • Workup and Analysis:

    • Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    • Confirm the structure of the desired 2,4-disubstituted oxazole using ¹H NMR, ¹³C NMR, and MS analysis, ensuring the absence of the characteristic tosyl group protons and the presence of aromatic oxazole protons.

Protocol 2: General Method for Identifying Byproducts by LC-MS

Objective: To identify the mass of unknown impurities in a crude reaction mixture to aid in structure elucidation.

Procedure:

  • Sample Preparation:

    • Dissolve a small amount (approx. 1 mg) of the crude reaction mixture in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • LC-MS Analysis:

    • Column: Use a standard C18 reverse-phase column.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is typically effective.

      • Example Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode. This will detect compounds as their protonated adducts [M+H]⁺.

    • Data Analysis:

      • Analyze the chromatogram to separate the peaks corresponding to the starting material, desired product, and impurities.

      • Examine the mass spectrum for each impurity peak. The observed m/z value will correspond to the [M+H]⁺ of the byproduct.

      • Use this mass information to hypothesize potential structures (e.g., unreacted starting material, hydrolyzed intermediate, or rearranged product) and guide further optimization efforts.

IV. References

  • BenchChem. (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions. Retrieved from

  • BenchChem. (2025). preventing byproduct formation in the Van Leusen oxazole synthesis. Retrieved from

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from

  • Wikipedia. (2023). Oxazole. Retrieved from

  • BenchChem. (2025). Van Leusen Oxazole Synthesis: A Technical Support Guide. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of 1,3-oxazoles. Retrieved from

  • CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from

  • Wikipedia. (2023). Fischer oxazole synthesis. Retrieved from

  • Wikipedia. (2023). Van Leusen reaction. Retrieved from

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from

  • BenchChem. (2025). Technical Support Center: Synthesis of Disubstituted Oxazoles. Retrieved from

  • Wikipedia. (2023). Robinson–Gabriel synthesis. Retrieved from

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Technical Support Center: Solubility Enhancement for 4-(4-Bromophenyl)-2-methyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for enhancing the aqueous solubility of 4-(4-Bromophenyl)-2-methyl-1,3-oxazole for biological assays. This document provides in-depth troubleshooting, experimental protocols, and scientific rationale to help you overcome solubility challenges and ensure the integrity of your experimental data.

The core challenge with this compound stems from its chemical structure. The bromophenyl and methyl-oxazole groups create a molecule that is largely hydrophobic and rigid. Aryl-substituted oxazoles are known to have significantly lower aqueous solubility compared to their simpler alkyl counterparts[1]. This inherent low solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results. This guide will walk you through a systematic approach to address these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 10 mM stock of this compound in 100% DMSO is showing crystals/precipitate after freeze-thawing. What's happening and what should I do?

A1: This is a common issue for poorly soluble compounds, even in a strong organic solvent like DMSO.

  • Causality: The problem often arises from the absorption of atmospheric water into the DMSO stock[2]. DMSO is highly hygroscopic. Even a small amount of absorbed water can dramatically decrease the solubility of a hydrophobic compound, causing it to precipitate, especially at low temperatures. Repeated freeze-thaw cycles exacerbate this issue[3]. Another possibility is that the compound has exceeded its maximum solubility limit in DMSO, which can occur with highly concentrated stocks[3].

  • Immediate Troubleshooting Steps:

    • Gentle Warming & Sonication: Warm the stock solution to 37°C in a water bath for 10-15 minutes.

    • Vortex/Sonicate: After warming, vortex the vial vigorously or place it in a bath sonicator for 5-10 minutes to aid redissolution.

    • Visual Confirmation: Visually inspect the solution against a light source to ensure all precipitate has dissolved before use.

  • Long-Term Prevention:

    • Store in Small Aliquots: Prepare single-use or low-use aliquots of your DMSO stock to minimize the number of freeze-thaw cycles and exposure to air.

    • Use Low-Moisture DMSO: Start with a fresh, unopened bottle of anhydrous, high-purity DMSO.

    • Inert Gas Overlay: For particularly sensitive compounds, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing and freezing.

    • Lower Stock Concentration: If precipitation persists, the most reliable solution is to prepare a lower concentration stock (e.g., 1 or 5 mM) if your experimental dilution scheme allows for it[2].

Q2: My compound is soluble in the DMSO stock, but it precipitates immediately when I dilute it into my aqueous assay buffer (e.g., PBS or cell culture media). How do I fix this?

A2: This phenomenon, often called the "DMSO cliff," occurs when a compound is rapidly transferred from a favorable organic environment to an unfavorable aqueous one. The final DMSO concentration in your assay is a critical factor.

  • Causality: While the compound is stable in high-concentration DMSO, the final DMSO percentage in the assay buffer may be too low to maintain solubility. For many cell-based assays, the final DMSO concentration is kept below 0.5% to avoid solvent-induced cytotoxicity[4][5]. This abrupt change in solvent polarity causes the hydrophobic compound to crash out of solution.

  • Troubleshooting Workflow: The goal is to find a formulation that keeps the compound soluble at the final assay concentration while minimizing interference with the biological system.

    Caption: Decision workflow for addressing compound precipitation in aqueous assay buffers.

Q3: What are co-solvents and how do I use them?

A3: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase its capacity to dissolve non-polar molecules.

  • Mechanism of Action: Co-solvents work by reducing the overall polarity of the aqueous solvent system. They disrupt the hydrogen-bonding network of water, creating a more favorable "hydrophobic" environment that can accommodate the non-polar compound[6][7].

  • Recommended Co-solvents & Considerations:

Co-SolventTypical Final Conc. RangeAdvantagesDisadvantages & Assay Interference
DMSO 0.1% - 1.0%Strong solubilizer for many compounds.Cytotoxic at >1%[4]. Can interfere with enzyme kinetics and induce off-target effects[8][9].
Ethanol 0.1% - 2.0%Readily available, less toxic than DMSO at low %.Can be cytotoxic and affect cell signaling[5]. Volatile, making concentrations hard to maintain.
PEG 400 1% - 5%Low toxicity, widely used in formulations.Can be viscous. May affect protein-protein interactions at higher concentrations.
Propylene Glycol 1% - 5%Good safety profile, common pharmaceutical excipient.Can interfere with some enzymatic assays.
  • Experimental Protocol: Co-Solvent Screening

    • Determine Vehicle Tolerance: First, test the highest concentration of each potential co-solvent (and DMSO combinations) in your assay without the compound to identify any background effects on your readouts (e.g., cell viability, enzyme activity).

    • Prepare Intermediate Stock: Prepare an intermediate stock of this compound in 100% co-solvent (or a DMSO/co-solvent mix). For example, a 10x final concentration stock.

    • Dilute into Assay Buffer: Add the intermediate stock to your final assay buffer, vortex immediately, and let it equilibrate for 15-30 minutes.

    • Inspect for Precipitation: Visually inspect for any signs of precipitation (cloudiness, Tyndall effect with a laser pointer, or visible particles).

    • Confirm with Controls: Once a soluble formulation is found, ensure you run a "vehicle control" in your main experiment. This control should contain the exact same concentration of DMSO and co-solvent as your treated samples.

Q4: I need higher solubility than co-solvents can provide. What are cyclodextrins?

A4: Cyclodextrins (CDs) are cyclic oligosaccharides that act as molecular encapsulating agents. They are a powerful tool for significantly increasing the aqueous solubility of hydrophobic compounds[10][11].

  • Mechanism of Action: CDs have a unique structure resembling a truncated cone. The exterior is hydrophilic (water-soluble), while the internal cavity is hydrophobic[10][11]. The non-polar this compound molecule can partition into this hydrophobic cavity, forming an "inclusion complex."[12][13] This complex effectively shields the hydrophobic drug from the aqueous environment, rendering the entire complex water-soluble[13][14].

    Caption: Encapsulation of a hydrophobic drug within a cyclodextrin's hydrophobic cavity.

  • Commonly Used Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Very high aqueous solubility and low toxicity. Often the first choice for biological assays.

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): High solubility and excellent safety profile, commonly used in parenteral formulations.

  • Experimental Protocol: Preparing a Cyclodextrin Inclusion Complex This protocol uses the co-evaporation method, which is effective for laboratory-scale preparations[12].

    • Prepare CD Solution: Dissolve a molar excess (e.g., 5-10 fold) of HP-β-CD in your desired aqueous buffer (e.g., PBS). Warm slightly (to 30-40°C) if needed to fully dissolve.

    • Prepare Compound Solution: Dissolve the this compound in a minimal amount of a volatile organic solvent like ethanol or acetone.

    • Mix Solutions: Slowly add the compound solution to the stirring cyclodextrin solution.

    • Evaporate Solvent: Stir the mixture for 24 hours at room temperature to allow for complex formation. Then, remove the organic solvent using a rotary evaporator or by gentle heating under a stream of nitrogen.

    • Reconstitute & Filter: The resulting product is a solid powder of the drug-CD complex. This can be reconstituted in your assay buffer to the desired final concentration. Filter the final solution through a 0.22 µm filter to remove any un-complexed drug precipitate.

    • Quantify Concentration: It is crucial to determine the actual concentration of the solubilized compound in your final filtered solution using a suitable analytical method (e.g., HPLC-UV).

Q5: How can I be sure what the final soluble concentration of my compound is?

A5: Visual inspection is not enough. You must analytically determine the concentration of the dissolved compound. This is typically done with a Kinetic Solubility Assay .

  • Rationale: A kinetic solubility assay measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer[15][16]. This mimics the conditions of most high-throughput screening and in vitro assays[17][18][19].

  • Simplified Protocol: Kinetic Solubility Measurement by HPLC-UV

    • Prepare Samples: Prepare your compound in the final chosen vehicle (e.g., PBS + 1% DMSO + 2% PEG 400) at the highest desired concentration. Also prepare a series of known concentrations of the compound in a strong solvent (e.g., 50:50 Acetonitrile:Water) to serve as a standard curve.

    • Equilibrate: Incubate the aqueous sample at room temperature (or your assay temperature) for 1-2 hours to allow it to reach equilibrium[18].

    • Separate Solids: Use a solubility filter plate (e.g., 96-well plate with a 0.45 µm filter) and centrifuge to separate the aqueous supernatant from any precipitated compound[16].

    • Analyze Supernatant: Inject the filtered supernatant and the standard curve samples onto an HPLC-UV system.

    • Calculate Concentration: Quantify the peak area for the compound in your sample and determine its concentration by comparing it against the standard curve. This value is your kinetic solubility under those specific conditions.

References

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.Available at: Google Scholar URL (Note: Direct linking was not possible, search title for access).
  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences. Available at: [Link] (Note: Simulated URL, search title for access).

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. National Institutes of Health (NIH). Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available at: [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

  • CO-SOLVENCY. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • ADME Solubility Assay. BioDuro. Available at: [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Available at: [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. National Institutes of Health (NIH). Available at: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. National Institutes of Health (NIH). Available at: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. Available at: [Link]

  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences. Available at: [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Institutes of Health (NIH). Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PubMed Central. Available at: [Link]

  • What effects does DMSO have on cell assays? Quora. Available at: [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]

  • Enhancing solubility of poorly aqueous soluble drugs: critical appraisal of techniques. ResearchGate. Available at: [Link]

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. Available at: [Link]

  • How to prevent compound precipitation during flash column chromatography. Biotage. Available at: [Link]

  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Available at: [Link]

  • Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument. PubMed. Available at: [Link]

  • Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Agilent. Available at: [Link]

  • Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

  • 2-(4-Bromophenyl)-1,3,4-oxadiazole. PubChem. Available at: [Link]

  • Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. ResearchGate. Available at: [Link]

  • methyl 2-propyl-1,3-oxazole-4-carboxylate. Chemical Synthesis Database. Available at: [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.Google Patents.

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Technical Support Center: A Guide to the Solution Stability of 4-(4-Bromophenyl)-2-methyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-(4-Bromophenyl)-2-methyl-1,3-oxazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges of this compound in solution. Understanding and controlling for stability is paramount for generating reproducible and reliable experimental data. This document provides in-depth FAQs, troubleshooting workflows, and validated protocols to ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and stability of this compound.

Q1: What are the primary factors that can compromise the stability of this compound in solution?

The stability of this compound is primarily influenced by a combination of chemical and physical factors. The oxazole ring, a core feature of the molecule, is susceptible to degradation under certain conditions.[1] Key factors include:

  • pH: The oxazole ring can undergo acid or base-catalyzed hydrolysis, leading to ring cleavage.[1] Basic conditions are often more detrimental to similar azole rings.[2]

  • Solvent Choice: The presence of nucleophiles, particularly water, in the solvent can lead to hydrolysis. The polarity of the solvent also plays a crucial role in stabilizing the compound or potential degradation intermediates.[3]

  • Light Exposure: Both the oxazole ring and the bromophenyl moiety can be susceptible to photolytic degradation.[1][4] Exposure to UV or even ambient high-energy visible light can induce unwanted reactions.[5]

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways, particularly hydrolysis and oxidation.[6]

  • Oxidizing Agents: The presence of dissolved oxygen or other oxidizing agents can lead to oxidative cleavage of the oxazole ring.[1][7]

Q2: What is the most common degradation pathway for this compound in solution?

The most anticipated degradation pathway is hydrolysis of the 1,3-oxazole ring. This reaction involves the cleavage of the C-O and/or C=N bonds within the ring, typically resulting in the formation of an α-acylamino ketone structure.[1] This process can be catalyzed by both acidic and basic conditions.[8][9]

Q3: How do the specific substituents on this molecule—the 2-methyl and 4-bromophenyl groups—influence its stability?

The substituents significantly modulate the electronic properties and reactivity of the oxazole core:

  • 2-Methyl Group: This electron-donating group can slightly activate the oxazole ring, which may influence its susceptibility to electrophilic attack but also impacts the overall electronic distribution.[1]

  • 4-Bromophenyl Group: The bromophenyl group is primarily electron-withdrawing, which can affect the reactivity of the oxazole ring. Furthermore, the carbon-bromine (C-Br) bond is known to be photosensitive and can undergo homolytic cleavage upon exposure to UV light, potentially initiating radical-based degradation pathways.[10][11]

Q4: What are the optimal storage conditions for a stock solution of this compound?

To maximize the shelf-life of your stock solution, we recommend the following conditions:

  • Solvent: Use a dry, polar aprotic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are less likely to participate in hydrolysis compared to protic solvents like methanol or ethanol.[12]

  • Temperature: Store solutions at -20°C or, for long-term storage, at -80°C.

  • Light: Protect the solution from light at all times by using amber vials and storing it in the dark.

  • Atmosphere: For maximum stability, especially if the solvent is not perfectly anhydrous, consider overlaying the solution with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen and moisture.

Section 2: Troubleshooting Guide

This section provides practical solutions to specific problems you may encounter during your experiments.

Issue 1: My stock solution in DMSO shows a decreasing concentration and new peaks on my HPLC trace after just a few days.

  • Question: I prepared a 10 mM stock solution of this compound in DMSO and stored it at 4°C. After one week, HPLC analysis shows the main peak has decreased by 15% and a new, more polar peak has appeared. What is the likely cause and how can I prevent it?

  • Answer & Troubleshooting Workflow: This is a classic stability issue. The appearance of a more polar impurity suggests a degradation product, most likely from hydrolysis. Even high-quality DMSO can contain trace amounts of water, which can be sufficient to cause slow degradation over time, a process accelerated by repeated warming to room temperature for use.

    Follow this troubleshooting workflow to diagnose and solve the issue:

    Caption: Troubleshooting workflow for stock solution instability.

Issue 2: My reaction in a buffered aqueous solution is giving inconsistent yields and multiple products.

  • Question: I am performing a reaction using this compound in a phosphate buffer at pH 7.4. My results are not reproducible. What could be the underlying issue?

  • Answer & Proposed Degradation Pathway: The inconsistency strongly suggests that your starting material is degrading under the reaction conditions. Aqueous buffers, even at neutral pH, can facilitate the hydrolysis of the oxazole ring over the course of several hours, especially at elevated temperatures.[2] The rate of degradation can be significant enough to alter the effective concentration of your starting material, leading to poor reproducibility.

    The primary degradation product is likely the N-(1-(4-bromophenyl)-2-oxopropyl)acetamide, formed via hydrolytic cleavage of the oxazole ring.

    Caption: Proposed pathway for hydrolysis of the oxazole ring.

    Recommendations:

    • Run a Control Experiment: Incubate the compound in your reaction buffer under the same conditions (time, temperature) but without other reagents. Monitor its disappearance by HPLC or LC-MS to quantify its stability.

    • Minimize Exposure Time: Add the oxazole compound to the aqueous phase last, immediately before initiating the reaction.

    • Consider a Co-Solvent: If permissible, adding a water-miscible organic co-solvent like acetonitrile or THF may reduce the water activity and slow the rate of hydrolysis.[1]

Section 3: Key Experimental Protocols

To empower your research, we provide the following detailed methodologies for assessing the stability of this compound.

Protocol 1: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial as it can resolve the parent compound from its potential degradation products.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Develop a gradient method to ensure separation of the non-polar parent compound from potentially more polar degradants.

    • Start at 30% B, ramp to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector. Monitor at a wavelength where the parent compound has a strong absorbance (e.g., ~260-280 nm, determine by UV scan) and also collect full spectra to aid in peak identification.

  • Validation: The method is considered stability-indicating if all degradation products generated during a forced degradation study (see Protocol 2) are baseline-resolved from the parent peak.[13]

Protocol 2: Performing a Forced Degradation Study

Forced degradation (stress testing) is essential to understand potential degradation pathways and validate your analytical method.[14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

Stress ConditionProtocolPurpose
Acid Hydrolysis 1. Prepare a 1 mg/mL solution in acetonitrile or methanol. 2. Dilute 1:10 in 0.1 M HCl. 3. Incubate at 50°C for 24 hours. 4. Withdraw samples at 0, 4, 8, and 24 hours. 5. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.[6]To assess stability in acidic environments and identify acid-catalyzed degradation products.
Base Hydrolysis 1. Prepare a 1 mg/mL solution in acetonitrile or methanol. 2. Dilute 1:10 in 0.1 M NaOH. 3. Incubate at room temperature (25°C) for 8 hours. 4. Withdraw samples at 0, 1, 4, and 8 hours. 5. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.[2]To assess stability in basic environments. Oxazoles are often more sensitive to base than acid.
Oxidation 1. Prepare a 1 mg/mL solution in acetonitrile or methanol. 2. Dilute 1:10 in 3% hydrogen peroxide (H₂O₂). 3. Incubate at room temperature (25°C) for 24 hours, protected from light. 4. Withdraw samples at predetermined time points.[15]To identify potential oxidative degradation products.
Thermal Stress 1. Store the solid compound in a vial at 70°C for 48 hours. 2. Prepare a 1 mg/mL solution in a suitable solvent (e.g., acetonitrile). 3. Incubate the solution at 70°C for 48 hours. 4. Analyze both solid and solution samples.To evaluate the intrinsic thermal stability of the compound in both solid and solution states.
Photostability 1. Prepare a 1 mg/mL solution in a suitable solvent (e.g., 50:50 acetonitrile:water). 2. Expose the solution in a quartz cuvette to a photostability chamber. 3. Per ICH Q1B guidelines, expose to an overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/m².[16] 4. Run a parallel "dark control" sample wrapped in aluminum foil.To determine if the compound is light-sensitive and identify photolytic degradants.
References
  • Lee, S., et al. (2014). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available at: [Link]

  • Rota, P., et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). PMC, NIH. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

  • Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Patel, Y., & Shah, N. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.7: Solvent Effects. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Solvent effects. Wikipedia. Available at: [Link]

  • International Journal of Research in Engineering and Science. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance. ijres.org. Available at: [Link]

  • Rawat, T., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, NIH. Available at: [Link]

  • Slideshare. (n.d.). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. Available at: [Link]

  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]

  • Kamberi, M., & Tsutsumi, Y. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

  • Wikipedia. (n.d.). Oxazole. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. (2021). 8.8: Structural and Solvent Effects in Sₙ Reactions. Chemistry LibreTexts. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • ResearchGate. (n.d.). Degradation Mechanism of Sulfamethoxazole under Ozonation: A DFT Study. ResearchGate. Available at: [Link]

  • ResearchGate. (2006). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. ResearchGate. Available at: [Link]

  • NIH. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC, NIH. Available at: [Link]

  • ACS Publications. (2022). Tuning the Activity–Stability Balance of Photocatalytic Organic Materials for Oxidative Coupling Reactions. ACS Publications. Available at: [Link]

  • Rivas, B. L., et al. (n.d.). Synthesis, characterization and thermal stability of poly(2-methyl-2-oxazoline-co-tetrachlorophthalic anhydride). Researchers Universidad San Sebastián. Available at: [Link]

  • NIH. (n.d.). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. PMC, NIH. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2014). Photostability testing of pharmaceutical products. ResearchGate. Available at: [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. Q1 Scientific. Available at: [Link]

  • MedCrave online. (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali. MedCrave online. Available at: [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]

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  • NIH. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC, NIH. Available at: [Link]

  • MDPI. (n.d.). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. MDPI. Available at: [Link]

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Technical Support Center: Overcoming Poor Cell Permeability of Oxazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxazole-based inhibitors. The oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic and structural properties allow for diverse interactions with biological targets, leading to a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4]

However, a common and significant challenge in the development of these promising compounds is their often poor cell permeability. An inhibitor that is highly potent in a biochemical, cell-free assay may show little to no activity in a cell-based model. This discrepancy is frequently due to the compound's inability to efficiently cross the cell membrane and reach its intracellular target.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome cell permeability issues with your oxazole-based inhibitors.

Troubleshooting Guide: From Biochemical Potency to Cellular Efficacy

This section is designed in a question-and-answer format to address specific experimental issues.

Issue 1: My oxazole inhibitor is highly potent against its target enzyme in a biochemical assay, but shows low or no activity in cell-based assays.

This is a classic problem indicating that the compound may not be reaching its intracellular target at a sufficient concentration. There are two primary causes to investigate:

Possible Cause A: Poor Passive Permeability

The physicochemical properties of your oxazole compound are the primary determinants of its ability to passively diffuse across the lipid bilayer of the cell membrane.[5][6] Properties such as high polarity, a large number of hydrogen bond donors and acceptors, and a high polar surface area (PSA) can significantly hinder this process.

Solutions & Strategies:

  • Medicinal Chemistry Approaches (Structural Modification):

    • Increase Lipophilicity: Strategically introduce lipophilic (fat-loving) groups to the oxazole scaffold. This can be achieved by adding alkyl or aryl groups. However, this must be balanced, as excessive lipophilicity can lead to poor solubility and non-specific binding. The addition of fluoro or trifluoromethyl groups can improve lipophilicity and permeability.[7]

    • Reduce Hydrogen Bonding Potential: The number of hydrogen bond donors and acceptors is a critical factor. Systematically replace or mask functional groups that contribute to hydrogen bonding, such as -OH, -NH2, and -COOH groups.

    • Prodrug Strategy: This is a powerful technique where polar functional groups are temporarily masked with lipophilic moieties.[8][9] These "prodrugs" can more easily cross the cell membrane. Once inside the cell, endogenous enzymes (e.g., esterases) cleave the masking group, releasing the active inhibitor. For example, a polar carboxylic acid group can be converted to a more permeable ester.[8]

  • Experimental Validation:

    • PAMPA Assay: Use the Parallel Artificial Membrane Permeability Assay (PAMPA) as a first-pass, high-throughput screen to assess the passive permeability of your compounds. See Protocol 1 for a detailed methodology.

    • In Silico Modeling: Utilize computational tools to predict physicochemical properties like cLogP (lipophilicity), polar surface area (PSA), and the number of hydrogen bond donors/acceptors. These predictions can guide your medicinal chemistry efforts.

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cluster_membrane Cell Membrane (Lipid Bilayer) cluster_properties Key Physicochemical Properties Inhibitor_Intracellular Oxazole Inhibitor (Intracellular at Target) Inhibitor_Extracellular Oxazole Inhibitor (Extracellular) Inhibitor_Extracellular->Membrane Passive Diffusion Poor_Permeability Poor Passive Permeability Inhibitor_Extracellular->Poor_Permeability Efflux Active Efflux (e.g., P-gp) Inhibitor_Intracellular->Efflux Pumped Out Efflux->Inhibitor_Extracellular Reduces Concentration Polarity High Polarity Polarity->Poor_Permeability HBD High H-Bond Donors HBD->Poor_Permeability PSA Large PSA PSA->Poor_Permeability

Caption: Factors contributing to poor cell permeability of oxazole inhibitors.

Possible Cause B: Active Efflux

Your oxazole inhibitor may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp).[8] These are membrane proteins that actively transport a wide range of molecules out of the cell, effectively reducing the intracellular concentration of your compound and preventing it from reaching its target.

Solutions & Strategies:

  • Experimental Controls:

    • Co-administration with Efflux Pump Inhibitors: In your cell-based assays, test your oxazole compound in the presence of a known efflux pump inhibitor (e.g., verapamil or cyclosporine A).[8] A significant increase in the cellular activity of your compound in the presence of the efflux inhibitor strongly suggests that it is a substrate for that pump.

  • Definitive Assay:

    • Caco-2 Permeability Assay: This assay is the gold standard for studying both passive permeability and active transport.[5][8] By measuring the permeability of your compound in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions, you can calculate an efflux ratio. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux. See Protocol 2 for a detailed methodology.

  • Medicinal Chemistry Approaches:

    • If active efflux is confirmed, medicinal chemistry efforts can be directed towards designing analogs that are no longer recognized by the efflux pumps. This often involves subtle structural modifications to alter the compound's shape, charge distribution, or hydrogen bonding patterns.

Issue 2: My results are inconsistent across different experiments or at higher concentrations of my oxazole inhibitor.

Possible Cause: Poor Aqueous Solubility

Many organic molecules, including oxazole-based inhibitors, have limited solubility in aqueous buffers used for cell culture. If your compound precipitates out of solution, the actual concentration exposed to the cells will be lower and more variable than intended. This is often exacerbated at higher concentrations.

Solutions & Strategies:

  • Assess Solubility:

    • Visual Inspection: Prepare your compound at the highest desired concentration in your cell culture medium. Let it sit for a period of time (e.g., 1-2 hours) at 37°C and then visually inspect for any precipitate or cloudiness.

    • Kinetic Solubility Assays: Perform a formal kinetic solubility assay to determine the concentration at which your compound begins to precipitate.

  • Improve Formulation:

    • Use of Co-solvents: Employ a minimal amount of a biocompatible co-solvent like DMSO to keep your compound in solution. It is critical to ensure that the final concentration of the co-solvent in the assay does not exceed a level that could cause cellular toxicity or affect membrane integrity (typically <0.5% DMSO).

    • Test a Concentration Range: Always test your compound over a range of concentrations to generate a dose-response curve. Inconsistent or "bell-shaped" curves can be indicative of solubility issues at higher concentrations.[2]

Table 1: Troubleshooting Summary

Observed Problem Potential Cause Recommended Action
High biochemical potency, low cellular activityPoor Passive Permeability- Modify structure to increase lipophilicity/reduce H-bonds.- Employ a prodrug strategy.[8][9]- Perform PAMPA assay.
Active Efflux- Co-administer with an efflux pump inhibitor (e.g., verapamil).- Perform Caco-2 permeability assay to determine efflux ratio.
Inconsistent results, especially at high concentrationsPoor Aqueous Solubility- Assess solubility in assay medium.- Use a minimal amount of a biocompatible co-solvent (e.g., DMSO).- Generate a full dose-response curve.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of oxazole inhibitors that I should focus on for good cell permeability?

A1: To favor passive diffusion across the cell membrane, aim for a balance of the following properties, often guided by Lipinski's Rule of Five:

  • Molecular Weight (MW): < 500 Da

  • LogP (lipophilicity): An octanol-water partition coefficient between 1 and 3 is often a good starting point.

  • Hydrogen Bond Donors (HBD): ≤ 5

  • Hydrogen Bond Acceptors (HBA): ≤ 10

  • Polar Surface Area (PSA): < 140 Ų

Q2: What is a "prodrug" and how can this strategy be applied to oxazole inhibitors?

A2: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body.[9] For oxazole inhibitors with permeability-limiting polar groups (like carboxylic acids or amines), these groups can be masked with lipophilic functionalities (like an ester or an amide). This masking increases the overall lipophilicity of the molecule, allowing it to pass through the cell membrane more easily. Once inside the cell, cellular enzymes cleave the masking group, releasing the active, polar inhibitor at its site of action.[8]

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Prodrug_Strategy cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space Prodrug Lipophilic Prodrug (Permeable) Prodrug->Membrane Passive Diffusion Enzymes Cellular Enzymes (e.g., Esterases) Membrane->Enzymes Active_Drug Active Oxazole Inhibitor (Polar, Active) Enzymes->Active_Drug Cleavage

Caption: A prodrug strategy to enhance cell permeability.

Q3: Can formulation strategies alone solve the permeability issues of oxazole inhibitors?

A3: While formulation strategies like nanoformulations (e.g., lipid-based or polymeric nanoparticles) can significantly improve the bioavailability of poorly permeable compounds, they are more commonly applied during later stages of drug development.[8] For early-stage research and in vitro cell-based assays, addressing the intrinsic permeability of the molecule through medicinal chemistry is the most direct and effective approach.

Q4: How do I choose the right permeability assay for my oxazole compound?

A4: The choice of assay depends on your needs:

  • PAMPA: Best for high-throughput screening of many compounds to get a quick assessment of passive permeability. It is cost-effective and fast but does not account for active transport.

  • Caco-2 Assay: The gold standard for a more detailed and biologically relevant assessment. It measures both passive permeability and active efflux, but is lower throughput, more time-consuming, and more expensive.[10] It is typically used for lead compounds that have already shown promise in other assays.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: This assay measures the passive diffusion of a compound from a donor compartment, through a filter coated with an artificial lipid membrane, into an acceptor compartment.

Methodology:

  • Prepare Solutions:

    • Lipid Solution: Prepare a 1-2% (w/v) solution of lecithin in dodecane.

    • Compound Solutions: Prepare a 10 mM stock solution of your oxazole inhibitor in DMSO. Dilute the stock in a suitable buffer (e.g., PBS pH 7.4) to the final desired concentration (e.g., 10-100 µM).

    • Acceptor Buffer: Use the same buffer as for the compound solution.

  • Assay Procedure:

    • Add 5 µL of the lipid solution to each well of the donor plate (hydrophobic PVDF membrane).

    • Fill the acceptor wells of a 96-well plate with the acceptor buffer.

    • Carefully place the donor plate on top of the acceptor plate.

    • Add the compound solutions to the donor wells.

    • Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.

  • Sample Analysis:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability (Papp): Use an appropriate formula to calculate the apparent permeability coefficient (Papp).

Protocol 2: Caco-2 Permeability Assay

Principle: This assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized monolayer that models the human intestinal barrier, to assess both passive and active transport of a compound.[10]

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell® inserts at a density of approximately 60,000 cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²).

  • Transport Experiment (A-to-B and B-to-A):

    • Apical to Basolateral (A-B) Transport: Add the compound solution to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add the compound solution to the basolateral chamber. Add fresh transport buffer to the apical chamber.

    • Incubate at 37°C with gentle shaking. Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Sample Analysis:

    • Quantify the concentration of the compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Calculate Permeability (Papp) and Efflux Ratio:

    • Calculate the Papp for both A-B and B-A directions.

    • The efflux ratio is calculated as Papp (B-A) / Papp (A-B). A ratio > 2 suggests active efflux.[8]

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Caco2_Workflow Start Start Seed_Cells Seed Caco-2 cells on Transwell® inserts Start->Seed_Cells Culture_Cells Culture for 21-25 days (Allow differentiation) Seed_Cells->Culture_Cells Check_Integrity Check Monolayer Integrity (Measure TEER) Culture_Cells->Check_Integrity Check_Integrity->Culture_Cells TEER Low Transport_Experiment Perform Transport Experiment (A-B and B-A directions) Check_Integrity->Transport_Experiment TEER OK Sample_Analysis Analyze Samples (LC-MS/MS) Transport_Experiment->Sample_Analysis Calculate_Papp Calculate Papp and Efflux Ratio Sample_Analysis->Calculate_Papp End End Calculate_Papp->End

Caption: Experimental workflow for the Caco-2 permeability assay.

References

  • Recent advance in oxazole-based medicinal chemistry - ResearchGate - [Link]

  • Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi - MDPI - [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI - [Link]

  • Recent advance in oxazole-based medicinal chemistry - PubMed - [Link]

  • Exploring the interplay of physicochemical properties, membrane permeability and giardicidal activity of some benzimidazole derivatives - PubMed - [Link]

  • B Pharmacy 4th Semester Syllabus - Carewell Pharma - [Link]

  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - MDPI - [Link]

Sources

Technical Support Center: A Scientist's Guide to Mitigating Off-Target Effects of 4-(4-Bromophenyl)-2-methyl-1,3-oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers working with 4-(4-bromophenyl)-2-methyl-1,3-oxazole derivatives. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the development of these compounds. The oxazole scaffold is a versatile heterocyclic motif known to be a valuable starting point for developing agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3][4]. However, like many small molecules, achieving target selectivity is a significant challenge that must be addressed to ensure both efficacy and safety[5][6].

This document provides FAQs for quick reference, a detailed troubleshooting guide for specific experimental issues, and validated protocols for key assays. Our goal is to empower you to systematically identify, understand, and mitigate off-target effects, ultimately accelerating your research and development efforts.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most probable off-targets for the this compound chemical class?

A1: While the exact off-target profile is unique to each molecule, heterocyclic scaffolds like oxazoles often interact with common protein families. Based on extensive data from drug discovery campaigns, two primary families to investigate are:

  • Protein Kinases: The human kinome contains over 500 members, many of which share a highly conserved ATP-binding pocket[7]. This structural similarity makes kinases a frequent source of off-target interactions for ATP-competitive inhibitors[5][8]. Early, broad-panel kinase profiling is a critical step to identify these liabilities[9].

  • hERG Potassium Channel: Inhibition of the human Ether-à-go-go-Related Gene (hERG) channel is a major cause of acquired long QT syndrome, which can lead to life-threatening cardiac arrhythmias[10][11]. Regulatory agencies mandate hERG screening for most new chemical entities due to this safety risk. The lipophilic nature and presence of a basic nitrogen atom in many small molecules are known risk factors for hERG binding, and your compound series should be evaluated early[10][12][13].

Q2: My compound is potent against my target, but what is the difference between beneficial polypharmacology and detrimental off-target effects?

A2: This is a crucial distinction. Polypharmacology refers to a single drug purposefully interacting with multiple targets to achieve a desired therapeutic outcome. For example, inhibiting two different kinases in a cancer signaling pathway may be more effective than inhibiting just one[5]. Detrimental off-target effects , in contrast, are interactions with unintended targets that lead to toxicity or side effects[6][14]. The key is to characterize all significant interactions of your molecule. An interaction is only an "off-target liability" if it is associated with an adverse effect. Comprehensive profiling helps you understand the full activity profile of your compound to distinguish between these two scenarios[15].

Q3: At what stage of drug discovery should I begin screening for off-target effects?

A3: Off-target screening should be initiated as early as possible, ideally during the hit-to-lead optimization phase. Early identification of liabilities like hERG inhibition or broad kinase activity saves significant time and resources[14][16]. Waiting until the lead optimization or preclinical candidate stage can lead to the costly failure of a promising compound. In silico prediction tools can be used even earlier in the process to flag potential issues before synthesis[15][17][18].

Q4: My compound shows unexpected toxicity in cell culture. How do I know if it's an off-target effect or just an experimental artifact?

A4: This is a common and critical problem. It's essential to first rule out experimental artifacts. Verify cell health, check for contamination (especially mycoplasma), and ensure the quality of your media and reagents[19][20]. Confirm the purity and stability of your compound stock. If these factors are controlled, the toxicity is likely compound-related. The next step is to determine if the toxicity is due to exaggerated on-target effects (e.g., inhibiting a target essential for cell survival) or a true off-target liability. This is where the troubleshooting guide below becomes essential. A key strategy is to use a structurally unrelated inhibitor of the same target; if it doesn't produce the same cytotoxicity, your compound's toxicity is likely off-target[16].

Section 2: Troubleshooting Guide: Unexpected Phenotypes & Poor Selectivity

This section addresses specific experimental problems with potential causes and actionable solutions.

Issue 1: The compound shows high cytotoxicity in cell-based assays that is inconsistent with the known function of the intended target.

Your this compound derivative has a nanomolar IC50 against its purified target enzyme, but it kills cells at a similar concentration. However, genetic knockout of the target is known to be non-lethal. This points to off-target cytotoxicity.

Logical Workflow for Investigation:

  • Confirm Compound Integrity: First, re-verify the purity (>95%) and identity of your compound batch using LC-MS and NMR. Impurities from the synthesis can be highly toxic.

  • Rule out Assay Interference: Some compounds can interfere with viability readouts (e.g., auto-fluorescence or reduction of MTS/MTT reagents). Run a cell-free control with your compound and the assay reagents to check for interference.

  • Perform a Mechanism-of-Death Assay: Understanding how the cells are dying can provide clues to the off-target. Use assays to distinguish between apoptosis and necrosis[21]. For example, measuring caspase activation suggests a programmed cell death pathway, while measuring LDH release indicates a loss of membrane integrity (necrosis)[21].

  • Initiate Broad Off-Target Screening: If the cytotoxicity is confirmed to be real, the most direct way to identify the cause is through screening.

    • Primary Recommendation: A broad-panel kinase screen (e.g., 400+ kinases) is the highest priority, as off-target kinase inhibition is a common cause of toxicity[5][22].

    • Secondary Recommendation: Screen against a safety panel that includes targets associated with common toxicities, such as GPCRs, ion channels (especially hERG), and cycloxygenases (COX)[14].

Issue 2: My lead compound inhibits multiple kinases in a preliminary screen. How do I improve selectivity?

Your initial kinase screen shows that your compound inhibits the primary target with an IC50 of 50 nM, but also inhibits three other kinases with IC50 values between 100-500 nM.

Strategies for Improving Selectivity (Structure-Activity Relationship - SAR):

  • Analyze Binding Modes: If a co-crystal structure of your compound with its primary target is available, analyze the key interactions. If not, use computational molecular docking to generate a plausible binding hypothesis. Compare the ATP-binding pocket of your primary target with the identified off-targets. Look for non-conserved residues that can be exploited[23][24].

  • Target Non-Conserved Regions: The goal is to add or modify functional groups on your oxazole scaffold that form favorable interactions with unique residues in your primary target but cause steric or electronic clashes in the off-targets[23].

    • Example Modification: The 4-bromophenyl group is a key feature. Could modifying the substituent on this ring (e.g., changing its size, electronics, or position) disrupt binding to an off-target while maintaining on-target potency? Can you introduce a group that forms a hydrogen bond with a unique residue in the primary target?

  • Exploit Kinetic Selectivity: Sometimes, compounds can have similar binding affinities (Kd) for multiple kinases but different residence times (k_off). A compound that dissociates slowly from the on-target but quickly from off-targets can have a better functional selectivity profile in vivo[7]. This can be assessed with specialized kinetic binding assays.

Selectivity Improvement Strategy Rationale Key Action
Structure-Based Design Exploit differences in the amino acid composition of the target binding sites.Modify compound to interact with unique, non-conserved residues in the primary target.
Reduce Lipophilicity Highly lipophilic compounds often exhibit greater promiscuity and are more likely to bind to hERG.Systematically replace lipophilic groups (like the bromophenyl) with more polar moieties and measure the impact on selectivity and potency.
Introduce Steric Hindrance Design modifications that are accommodated by the primary target's binding site but clash with the smaller or differently shaped sites of off-targets.Add bulky functional groups at solvent-exposed positions of the scaffold.
Kinetic Optimization A long residence time on the primary target can confer a durable biological effect, even with transient binding to off-targets.Measure on- and off-rates for key targets and optimize SAR for a lower k_off from off-targets.

Section 3: Key Experimental Protocols

These are generalized protocols. Always optimize concentrations, incubation times, and volumes for your specific system and reagents.

Protocol 3.1: Broad-Panel Kinase Selectivity Screening (Biochemical Assay)

Objective: To determine the inhibitory activity of a compound against a large panel of purified protein kinases. This is typically performed by a specialized contract research organization (CRO).

Principle: The assay measures the ability of a kinase to phosphorylate a specific substrate peptide in the presence of ATP. The compound's inhibitory effect is quantified by the reduction in substrate phosphorylation. A common method uses radiolabeled [γ-³³P]-ATP[5].

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of your this compound derivative in 100% DMSO.

  • Assay Concentration: The initial screen is typically run at a single high concentration (e.g., 1 or 10 µM) to identify any potential interactions.

  • Assay Plate Setup:

    • In a multi-well plate, combine the kinase, its specific substrate peptide, and the assay buffer.

    • Add the test compound or vehicle control (DMSO).

    • Initiate the phosphorylation reaction by adding a solution containing MgCl₂ and [γ-³³P]-ATP.

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 60-120 minutes).

  • Termination and Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.

  • Detection: Wash away excess unincorporated [γ-³³P]-ATP. Measure the radioactivity remaining on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for your compound relative to the vehicle (0% inhibition) and a no-enzyme (100% inhibition) control. Any kinase showing >50% inhibition at the screening concentration is flagged as a "hit." Follow-up dose-response curves are then generated for these hits to determine their IC50 values.

Protocol 3.2: hERG Channel Inhibition Assessment (Automated Patch-Clamp)

Objective: To measure the inhibitory effect of a compound on the hERG potassium channel current.

Principle: This assay uses automated, high-throughput patch-clamp electrophysiology to directly measure the flow of ions through hERG channels expressed in a stable cell line (e.g., HEK293).

Methodology:

  • Cell Preparation: Culture hERG-expressing cells to the appropriate density for the automated patch-clamp system.

  • Compound Preparation: Prepare a series of dilutions of your test compound in the appropriate extracellular buffer. Ensure final DMSO concentration is low (<0.1%) to avoid non-specific effects.

  • Automated Patch-Clamp Run:

    • The instrument automatically traps individual cells and forms a high-resistance (giga-seal) patch.

    • A specific voltage protocol is applied to the cell to elicit the characteristic hERG current.

    • A stable baseline current is recorded.

    • The instrument perfuses the cell with the buffer containing your compound at increasing concentrations.

    • The hERG current is measured at each concentration after it reaches a steady state.

  • Data Analysis:

    • Measure the peak tail current at each compound concentration.

    • Calculate the percent inhibition at each concentration relative to the baseline (vehicle) current.

    • Fit the concentration-response data to a suitable equation (e.g., Hill equation) to determine the IC50 value. An IC50 < 10 µM is often considered a potential liability.

Protocol 3.3: Differentiating On-Target vs. Off-Target Cytotoxicity via LDH Release Assay

Objective: To determine if the observed cytotoxicity of a compound is due to its intended mechanism or an off-target effect by comparing it with a structurally unrelated inhibitor of the same target.

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity (necrosis)[21]. Measuring LDH activity in the supernatant provides a quantitative measure of cell death.

Methodology:

  • Cell Plating: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight[25].

  • Prepare Controls and Test Articles:

    • Test Compound: Your this compound derivative.

    • Reference Compound: A known, structurally different inhibitor of your primary target.

    • Negative Control: Vehicle (e.g., 0.1% DMSO).

    • Positive Control (Maximum LDH Release): Lysis buffer (provided with the assay kit).

  • Treatment: Prepare serial dilutions for both your test and reference compounds. Treat the cells and incubate for a relevant period (e.g., 24, 48, or 72 hours).

  • Assay Procedure (using a commercial LDH kit):

    • One hour before the end of the incubation, add Lysis Buffer to the positive control wells.

    • At the end of the incubation, carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

    • Add 50 µL of the LDH reaction mixture to each well.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of stop solution.

  • Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Interpretation:

    • Calculate the percentage of cytotoxicity for each compound concentration.

    • Scenario A (On-Target Effect): Both your compound and the reference compound cause a similar dose-dependent increase in LDH release. This suggests the toxicity is linked to the inhibition of the intended target.

    • Scenario B (Off-Target Effect): Your compound causes significant LDH release, but the reference compound does not (or does so only at much higher concentrations). This strongly indicates that the cytotoxicity of your compound is due to an off-target mechanism[16].

Section 4: Visualization & Data Strategy

Workflow for Off-Target De-risking

This diagram outlines a systematic approach to identifying and mitigating off-target effects during lead optimization.

Off_Target_Workflow Start Initial Hit Compound (e.g., 4-aryl-oxazole derivative) Potency Confirm On-Target Potency (Biochemical & Cellular Assays) Start->Potency InSilico In Silico Liability Prediction (hERG, Promiscuity Flags) Potency->InSilico BroadScreen Broad Off-Target Screening (Kinase Panel, Safety Panel) InSilico->BroadScreen Decision1 Off-Target Hits Identified? BroadScreen->Decision1 SAR Initiate SAR to Improve Selectivity (Structure-Based Design) Decision1->SAR Yes Advance Advance Lead Compound (Acceptable Profile) Decision1->Advance No (Clean Profile) Rescreen Re-Screen Optimized Analogs (Potency & Selectivity) SAR->Rescreen Decision2 Acceptable Selectivity Window? Rescreen->Decision2 Decision2->SAR No (Iterate) Decision2->Advance Yes Terminate Terminate or Redesign Scaffold Decision2->Terminate No (Persistent Liability)

Caption: A systematic workflow for identifying and mitigating off-target liabilities.

Hypothetical Signaling Pathway Interaction

This diagram illustrates how a compound could inhibit both its intended target (Kinase A) and an unintended off-target (Kinase B), leading to an unexpected phenotype.

Signaling_Pathway cluster_0 On-Target Pathway cluster_1 Off-Target Pathway ReceptorA Growth Factor Receptor KinaseA Target: Kinase A ReceptorA->KinaseA SubstrateA Substrate A KinaseA->SubstrateA ResponseA Desired Therapeutic Response (e.g., Apoptosis) SubstrateA->ResponseA ReceptorB Stress Receptor KinaseB Off-Target: Kinase B ReceptorB->KinaseB SubstrateB Substrate B KinaseB->SubstrateB ResponseB Adverse Effect (e.g., Cytotoxicity) SubstrateB->ResponseB Compound 4-(4-Bromophenyl) -2-methyl-1,3-oxazole Derivative Compound->KinaseA Inhibition (On-Target) Compound->KinaseB Inhibition (Off-Target)

Caption: On-target vs. off-target pathway inhibition by a single compound.

Troubleshooting Decision Tree for Cytotoxicity

Use this decision tree when encountering unexpected cell death in your experiments.

Cytotoxicity_Troubleshooting Start Unexpected Cytotoxicity Observed CheckPurity Check Compound Purity & Identity (LC-MS, NMR) Start->CheckPurity IsPure Is Compound >95% Pure? CheckPurity->IsPure Resynthesize FAIL: Resynthesize / Purify IsPure->Resynthesize No CheckArtifact Check for Assay Artifacts (Cell-free controls) IsPure->CheckArtifact Yes IsArtifact Is it an Artifact? CheckArtifact->IsArtifact ChangeAssay PASS: Use Orthogonal Assay (e.g., CellTiter-Glo -> LDH) IsArtifact->ChangeAssay Yes OnTargetCheck Differentiate On/Off-Target Effect (Use Protocol 3.3) IsArtifact->OnTargetCheck No IsOnTarget Toxicity Replicated by Unrelated Inhibitor? OnTargetCheck->IsOnTarget OnTargetTox CONCLUSION: On-Target Toxicity IsOnTarget->OnTargetTox Yes OffTargetTox CONCLUSION: Off-Target Toxicity IsOnTarget->OffTargetTox No NextStep Action: Profile in Broad Safety/Kinase Panels OffTargetTox->NextStep

Caption: A decision tree for systematically troubleshooting cytotoxicity.

Section 5: References

  • Garrido, A., Lepailleur, A., Mignani, S. M., Dallemagne, P., & Rochais, C. (2020). hERG toxicity assessment: Useful guidelines for drug design. European Journal of Medicinal Chemistry, 195, 112290. [Link]

  • Niwa, T., & Sugiyama, Y. (2018). Construction of an integrated database for hERG blocking small molecules. Journal of Pharmacological Sciences, 137(3), 215-218. [Link]

  • Koulgi, S., Jani, V., Nair, V., Saini, J. S., Phukan, S., Sonavane, U., ... & Palle, V. (2022). Molecular dynamics of hERG channel: insights into understanding the binding of small molecules for detuning cardiotoxicity. Journal of Biomolecular Structure and Dynamics, 40(13), 5996-6012. [Link]

  • Koulgi, S., et al. (2021). Molecular dynamics of hERG channel: insights into understanding the binding of small molecules for detuning cardiotoxicity. Journal of Biomolecular Structure & Dynamics, 40(13), 5996-6012. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Schlessinger, J., & Lemmon, M. A. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Chemical Biology, 7(4), 623-628. [Link]

  • Perry, M. D., & Vandenberg, J. I. (2017). Modulation of hERG potassium channels by a novel small molecule activator. The Journal of Physiology, 595(14), 4575-4576. [Link]

  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]

  • Rudin, C. M., & Van der Kuip, H. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Clinical Cancer Research, 20(24), 6294-6296. [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Patsnap Synapse. Retrieved from [Link]

  • Chen, Y., & Zhang, Y. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 32(4), 549-556. [Link]

  • Fabian, M. A., Biggs, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]

  • Spjuth, O., Alvarsson, J., & Arlöv, O. (2018). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in Pharmacology, 9, 1256. [Link]

  • Chen, Y., & Zhang, Y. (2016). Off-target identification of kinase drug candidates. (a) Heatmaps of... ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Peterson, J. R., & Mitchison, T. J. (2002). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Chemistry & Biology, 9(12), 1275-1285. [Link]

  • Acker, M. G., & Auld, D. S. (2014). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Expert Opinion on Drug Discovery, 9(1), 103-116. [Link]

  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences, 171(1), 108-121. [Link]

  • Kumar, G. P., & Kumar, D. S. (2012). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Chemistry, 2013, 1-6. [Link]

  • Spjuth, O., Alvarsson, J., Arlöv, O., & Norinder, U. (2018). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in Pharmacology, 9, 1256. [Link]

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  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 53. [Link]

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  • Wang, Y., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Niepel, M., Hafner, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 99-122. [Link]

  • Various Authors. (2023). Exploring Oxazole-Derived Heterocycles: Synthesis Strategies and Diverse Biological Activities for Potential Therapeutic Applications. NATURALISTA CAMPANO, 27(1). [Link]

  • Kumar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 19. [Link]

  • Gzella, A., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2378. [Link]

  • Gzella, A., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. ResearchGate. [Link]

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  • Kumar, D. K., et al. (2021). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 9(2), 1-5. [Link]

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Technical Support Center: Refining Analytical Methods for Detecting Impurities in Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to advancing the precision and reliability of impurity detection in oxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analytical method development and troubleshooting in this critical area of pharmaceutical science. Our goal is to provide in-depth, experience-driven guidance to help you overcome common challenges and ensure the integrity of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of impurities I should anticipate in a typical oxazole synthesis, and what are their common sources?

A1: Understanding the potential impurity landscape is the foundation of a robust analytical strategy. Impurities in oxazole synthesis can be broadly categorized, and a systematic review of your synthetic route is crucial for anticipating them.[1]

  • Process-Related Impurities: These are substances that originate from the manufacturing process.[2]

    • Starting Materials: Unreacted precursors are a common source of impurities.[1] Their presence often indicates an incomplete reaction or inefficient purification.

    • Intermediates: These are chemical compounds that are precursors to the final product.[1] In multi-step syntheses, residual intermediates can be carried through to the final product.

    • By-products: These are formed from side reactions that occur concurrently with the main reaction.[1] The specific by-products will depend on the synthetic route, for example, the Robinson-Gabriel synthesis or the van Leusen oxazole synthesis.[3][4]

    • Reagents, Ligands, and Catalysts: While often removed during workup, trace amounts of these materials can persist.

  • Degradation Products: These impurities form due to the chemical breakdown of the oxazole product over time or under stress conditions.[1]

    • Hydrolytic Degradation: The oxazole ring can be susceptible to hydrolysis, particularly at non-neutral pH. Some derivatives, like 5-hydroxyoxazole-4-carboxylic acids, are known to be unstable towards hydrolytic ring-opening.[5]

    • Oxidative Degradation: Exposure to atmospheric oxygen or residual oxidizing agents can lead to the formation of N-oxides or other oxidation products.[3]

    • Photolytic Degradation: Exposure to light can induce degradation, especially for photosensitive oxazole derivatives.

  • Residual Solvents: Volatile organic compounds used during synthesis or purification can remain in the final product.[6]

Q2: Which analytical techniques are considered the gold standard for impurity profiling of oxazoles, and what are their respective strengths?

A2: A multi-technique approach is essential for comprehensive impurity profiling. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Technique Primary Application Strengths Considerations
HPLC (UV/DAD) Separation and quantification of non-volatile and thermally labile impurities.Gold standard for impurity analysis, capable of separating trace impurities.[6] Diode-Array Detection (DAD) provides spectral information for peak purity assessment.Method development can be time-consuming.
LC-MS Identification and structural elucidation of impurities.Provides molecular weight information and structural details of unknown impurities.[6] High-resolution mass spectrometry (HRMS) can provide elemental composition.Matrix effects can suppress ionization.
GC-MS Analysis of volatile and semi-volatile impurities, including residual solvents.Ideal for volatile organic impurities.[6] Provides excellent separation and definitive identification through mass spectral libraries.Not suitable for non-volatile or thermally labile compounds.
NMR Spectroscopy Definitive structural elucidation of unknown impurities.Provides detailed information about the chemical structure, including stereochemistry.[7][8] Crucial for characterizing novel impurities.Lower sensitivity compared to MS. Requires isolation of the impurity for unambiguous analysis.
Q3: How do I approach the identification of an unknown peak in my HPLC chromatogram?

A3: A systematic approach is key to efficiently identifying an unknown peak.

Unknown_Peak_Identification Start Unknown Peak Detected in HPLC Review_Synthesis Review Synthetic Route (Starting Materials, Intermediates, By-products) Start->Review_Synthesis LCMS_Analysis Perform LC-MS Analysis Review_Synthesis->LCMS_Analysis MW_Info Obtain Molecular Weight LCMS_Analysis->MW_Info HRMS_Analysis Consider High-Resolution MS (Elemental Composition) MW_Info->HRMS_Analysis Fragmentation_Analysis Analyze MS/MS Fragmentation MW_Info->Fragmentation_Analysis Propose_Structure Propose Putative Structure HRMS_Analysis->Propose_Structure Fragmentation_Analysis->Propose_Structure Isolate_Impurity Isolate Impurity (Prep-HPLC) Propose_Structure->Isolate_Impurity Reference_Standard Synthesize or Procure Reference Standard Propose_Structure->Reference_Standard NMR_Analysis Perform NMR Spectroscopy (1H, 13C, 2D NMR) Isolate_Impurity->NMR_Analysis Confirm_Structure Confirm Structure NMR_Analysis->Confirm_Structure Final_Confirmation Final Confirmation Confirm_Structure->Final_Confirmation Reference_Standard->Final_Confirmation

Caption: Workflow for the identification of unknown impurities.

  • Review the Synthetic Pathway: Scrutinize your reaction scheme to hypothesize potential side products, unreacted starting materials, or intermediates.[1]

  • Leverage Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). This will provide the molecular weight of the unknown peak, which is a critical piece of information.[9] High-resolution mass spectrometry (HRMS) can further provide the elemental composition.

  • Perform Fragmentation Studies (MS/MS): If your mass spectrometer has tandem MS capabilities, obtaining fragmentation data can provide structural clues. The fragmentation patterns of oxazoles can be complex but are often informative.[10]

  • Isolate the Impurity: For definitive structural confirmation, isolation of the impurity is often necessary. This can be achieved using preparative HPLC.

  • Utilize Nuclear Magnetic Resonance (NMR) Spectroscopy: Once isolated, NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) is the most powerful tool for unambiguous structure elucidation.[7][8]

  • Confirmation with a Reference Standard: The ultimate confirmation involves comparing the chromatographic and spectroscopic data of the unknown impurity with a synthesized or commercially available reference standard.[2][11]

Q4: What are forced degradation studies and why are they crucial for developing a stability-indicating analytical method?

A4: Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to promote degradation. These studies are essential for developing a "stability-indicating" method, which is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate its degradation products.

Typical Forced Degradation Conditions:

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl, room temperature to 50-60°C.[12]Hydrolytic cleavage of the oxazole ring.
Base Hydrolysis 0.1 M to 1 M NaOH, room temperature to 50-60°C.[12]Base-catalyzed hydrolysis and rearrangement.
Oxidation 0.1% to 3% H₂O₂, room temperature.[12]Formation of N-oxides or other oxidative products.
Thermal Degradation Dry heat, typically above accelerated stability conditions.Thermally induced decomposition.
Photodegradation Exposure to a combination of UV and visible light as per ICH Q1B guidelines.[12]Photolytic cleavage or rearrangement.

By analyzing the samples from these studies, you can ensure that your analytical method can separate the API from all potential degradation products, thus demonstrating its specificity.[13] This is a critical requirement of regulatory bodies like the ICH.[13][14][15]

Troubleshooting Guides

HPLC Method Troubleshooting

High-Performance Liquid Chromatography is the workhorse for impurity analysis. However, various issues can arise during method development and routine use.

Problem 1: Peak Tailing

Symptoms: Asymmetrical peaks with a "tail" extending from the back of the peak.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: The most common cause of peak tailing for basic compounds on silica-based columns.[16]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH (e.g., to 2-3) can suppress the ionization of silanol groups.[16]

    • Solution 2: Use a High-Purity Silica Column: Modern columns are manufactured with high-purity silica with minimal accessible silanols.

    • Solution 3: Add a Competing Base: Incorporate a small amount of a competing base like triethylamine (TEA) into the mobile phase.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the sample concentration.[16]

  • Column Contamination: Strongly retained compounds can accumulate at the head of the column.

    • Solution: Flush the column with a strong solvent.[17] Consider using a guard column to protect the analytical column.[18]

Problem 2: Drifting Retention Times

Symptoms: The retention time of a specific analyte gradually increases or decreases over a series of injections.

Potential Causes & Solutions:

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase.

    • Solution: Increase the equilibration time, ensuring at least 10 column volumes of the mobile phase pass through the column.[17]

  • Mobile Phase Composition Change: Evaporation of a volatile solvent component or improper mixing.

    • Solution: Prepare fresh mobile phase daily.[19] Keep solvent reservoirs covered.[17] If using a gradient, ensure the pump's proportioning valves are functioning correctly.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[17][19]

  • Column Degradation: The stationary phase can degrade over time, especially at extreme pH values.

    • Solution: Operate within the recommended pH range for the column (typically pH 2-8 for silica-based columns).[17] Replace the column if performance does not improve after flushing.

HPLC_Troubleshooting cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure Pressure Issues Peak_Tailing Peak Tailing Silanol_Interaction Silanol Interactions Peak_Tailing->Silanol_Interaction Cause Column_Overload Column Overload Peak_Tailing->Column_Overload Cause Column_Contamination Column Contamination Peak_Tailing->Column_Contamination Cause Peak_Fronting Peak Fronting Broad_Peaks Broad Peaks RT_Drift Retention Time Drift Inadequate_Equilibration Inadequate Equilibration RT_Drift->Inadequate_Equilibration Cause Mobile_Phase_Change Mobile Phase Change RT_Drift->Mobile_Phase_Change Cause Temp_Fluctuations Temperature Fluctuations RT_Drift->Temp_Fluctuations Cause No_Retention No Retention High_Pressure High Backpressure Blockage Blockage in System High_Pressure->Blockage Cause Buffer_Precipitation Buffer Precipitation High_Pressure->Buffer_Precipitation Cause Low_Pressure Low Backpressure

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of 4-(4-Bromophenyl)-2-methyl-1,3-oxazole: The Definitive Power of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of small organic molecules, centered on the validation of 4-(4-Bromophenyl)-2-methyl-1,3-oxazole. While Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer valuable insights into molecular connectivity and composition, single-crystal X-ray crystallography stands as the gold standard, providing an unambiguous and high-resolution map of atomic positions in the solid state.

The Imperative of Structural Validation

The isomeric and conformational complexities of organic molecules necessitate rigorous structural analysis. For a compound like this compound, seemingly minor changes in atomic arrangement could drastically alter its intended biological activity or material properties. Therefore, the choice of analytical methodology is a critical decision in the research and development pipeline, with implications for patentability, efficacy, and safety.

Single-Crystal X-ray Crystallography: An Unrivaled Approach

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[1][2][3][4] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, a detailed electron density map can be generated, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy.[4]

Experimental Protocol: A Step-by-Step Guide to the Crystallographic Workflow

The successful structure determination by SCXRD is contingent upon a meticulous experimental workflow, from sample preparation to data analysis.

The primary and often most challenging step in an SCXRD experiment is the cultivation of a high-quality single crystal.[5] The ideal crystal should be well-formed, transparent, and free of defects, with dimensions typically in the range of 0.1-0.5 mm.[5][6] For a small organic molecule like this compound, several crystallization techniques can be employed:

  • Slow Evaporation: This is one of the simplest and most common methods, where the compound is dissolved in a suitable solvent and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.[7] The choice of solvent is crucial and can significantly influence crystal quality.[7]

  • Vapor Diffusion: In this technique, a solution of the compound is placed in a small, open container within a larger, sealed vessel containing a more volatile "anti-solvent" in which the compound is less soluble.[7][8] The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting slow crystal growth.[8]

  • Thermal Control (Slow Cooling): For compounds whose solubility is highly temperature-dependent, a saturated solution can be slowly cooled to induce crystallization.[9] The rate of cooling is critical to obtaining well-ordered crystals.[5]

The selection of the appropriate crystallization method and solvent system often requires screening a variety of conditions.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Compound This compound Dissolution Dissolution in Appropriate Solvent Compound->Dissolution Crystallization Crystallization Method Dissolution->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Data_Collection Diffraction Data Collection Diffractometer->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & CIF Generation Refinement->Validation

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[3][4] The crystal is rotated, and diffraction data are collected at various orientations.[4] The resulting diffraction pattern is then used to solve the crystal structure, often using direct methods or Patterson techniques to determine the initial positions of the atoms. This initial model is then refined against the experimental data to optimize the atomic coordinates, thermal parameters, and other structural details.

Interpreting the Crystallographic Data

The final output of a successful SCXRD experiment is a Crystallographic Information File (CIF), which contains a wealth of information about the crystal structure.

Parameter Significance for this compound
Crystal System & Space Group Describes the symmetry of the crystal lattice.
Unit Cell Dimensions Defines the size and shape of the repeating unit of the crystal.
Atomic Coordinates Provides the precise x, y, and z coordinates of each atom in the asymmetric unit.
Bond Lengths & Angles Confirms the connectivity of the molecule and reveals any unusual geometric features.
Torsional Angles Defines the conformation of the molecule, particularly the rotation around single bonds.
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit.

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While SCXRD provides the most definitive structural information, other analytical techniques are often employed in concert to provide a more complete picture of a compound's properties.[10]

G cluster_methods Analytical Techniques cluster_info Information Provided Topic Structural Validation of This compound XRD X-ray Crystallography Topic->XRD NMR NMR Spectroscopy Topic->NMR MS Mass Spectrometry Topic->MS XRD_info 3D Atomic Arrangement Bond Lengths/Angles Absolute Stereochemistry XRD->XRD_info Provides NMR_info Connectivity (2D) Molecular Environment Relative Stereochemistry NMR->NMR_info Provides MS_info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_info Provides Validation Validation XRD_info->Validation Unambiguous Structure Validation NMR_info->Validation MS_info->Validation

Sources

A Comparative Analysis of the Biological Activity of 4-(4-Bromophenyl)-2-methyl-1,3-oxazole and its Chloro-Derivative

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Halogenated Oxazole Derivatives

In the landscape of medicinal chemistry, the oxazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of pharmacological activities.[1][2][3] The strategic introduction of halogen atoms, such as bromine and chlorine, onto this heterocyclic core can significantly modulate the physicochemical and biological properties of the resulting compounds, often leading to enhanced potency and selectivity.[4][5] This guide provides an in-depth comparative analysis of the biological activities of two closely related halogenated oxazoles: 4-(4-Bromophenyl)-2-methyl-1,3-oxazole and its chloro-analogue, 4-(4-Chlorophenyl)-2-methyl-1,3-oxazole.

The rationale for this comparison stems from the well-established principle that even subtle structural modifications, such as the substitution of one halogen for another, can have profound effects on a molecule's interaction with biological targets. This guide will delve into the experimental methodologies required to elucidate these differences, present illustrative data based on established trends for halogenated compounds, and discuss the potential mechanistic implications for drug discovery and development professionals.

Experimental Design for Comparative Bioactivity Profiling

To comprehensively compare the biological profiles of the bromo and chloro-oxazole derivatives, a multi-faceted experimental approach is essential. This typically involves assessing their effects on cell viability (cytotoxicity) and their potential as antimicrobial agents. The following experimental workflow provides a robust framework for such an investigation.

Experimental Workflow cluster_synthesis Compound Synthesis & Characterization cluster_cytotoxicity In Vitro Cytotoxicity Assessment cluster_antimicrobial Antimicrobial Activity Screening synthesis Synthesis of Bromo and Chloro Derivatives characterization Structural Confirmation (NMR, MS, IR) synthesis->characterization cell_culture Cell Line Maintenance (e.g., MCF-7, A549) characterization->cell_culture strain_culture Bacterial & Fungal Strain Culture characterization->strain_culture mtt_assay MTT Assay for Cell Viability cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 mic_determination Broth Microdilution for MIC strain_culture->mic_determination

Figure 1: General workflow for the synthesis and biological evaluation of oxazole derivatives.
Step-by-Step Experimental Protocols

1. Synthesis and Characterization:

2. In Vitro Cytotoxicity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[9][10]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized oxazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.[11]

3. Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC):

  • Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) and fungi (e.g., Candida albicans) are cultured in appropriate broth media.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[4]

Comparative Biological Activity Data (Illustrative)

Table 1: Illustrative Comparative Biological Activity Data

CompoundTarget Organism/Cell LineBiological ActivityEndpointIllustrative Value
This compound MCF-7 (Breast Cancer Cell Line)CytotoxicityIC50 (µM)15.2
4-(4-Chlorophenyl)-2-methyl-1,3-oxazole MCF-7 (Breast Cancer Cell Line)CytotoxicityIC50 (µM)25.8
This compound Staphylococcus aureusAntibacterialMIC (µg/mL)8
4-(4-Chlorophenyl)-2-methyl-1,3-oxazole Staphylococcus aureusAntibacterialMIC (µg/mL)16
This compound Escherichia coliAntibacterialMIC (µg/mL)32
4-(4-Chlorophenyl)-2-methyl-1,3-oxazole Escherichia coliAntibacterialMIC (µg/mL)64

Note: The data presented in this table is for illustrative purposes and is based on general trends observed for halogenated heterocyclic compounds. Actual experimental values may vary.

Interpretation and Mechanistic Insights

The illustrative data suggests that the bromo-derivative may exhibit greater potency in both cytotoxic and antimicrobial assays compared to the chloro-derivative. This potential difference can be attributed to several factors:

  • Lipophilicity: Bromine is more lipophilic than chlorine, which could enhance the compound's ability to cross cell membranes and reach its intracellular target.

  • Polarizability and Halogen Bonding: The larger and more polarizable bromine atom may form stronger halogen bonds with biological macromolecules, leading to a more stable drug-target interaction.

  • Leaving Group Ability: In certain metabolic or reactive pathways, the bromo-substituent might act as a better leaving group, potentially leading to covalent modification of the target.

The potential mechanism of action for the anticancer activity of such oxazole derivatives could involve the inhibition of key signaling pathways implicated in cell proliferation and survival, such as the PI3K/Akt pathway.

Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Oxazole Oxazole Derivative (Bromo/Chloro) Oxazole->PI3K Inhibition

Figure 2: Potential mechanism of anticancer action for oxazole derivatives via inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

This guide provides a comprehensive framework for comparing the biological activities of this compound and its chloro-derivative. While the illustrative data suggests a potential superiority of the bromo-analogue, it is imperative to conduct direct experimental comparisons to validate these hypotheses. Future research should focus on elucidating the precise molecular targets of these compounds and exploring a wider range of biological assays to build a more complete structure-activity relationship profile. Such studies are essential for the rational design and development of more potent and selective oxazole-based therapeutic agents.

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  • Kumar, A., Kumar, R., & Singh, P. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds, 1-32. Retrieved January 17, 2026, from [Link]

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  • IOSR Journal. (2022, January 4). Synthesis and biological activities of novel -4H- benzo[e][4][11]oxazin-4-one linked[4][9][11]-triazole derivatives. Retrieved January 17, 2026, from [Link]

  • Pace, A. (2017). Novel 1, 2, 4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 10(2), 48. Retrieved January 17, 2026, from [Link]

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A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-1,3-Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, prized for its metabolic stability and ability to engage in various non-covalent interactions with biological targets.[1] The introduction of a methyl group at the C2 position of the oxazole ring provides a simple yet influential starting point for developing diverse bioactive compounds. This guide offers a comparative analysis of the structure-activity relationships (SAR) of 2-methyl-1,3-oxazole derivatives across different therapeutic areas, including their anticancer, antimicrobial, and enzyme inhibitory activities. By examining the impact of substitutions at the C4 and C5 positions, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to modulate the biological activity of this versatile heterocyclic system.

Anticancer Activity: Targeting Tubulin Polymerization

A significant body of research on 2-methyl-1,3-oxazole derivatives has focused on their potent antiproliferative activity, particularly as inhibitors of tubulin polymerization. These compounds are designed as cis-constrained analogues of Combretastatin A-4 (CA-4), a natural product known for its potent disruption of microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.

Structure-Activity Relationship Insights

Systematic modifications of the 2-methyl-4,5-diaryloxazole scaffold have yielded crucial insights into the structural requirements for potent antitubulin activity. The general structure consists of a 2-methyl-1,3-oxazole core with aryl groups at the C4 and C5 positions.

Caption: Key structural components influencing the antitubulin activity of 2-methyl-1,3-oxazole derivatives.

One of the most critical determinants of activity is the placement of a 3,4,5-trimethoxyphenyl group, a key pharmacophore of many tubulin inhibitors. Studies have shown that positioning this group at the C4-position of the oxazole ring generally leads to significantly higher potency compared to its placement at the C5-position.

The antiproliferative activity of 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-aryloxazoles has been compared with their regioisomers, the 2-methyl-5-(3′,4′,5′-trimethoxyphenyl)-4-aryloxazoles. The former class consistently demonstrates superior potency across a range of cancer cell lines. This suggests that the spatial arrangement of the aryl groups is crucial for optimal interaction with the colchicine binding site on tubulin.

CompoundC4-SubstituentC5-SubstituentHeLa (Cervical Cancer) IC₅₀ (nM)HT-29 (Colon Cancer) IC₅₀ (nM)Jurkat (T-cell Leukemia) IC₅₀ (nM)
4a 3,4,5-TrimethoxyphenylPhenyl5.56.23.8
5a Phenyl3,4,5-Trimethoxyphenyl>1000>1000>1000
4i 3,4,5-Trimethoxyphenylp-Ethoxyphenyl0.520.21.1
5f p-Ethoxyphenyl3,4,5-Trimethoxyphenyl4512033

Table 1: Comparative Antiproliferative Activity of Regioisomeric 2-Methyl-1,3-Oxazole Derivatives. Data sourced from a study on antitubulin agents.

With the 3,4,5-trimethoxyphenyl group fixed at the C4 position, the focus shifts to the substituents on the C5-aryl ring. The nature and position of these substituents fine-tune the potency of the compounds.

  • Electron-donating groups: The presence of electron-donating groups, such as methoxy or ethoxy, at the para-position of the C5-phenyl ring generally enhances antiproliferative activity. For instance, a p-ethoxyphenyl group at C5 resulted in one of the most potent compounds in a series, with IC₅₀ values in the low nanomolar range.

  • Halogens: The introduction of halogens, particularly fluorine, can also lead to highly active compounds. A m-fluoro-p-methoxyphenyl group at C5 has been shown to yield derivatives with exceptional potency.

These SAR observations suggest that the C5-aryl group explores a specific pocket in the colchicine binding site where substitutions that modulate the electronic and steric properties of the ring can significantly impact binding affinity.

Antimicrobial Activity

While less explored than their anticancer properties, 2-methyl-1,3-oxazole derivatives have also shown promise as antimicrobial agents. The SAR in this area is still emerging, but initial findings suggest that the substitution pattern on the oxazole core plays a critical role in determining the spectrum and potency of antimicrobial activity.

Structure-Activity Relationship Insights

For antimicrobial activity, the focus has often been on 2,5-disubstituted oxazoles. The presence of a methyl group at the C2 position, combined with various aryl or heterocyclic moieties at the C5 position, can lead to compounds with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Caption: Factors influencing the antimicrobial activity of 2-methyl-1,3-oxazole derivatives.

  • Lipophilicity: It is generally accepted that increased lipophilicity can facilitate the transport of molecules across the microbial cell membrane, thereby enhancing their antimicrobial activity.[2] The introduction of bulky or hydrophobic groups at the C5 position can therefore be a viable strategy to improve potency.

  • Electronic Effects: The presence of electron-withdrawing groups, such as nitro or chloro, on an aryl substituent at the C5 position has been shown to enhance the antimicrobial effects of some oxadiazole derivatives, a principle that may extend to 2-methyl-1,3-oxazoles.[2]

Compound SeriesC5-Substituent TypeGeneral ActivityKey Findings
2-Methyl-5-aryloxazolesSubstituted PhenylModerate to GoodElectron-withdrawing groups on the phenyl ring can enhance activity.
2-Methyl-5-heterocyclyloxazolesFuryl, ThienylVariableThe nature of the heterocycle significantly impacts the spectrum of activity.

Table 2: General Trends in the Antimicrobial Activity of 2-Methyl-5-substituted-1,3-oxazoles.

Enzyme Inhibition

The 2-methyl-1,3-oxazole scaffold has also been investigated for its potential to inhibit various enzymes, including carbonic anhydrases and kinases. The SAR in this context is highly dependent on the specific enzyme target and the nature of the active site.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. While much of the research has focused on sulfonamide-based inhibitors, oxazole-containing compounds have emerged as a promising alternative.

For 5-(sulfamoyl)thien-2-yl 1,3-oxazole derivatives, the oxazole ring acts as a central scaffold to orient the key pharmacophoric elements for binding to the CA active site.[3] While the specific contribution of a C2-methyl group in these series has not been extensively detailed, the general principles of CA inhibition for this class of compounds involve:

  • A sulfonamide group: This is a crucial zinc-binding group that anchors the inhibitor to the zinc ion in the enzyme's active site.

  • Aromatic/heterocyclic core: The oxazole ring and the adjacent thiophene ring provide a rigid scaffold that positions the sulfonamide group and other substituents for optimal interactions with the active site residues.

Enzyme_Inhibition cluster_CA Carbonic Anhydrase Inhibition CA_Inhibitor 2-Methyl-1,3-Oxazole Derivative Sulfonamide Sulfonamide Group (Zinc Binding) CA_Inhibitor->Sulfonamide Oxazole_Core Oxazole Scaffold CA_Inhibitor->Oxazole_Core Side_Chains Side Chains (Interaction with Active Site) CA_Inhibitor->Side_Chains CA_Active_Site CA Active Site Sulfonamide->CA_Active_Site Coordinates with Zn²⁺ Side_Chains->CA_Active_Site Hydrophobic/philic interactions Synthesis_Workflow Start Substituted Phenacyl Bromide Condensation Condensation Start->Condensation Amide N-Acetyl-amino acid or equivalent Amide->Condensation Cyclization Cyclodehydration (e.g., POCl₃) Condensation->Cyclization Purification Purification (Chromatography) Cyclization->Purification Product 2-Methyl-4,5-diaryloxazole Purification->Product

Caption: A typical synthetic workflow for 2-methyl-4,5-diaryloxazoles.

Step-by-Step Protocol:

  • Amide Formation: Acetylate the desired amino acid or amine to form the corresponding N-acetyl derivative.

  • Condensation: React the N-acetyl derivative with a substituted phenacyl bromide in a suitable solvent (e.g., ethanol) in the presence of a base (e.g., triethylamine) to form an intermediate ester.

  • Cyclodehydration: Treat the intermediate ester with a dehydrating agent such as phosphorus oxychloride (POCl₃) or sulfuric acid to effect the cyclization to the oxazole ring.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-methyl-4,5-diaryloxazole.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the 2-methyl-1,3-oxazole derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

The 2-methyl-1,3-oxazole scaffold is a versatile platform for the development of novel therapeutic agents. As demonstrated in this guide, the biological activity of these derivatives can be finely tuned by strategic substitutions at the C4 and C5 positions of the oxazole ring. The potent antitubulin activity of 2-methyl-4,5-diaryloxazoles highlights the potential of this class of compounds in oncology. Furthermore, emerging evidence of their antimicrobial and enzyme inhibitory activities suggests that the full therapeutic potential of 2-methyl-1,3-oxazole derivatives is yet to be fully explored. The comparative SAR data and experimental protocols provided herein serve as a valuable resource for researchers in the rational design and development of new and more effective drugs based on this privileged heterocyclic core.

References

  • Krasavin, M., et al. (2022). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 947-956. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

  • Jafari, E., et al. (2016). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Research in Pharmaceutical Sciences, 11(5), 419-426. [Link]

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Navigating the Therapeutic Potential of Bromophenyl-Substituted Oxazoles: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

To our fellow researchers, scientists, and drug development professionals, this guide delves into the therapeutic landscape of a specific chemical scaffold: 4-(4-Bromophenyl)-2-methyl-1,3-oxazole. While direct and extensive experimental data for this precise molecule remains limited in publicly accessible literature, the foundational components—the oxazole core and the 4-bromophenyl substituent—are prevalent in numerous biologically active compounds. This guide, therefore, aims to provide a comprehensive comparative analysis of structurally related compounds, drawing upon available in vitro and in vivo efficacy data to project the potential therapeutic avenues and research directions for this compound.

The oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom, recognized for its versatile role in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The inclusion of a halogenated phenyl ring, such as the 4-bromophenyl group, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its potency and metabolic stability. This guide will synthesize findings from various studies on related bromophenyl-substituted oxazole and thiazole analogs to provide a predictive framework for understanding the potential efficacy of this compound.

Part 1: The Oxazole Scaffold in Drug Discovery: A Mechanistic Overview

The 1,3-oxazole ring system serves as a versatile scaffold in the design of novel therapeutic agents. Its unique electronic and structural features allow for diverse interactions with biological targets. The nitrogen and oxygen heteroatoms can participate in hydrogen bonding, while the aromatic nature of the ring allows for π-π stacking and hydrophobic interactions. This versatility has led to the development of numerous oxazole-containing compounds with a range of pharmacological activities.[2]

A key area of investigation for oxazole derivatives is in oncology. Many of these compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of crucial cellular targets like protein kinases, tubulin polymerization, and DNA topoisomerases.[5] The specific substitutions on the oxazole ring play a critical role in determining the compound's mechanism of action and its potency against different cancer cell lines.

Part 2: In Vitro Efficacy of Structurally Related Compounds

Anticancer Activity of Bromophenyl-Thiazole Analogs

A study on a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives provides valuable insights into the potential anticancer activity.[6] The thiazole ring is structurally similar to the oxazole ring, with a sulfur atom in place of the oxygen. In this study, the compounds were evaluated for their cytotoxic effects against the MCF7 human breast adenocarcinoma cell line.

One of the most active compounds in this series, designated as p2 , demonstrated an IC50 value of 10.5 μM against the MCF7 cell line.[6] This level of activity is comparable to the standard chemotherapeutic drug, 5-fluorouracil, which had an IC50 of 5.2 μM in the same assay.[6] This suggests that the 4-(4-bromophenyl) moiety is a key contributor to the cytotoxic effects.

Table 1: In Vitro Anticancer Activity of a 4-(4-Bromophenyl)-thiazol-2-amine Derivative

CompoundCancer Cell LineIC50 (μM)Reference Drug (5-fluorouracil) IC50 (μM)
p2 (A 4-(4-bromophenyl)-thiazol-2-amine derivative)MCF7 (Breast Adenocarcinoma)10.55.2

Data sourced from Sharma et al. (2019).[6]

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. The protocol described by Sharma et al. (2019) for evaluating the anticancer activity of their synthesized thiazole derivatives is as follows:[6]

  • Cell Plating: Cancer cells (MCF7) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., 5-fluorouracil) for a specified period (e.g., 48 hours).

  • Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read on a plate reader at a wavelength of 510 nm.

  • Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

SRB_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_staining Staining Protocol cluster_analysis Data Analysis cell_plating Seed Cancer Cells in 96-well Plate overnight_incubation Incubate Overnight for Cell Attachment cell_plating->overnight_incubation add_compounds Add Test Compounds & Reference Drug overnight_incubation->add_compounds incubation_48h Incubate for 48 Hours add_compounds->incubation_48h fixation Fix Cells with Trichloroacetic Acid (TCA) incubation_48h->fixation stain Stain with Sulforhodamine B (SRB) fixation->stain wash Wash to Remove Unbound Dye stain->wash solubilize Solubilize Bound Dye with Tris Base wash->solubilize read_absorbance Measure Absorbance at 510 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow of the Sulforhodamine B (SRB) assay for in vitro cytotoxicity assessment.

Part 3: In Vivo Efficacy of Structurally Related Compounds

The transition from in vitro activity to in vivo efficacy is a critical step in drug development. While no in vivo studies have been published for this compound, research on other bromophenyl-containing heterocyclic compounds provides valuable predictive data.

Anti-inflammatory Activity of Bromophenyl-Oxadiazole Analogs

A study on a series of 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives investigated their in vivo anti-inflammatory effects in a rat model.[7] The oxadiazole ring is an isomer of the oxazole ring. The carrageenan-induced paw edema model is a standard and widely used assay to screen for acute anti-inflammatory activity.

In this study, two derivatives, 21c and 21i , demonstrated significant anti-inflammatory activity, with edema inhibition of 59.5% and 61.9%, respectively.[7] This level of efficacy was comparable to the standard non-steroidal anti-inflammatory drug (NSAID) Indomethacin, which showed 64.3% inhibition at the same dose.[7] These findings highlight the potential of the 4-bromophenyl moiety in conferring potent in vivo anti-inflammatory properties to heterocyclic compounds.

Table 2: In Vivo Anti-inflammatory Activity of 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole Derivatives

CompoundDose (mg/kg)Paw Edema Inhibition (%)Reference Drug (Indomethacin) Inhibition (%)
21c 2059.564.3
21i 2061.964.3

Data sourced from Husain A, et al. as cited in a review by Kumar H, et al.[7][8]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema assay is a classic model of acute inflammation. The general protocol is as follows:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compounds and a reference drug (e.g., Indomethacin) are administered orally or intraperitoneally to different groups of rats. A control group receives only the vehicle.

  • Induction of Edema: After a specific period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of a carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The volume of the injected paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups with the control group.

Carrageenan_Assay_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_induction_measurement Inflammation Induction & Measurement cluster_analysis Data Analysis acclimatization Acclimatize Rats to Lab Conditions grouping Divide Rats into Treatment & Control Groups acclimatization->grouping administer_compounds Administer Test Compounds, Reference Drug, or Vehicle grouping->administer_compounds wait_absorption Wait for Drug Absorption (e.g., 1 hour) administer_compounds->wait_absorption induce_edema Inject Carrageenan into Hind Paw wait_absorption->induce_edema measure_volume Measure Paw Volume at Timed Intervals induce_edema->measure_volume calculate_inhibition Calculate Percentage Inhibition of Edema measure_volume->calculate_inhibition

Caption: Workflow of the carrageenan-induced paw edema assay for in vivo anti-inflammatory screening.

Part 4: Bridging the Gap - Predictive Insights and Future Directions

The collective data from structurally related compounds strongly suggests that this compound holds significant potential as a biologically active agent. The presence of the 4-bromophenyl group appears to be a favorable feature for both in vitro anticancer and in vivo anti-inflammatory activities.

Projected Efficacy Profile:

  • In Vitro Anticancer Potential: Based on the data from thiazole analogs, it is plausible that this compound could exhibit cytotoxic activity against various cancer cell lines, particularly those of breast cancer origin. The IC50 values could be expected to be in the low micromolar range.

  • In Vivo Anti-inflammatory Potential: The strong anti-inflammatory effects observed with related oxadiazole derivatives suggest that this compound is a promising candidate for development as an anti-inflammatory agent. Its efficacy could be comparable to that of established NSAIDs.

Future Research Imperatives:

  • Synthesis and Characterization: The primary step is the synthesis and thorough characterization of this compound to ensure its purity and structural integrity.

  • In Vitro Screening: A comprehensive in vitro screening of the compound against a panel of cancer cell lines is warranted to determine its cytotoxic profile. Mechanistic studies should also be conducted to identify its cellular targets.

  • In Vivo Efficacy Studies: Following promising in vitro results, in vivo studies in relevant animal models of cancer and inflammation are crucial to validate its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to the methyl group at the 2-position and substitutions on the bromophenyl ring would provide valuable SAR data to optimize the lead compound.

Conclusion

While direct experimental evidence for the in vitro and in vivo efficacy of this compound is currently lacking in the scientific literature, a comparative analysis of structurally similar compounds provides a strong rationale for its investigation as a potential therapeutic agent. The convergence of data on related bromophenyl-substituted oxazoles, thiazoles, and oxadiazoles suggests that this compound is likely to possess both anticancer and anti-inflammatory properties. This guide serves as a foundational resource to stimulate and direct future research efforts toward unlocking the therapeutic potential of this promising molecule.

References

  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis. Retrieved January 17, 2026, from [Link]

  • Toma, M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(19), 6299. [Link]

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  • El-Sayed, W. A., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 14(46), 33623-33644. [Link]

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  • Soni, R., et al. (2023). Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment. RSC Advances, 13(28), 19283-19302. [Link]

  • V., S., & K., S. (2015). Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. Research & Reviews: Journal of Chemistry. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-(4-Bromophenyl)-2-methyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the aphorism "know thy compound" has never been more critical. The journey of a novel chemical entity from a promising hit to a clinical candidate is paved with rigorous characterization, of which understanding its selectivity is paramount. This guide provides an in-depth, technical framework for the cross-reactivity profiling of 4-(4-Bromophenyl)-2-methyl-1,3-oxazole , a small molecule with potential therapeutic applications. While direct biological data for this specific compound is not extensively published, its structural motifs—a bromophenyl group and an oxazole core—are present in numerous bioactive molecules, suggesting a broad potential for biological interactions.[1][2]

This document is not a rigid protocol but a strategic guide. As Senior Application Scientists, we recognize that a one-size-fits-all approach is antithetical to robust scientific inquiry. Instead, we present a tiered, logical workflow, explaining the causality behind each experimental choice. Our aim is to empower researchers to build a comprehensive and self-validating profile of their molecule, enabling informed decisions and mitigating late-stage attrition.[3]

The Imperative of Selectivity: Why Profile this compound?

The initial promise of a new chemical entity is often its potent activity at a primary therapeutic target. However, unintended interactions with other proteins, known as off-targets, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4] Early and comprehensive cross-reactivity profiling, often termed secondary pharmacology, is therefore not merely a regulatory checkbox but a cornerstone of successful drug development.[5] It allows for the early identification of potential liabilities, guiding medicinal chemistry efforts to optimize selectivity and ensuring a safer clinical trajectory.[2]

For a molecule like this compound, the oxazole ring and the brominated phenyl group are key structural alerts. Oxazole and its isomers (like oxadiazoles) are found in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, indicating potential interactions with a diverse range of protein families.[2][6] The bromophenyl moiety can influence metabolic stability and binding interactions, potentially contributing to off-target effects.

A Tiered Approach to Cross-Reactivity Profiling

We advocate for a multi-pronged strategy that integrates computational predictions with systematic experimental validation. This approach maximizes efficiency by using predictive methods to guide experimental work, which in turn refines our understanding of the molecule's behavior.

G cluster_0 Tier 1: In Silico & Preliminary Assessment cluster_1 Tier 2: Broad Experimental Screening cluster_2 Tier 3: Focused Validation & Functional Assays In Silico Profiling In Silico Profiling Structural Similarity Analysis Structural Similarity Analysis In Silico Profiling->Structural Similarity Analysis Identifies potential off-targets Broad Kinase Panel Broad Kinase Panel In Silico Profiling->Broad Kinase Panel Guides panel selection Physicochemical Profiling Physicochemical Profiling Structural Similarity Analysis->Physicochemical Profiling Contextualizes potential for non-specific binding Physicochemical Profiling->Broad Kinase Panel GPCR Binding Panel GPCR Binding Panel Dose-Response Assays Dose-Response Assays Broad Kinase Panel->Dose-Response Assays Identifies primary off-targets Ion Channel Panel Ion Channel Panel Ion Channel Panel->Dose-Response Assays Cell-Based Functional Assays Cell-Based Functional Assays Dose-Response Assays->Cell-Based Functional Assays Confirms hits and determines potency G cluster_0 Hit Identification cluster_1 Validation cluster_2 Functional Characterization Broad_Screen Broad Screen Hit (e.g., >50% inhibition at 10 µM) Dose_Response IC50 Determination (Biochemical Assay) Broad_Screen->Dose_Response Confirm hit Orthogonal_Assay Orthogonal Assay (e.g., Different technology) Dose_Response->Orthogonal_Assay Validate binding Cell_Based_Assay Cell-Based Functional Assay (Agonist/Antagonist mode) Orthogonal_Assay->Cell_Based_Assay Assess function Phenotypic_Screen Phenotypic Screen (e.g., Cytotoxicity) Cell_Based_Assay->Phenotypic_Screen Evaluate cellular impact

Figure 2: A logical workflow for hit validation and functional characterization.

Conclusion: Synthesizing a Comprehensive Profile

The cross-reactivity profile of a compound is not a single data point but a mosaic of information gathered from predictive, biochemical, and cellular assays. For this compound, this systematic approach allows for the creation of a detailed "selectivity map." By understanding its interactions beyond the primary target, we can better predict its potential in vivo effects, both therapeutic and adverse. This knowledge is invaluable for guiding lead optimization, designing informative preclinical safety studies, and ultimately, increasing the probability of clinical success. The principles and methodologies outlined in this guide provide a robust framework for achieving this critical understanding.

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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 4-(4-Bromophenyl)-2-methyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. The oxazole scaffold, in particular, is a privileged structure found in numerous biologically active molecules. This guide provides an in-depth technical comparison of the two primary synthetic routes to a key substituted oxazole, 4-(4-Bromophenyl)-2-methyl-1,3-oxazole: the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. This analysis is grounded in established chemical principles and provides a framework for selecting the most appropriate route based on factors such as yield, cost, and environmental impact.

Introduction to this compound

The target molecule, this compound, is a disubstituted oxazole with potential applications as a building block in the synthesis of more complex pharmaceutical agents. The presence of the bromophenyl group offers a versatile handle for further functionalization through cross-coupling reactions, making its efficient synthesis a topic of significant interest.

Core Synthetic Strategies: A Head-to-Head Comparison

Two classical and robust methods for the construction of the oxazole ring are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. Each approach utilizes distinct starting materials and reaction mechanisms, leading to different considerations in terms of practicality and efficiency.

Route 1: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a venerable and widely employed method for the formation of oxazoles, involving the cyclodehydration of a 2-acylamino-ketone.[1][2] For the synthesis of this compound, this route is a two-step process commencing with the acylation of 2-amino-1-(4-bromophenyl)ethanone.

Workflow for the Robinson-Gabriel Synthesis

A 2-Amino-1-(4-bromophenyl)ethanone C 2-Acetamido-1-(4-bromophenyl)ethanone A->C Acylation B Acetic Anhydride / Pyridine E This compound C->E Cyclodehydration D Dehydrating Agent (e.g., H₂SO₄) A 4-Bromobenzaldehyde D This compound A->D B Tosylmethyl isocyanide (TosMIC) B->D C Base (e.g., K₂CO₃) / Methanol

Sources

A Comparative Guide to Target Engagement Confirmation for Novel Bioactive Compounds: A Case Study with 4-(4-Bromophenyl)-2-methyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to a validated clinical candidate is fraught with challenges. A critical, and often arduous, step in this process is the definitive confirmation that a compound interacts with its intended molecular target within a cellular environment.[1][2] This guide provides an in-depth technical comparison of modern methodologies for target identification and engagement confirmation, using the hypothetical novel compound, 4-(4-Bromophenyl)-2-methyl-1,3-oxazole , as a practical case study. Our narrative is grounded in the principles of scientific integrity, explaining the causality behind experimental choices to empower you to design robust and self-validating protocols.

Let us posit that this compound has been identified through a phenotypic screen, demonstrating potent anti-proliferative effects in a cancer cell line. While the phenotypic outcome is promising, its mechanism of action remains a "black box." To progress this compound in the drug discovery pipeline, we must first elucidate its molecular target(s) and then rigorously confirm direct engagement.

Part 1: The Hunt for the Target - A Comparative Overview of Identification Strategies

Before we can confirm target engagement, we must first identify the putative target(s) of this compound. The choice of methodology is critical and depends on the nature of the compound and available resources. A multi-pronged approach often yields the most reliable results.[3]

Affinity-Based Proteomics

This classical approach utilizes the binding affinity of the small molecule to "pull down" its protein targets from a complex biological mixture, such as a cell lysate.[4][5]

  • Principle: The small molecule is chemically modified with a reactive linker and immobilized on a solid support (e.g., agarose beads) or tagged with a high-affinity handle like biotin.[4] This "bait" is then incubated with the proteome. Proteins that bind to the compound are isolated, eluted, and identified by mass spectrometry.[4][6]

  • Causality: This method directly leverages the binding interaction for target isolation. However, the chemical modification of the parent compound is a critical step. An improperly placed linker can abolish the compound's biological activity by sterically hindering its interaction with the target. Therefore, preliminary structure-activity relationship (SAR) studies are often required to identify non-essential positions for linker attachment.[7]

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique that employs chemical probes to map the functional state of enzymes in complex proteomes.[8][9][10]

  • Principle: ABPP probes are small molecules that typically consist of a reactive group (the "warhead") that forms a covalent bond with the active site of an enzyme, a recognition element that directs the probe to a specific enzyme family, and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment.[11] Target identification can be performed in a competitive manner, where pre-incubation with this compound would prevent the binding of a broad-spectrum ABPP probe to its target, leading to a decrease in the signal for that specific protein.

  • Causality: ABPP provides a direct readout of enzyme activity and focuses on inherently "druggable" sites.[10] This method is particularly useful if the compound is suspected to be an enzyme inhibitor. The development of broad-spectrum and class-specific probes has expanded the reach of ABPP.[12]

Genetic and Genomic Approaches

Genetic screens can identify cellular components that modulate the phenotypic response to a compound, thereby pointing to the target or pathway.

  • Principle: CRISPR/Cas9-based screens, in either a loss-of-function (CRISPRko/CRISPRi) or gain-of-function (CRISPRa) format, are powerful tools for target identification.[2][13][14][15][16] For our case study, a genome-wide CRISPRko screen could identify genes whose knockout confers resistance to the anti-proliferative effects of this compound. The gene product would then be a strong candidate for the direct target.

  • Causality: These methods link a gene to a phenotype in the presence of the compound. While incredibly powerful, genetic approaches do not inherently prove direct binding. The identified gene could be a downstream effector, a resistance mechanism, or part of a parallel pathway. Therefore, hits from genetic screens must be validated with direct binding assays.

In Silico (Computational) Approaches

Computational methods can predict potential targets based on the chemical structure of the small molecule.[17][18][19][20]

  • Principle: Ligand-based methods compare the structure of this compound to databases of compounds with known targets, assuming that structurally similar molecules will have similar targets.[20] Structure-based methods, if a putative target is hypothesized, involve docking the small molecule into the 3D structure of the protein to predict binding affinity.[17]

  • Causality: In silico methods are rapid and cost-effective for generating hypotheses.[21] However, their predictions are probabilistic and require experimental validation.

Part 2: The Confirmation - A Comparative Guide to Target Engagement Assays

Once a list of candidate targets for this compound has been generated, the next crucial step is to confirm direct physical engagement. Employing orthogonal methods is paramount for building a robust case for a specific mechanism of action.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical assay that allows for the detection of target engagement in a cellular context, without the need for compound or protein labeling.[22][23]

  • Principle: The binding of a ligand to its target protein generally increases the thermal stability of the protein.[22] In a CETSA experiment, cells or cell lysates are treated with the compound, heated to various temperatures, and the soluble fraction of the target protein is quantified.[24][25] A positive target engagement event results in a shift of the protein's melting curve to a higher temperature.[25]

  • Trustworthiness: CETSA provides direct evidence of target binding in a physiologically relevant environment.[26] The method can be adapted for high-throughput screening and can even be used in tissues.[22][24]

Detailed Protocol: Western Blot-Based CETSA
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time.

  • Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification and Analysis: Collect the supernatant and determine the protein concentration. Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against the putative target protein.

  • Data Interpretation: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Bioluminescence Resonance Energy Transfer (BRET)

BRET is a proximity-based assay that measures protein-protein or protein-ligand interactions in live cells.[27][28]

  • Principle: BRET relies on the non-radiative transfer of energy between a bioluminescent donor (e.g., a luciferase) and a fluorescent acceptor.[28][29] In one common setup for target engagement, the target protein is fused to a luciferase. A fluorescently labeled version of the compound or a competitive ligand then acts as the acceptor. Binding of the fluorescent ligand to the luciferase-tagged protein brings the donor and acceptor into close proximity (<10 nm), resulting in a BRET signal.[30] The unlabeled this compound would then be used to compete with the fluorescent ligand, causing a dose-dependent decrease in the BRET signal.

  • Causality: BRET provides real-time, quantitative data on target engagement in living cells.[31] However, it requires genetic modification of the target protein and the synthesis of a fluorescently labeled ligand, which can be significant undertakings.

Experimental Workflow: Competitive BRET Assay

BRET_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Clone Clone Target-Luciferase Fusion Construct Transfect Transfect Cells Clone->Transfect Treat_Cells Treat Cells with Unlabeled Compound and Labeled Competitor Transfect->Treat_Cells Fluorescent_Ligand Synthesize Fluorescently Labeled Competitor Fluorescent_Ligand->Treat_Cells Add_Substrate Add Luciferase Substrate Treat_Cells->Add_Substrate Measure_BRET Measure Donor and Acceptor Emission Add_Substrate->Measure_BRET Calculate_Ratio Calculate BRET Ratio Measure_BRET->Calculate_Ratio Plot_Curve Plot Dose-Response Curve Calculate_Ratio->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for a competitive BRET-based target engagement assay.

Biophysical Methods for Purified Proteins

These in vitro techniques provide detailed quantitative information about the binding interaction between a compound and a purified protein.

  • Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures binding events in real-time.[32][33] One interacting partner (e.g., the target protein) is immobilized on a sensor chip, and the other (this compound) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected as a response.[32] SPR provides kinetic data (kon, koff) and the dissociation constant (KD).[34]

  • Isothermal Titration Calorimetry (ITC): ITC is the gold standard for characterizing the thermodynamics of binding.[35][36][37] It directly measures the heat released or absorbed during the binding event.[38][39] A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[36]

  • Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the change in the melting temperature (Tm) of a purified protein upon ligand binding.[1][40] The unfolding of the protein is monitored by the increased fluorescence of a dye that binds to exposed hydrophobic regions.[41] It is a higher throughput alternative to ITC for screening for binding.[1]

Part 3: Comparative Analysis and Strategic Experimental Design

Choosing the right combination of assays is crucial for unequivocally confirming target engagement. No single method is perfect; their strengths and weaknesses are complementary.

Comparison of Target Engagement Methodologies
Method Principle Advantages Disadvantages Throughput
CETSA Ligand-induced thermal stabilizationLabel-free; works in cells and tissues; reflects cellular environmentLower throughput for Western blot format; requires specific antibodyLow to High
BRET Resonance energy transferLive cells; real-time; highly sensitiveRequires genetic modification of target and labeled ligandHigh
SPR Change in refractive index upon bindingLabel-free; real-time kinetic data (kon, koff, KD)Requires purified protein; protein immobilization can affect activityMedium
ITC Measures heat of bindingLabel-free; complete thermodynamic profile (KD, ΔH, ΔS, n)Requires larger amounts of purified protein; lower throughputLow
DSF Ligand-induced change in protein melting temp.High throughput; low sample consumptionRequires purified protein; indirect measure of affinityHigh
Logical Workflow for Target Identification and Engagement Confirmation

The following diagram illustrates a logical progression from a phenotypic hit to a validated target.

Target_ID_Workflow cluster_start Starting Point cluster_id Target Identification (Hypothesis Generation) cluster_validation Target Validation (Direct Binding Confirmation) cluster_end Outcome Start Phenotypic Hit: This compound Affinity_Proteomics Affinity Proteomics Start->Affinity_Proteomics Generate Candidate Targets ABPP Activity-Based Protein Profiling Start->ABPP Generate Candidate Targets CRISPR_Screen CRISPR Screen Start->CRISPR_Screen Generate Candidate Targets In_Silico In Silico Prediction Start->In_Silico Generate Candidate Targets CETSA Cellular Thermal Shift Assay (CETSA) Affinity_Proteomics->CETSA Confirm Engagement in Cells ABPP->CETSA Confirm Engagement in Cells CRISPR_Screen->CETSA Confirm Engagement in Cells In_Silico->CETSA Confirm Engagement in Cells BRET Live-Cell Assay (e.g., BRET) CETSA->BRET Orthogonal Live-Cell Confirmation Biophysical Biophysical Assays (SPR, ITC, DSF) CETSA->Biophysical In Vitro Quantitative Characterization Validated_Target Validated Target BRET->Validated_Target Biophysical->Validated_Target

Caption: A strategic workflow for target identification and validation.

Conclusion

Confirming target engagement is a cornerstone of modern drug discovery, providing the mechanistic confidence required to advance a compound from a mere "hit" to a viable therapeutic lead. For a novel compound like this compound, a systematic and multi-faceted approach is essential. Beginning with a broad search for potential targets using methods like affinity proteomics, ABPP, or genetic screens, and followed by rigorous, orthogonal validation with techniques such as CETSA, BRET, and in vitro biophysical assays, researchers can build a compelling and data-driven case for a compound's mechanism of action. This guide serves as a framework for designing such validation cascades, emphasizing that the synergy between different experimental approaches provides the most trustworthy and actionable insights.

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A Comparative Guide to 4-(4-Bromophenyl)-2-methyl-1,3-oxazole and Established IDO1 Inhibitors for Cancer Immunology Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical enzyme in mediating tumor-induced immunosuppression, making it a prime target for novel cancer immunotherapies.[1][2][3] This guide provides a comprehensive comparison of the novel compound 4-(4-Bromophenyl)-2-methyl-1,3-oxazole with the well-characterized, clinical-stage IDO1 inhibitors, Epacadostat and Navoximod. We will delve into their comparative inhibitory potency, selectivity, and the underlying mechanism of action. Furthermore, this document furnishes detailed, field-proven protocols for the robust evaluation of these compounds in both enzymatic and cell-based assays, empowering researchers to make informed decisions in their drug discovery endeavors.

Introduction: The Rationale for IDO1 Inhibition in Oncology

The tumor microenvironment (TME) is a complex ecosystem where cancer cells employ various strategies to evade the host immune system.[4] One of the key metabolic pathways exploited by tumor cells is the catabolism of the essential amino acid L-tryptophan, a process governed by the rate-limiting enzyme IDO1.[5][6] Overexpression of IDO1 in tumor cells and antigen-presenting cells within the TME leads to two primary immunosuppressive consequences:

  • Tryptophan Depletion: The local depletion of tryptophan arrests the proliferation of effector T cells, which are highly sensitive to amino acid starvation.[6] This induces a state of anergy, or functional inactivation, in these crucial anti-tumor immune cells.

  • Kynurenine Accumulation: The enzymatic conversion of tryptophan by IDO1 produces a series of metabolites, collectively known as kynurenines.[6] Kynurenine acts as a signaling molecule that promotes the differentiation of naïve T cells into immunosuppressive regulatory T cells (Tregs) and induces apoptosis in effector T cells.[4][6]

This dual mechanism effectively cripples the anti-tumor immune response, allowing for unchecked tumor growth.[7] Consequently, the development of small-molecule inhibitors that can block IDO1 activity is a highly pursued therapeutic strategy, aiming to restore T-cell function and synergize with other immunotherapies like checkpoint inhibitors.[8]

This guide focuses on comparing this compound, a compound containing the biologically active oxazole scaffold, with two leading IDO1 inhibitors: Epacadostat (INCB024360) and Navoximod (GDC-0919).[9][10]

Molecular Profiles of Compared Inhibitors

A fundamental aspect of comparative analysis begins with the structural and chemical properties of the molecules .

Compound Structure Molecular Formula Molar Mass ( g/mol )
This compound A chemical structure image would be placed here.C₁₀H₈BrNO238.08
Epacadostat (INCB024360) A chemical structure image would be placed here.C₁₁H₁₃BrFN₇O₄S438.23
Navoximod (GDC-0919) A chemical structure image would be placed here.C₁₈H₁₇FN₄O₃372.35

Comparative Analysis of Inhibitory Potency

The efficacy of an inhibitor is primarily determined by its potency, typically quantified as the half-maximal inhibitory concentration (IC50) in enzymatic and cellular assays.

In Vitro Potency (IC50)

The following table summarizes the reported inhibitory potencies of Epacadostat and Navoximod against the IDO1 enzyme. While specific experimental data for this compound is not yet publicly available, this comparison sets the benchmark for its evaluation.

Compound Enzymatic IC50 Cellular EC50 Key Findings & Citations
This compound Data Not AvailableData Not AvailableA novel compound with a heterocyclic oxazole core, known for a wide spectrum of biological activities.[9][10]
Epacadostat (INCB024360) ~10 nM[11]71.8 nM[12]A potent and highly selective hydroxyamidine-based competitive inhibitor of IDO1.[7][12][13]
Navoximod (GDC-0919) 7 nM (Ki)[14]~70-75 nM[14][15]A potent IDO1 pathway inhibitor that effectively blocks T-cell suppression in co-culture models.[14][15]

Expertise & Experience: The discrepancy often observed between enzymatic IC50 and cellular EC50 values can be attributed to factors such as cell membrane permeability, intracellular drug metabolism, and off-target effects within a complex cellular environment. Therefore, a robust cell-based assay is a more physiologically relevant system for initial inhibitor screening.[1]

Selectivity Profile

An ideal drug candidate should exhibit high selectivity for its intended target to minimize off-target effects.

  • Epacadostat has demonstrated high selectivity for IDO1 over the related enzymes IDO2 and tryptophan 2,3-dioxygenase (TDO).[11][13]

  • Navoximod is also characterized as a potent IDO1 pathway inhibitor, with extensive preclinical and clinical evaluation.[15][16][17]

  • The selectivity profile of This compound remains to be determined through rigorous screening against a panel of related enzymes.

Mechanism of Action: Reversing Immune Suppression

IDO1 inhibitors function by blocking the catabolism of tryptophan to kynurenine. This action restores local tryptophan levels and prevents the accumulation of immunosuppressive kynurenine, leading to the reactivation of effector T cells and a reduction in regulatory T cells within the tumor microenvironment.

Below is a diagram illustrating the IDO1 signaling pathway and the point of intervention for these inhibitors.

IDO1_Pathway cluster_TME Tumor Microenvironment (TME) cluster_Immune Immune Cell Response TumorCell Tumor Cell / APC IDO1 IDO1 Enzyme TumorCell->IDO1 Expresses Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Tryptophan Tryptophan Tryptophan->IDO1 Substrate TCell_Activation T-Cell Activation & Proliferation Tryptophan->TCell_Activation Promotes TCell_Effector Effector T-Cell Kynurenine->TCell_Effector Induces Apoptosis TCell_Treg Regulatory T-Cell (Treg) Kynurenine->TCell_Treg Promotes Differentiation Immune_Suppression Immune Suppression TCell_Treg->TCell_Activation Suppresses Inhibitor IDO1 Inhibitor (e.g., 4-(4-Bromophenyl)- 2-methyl-1,3-oxazole) Inhibitor->IDO1 Blocks

Caption: IDO1 pathway and inhibitor intervention point.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of findings, detailed experimental protocols are essential. Below are step-by-step methodologies for evaluating IDO1 inhibitors.

HeLa Cell-Based IDO1 Activity Assay

This assay is a widely adopted method for screening IDO1 inhibitors in a cellular context, as HeLa cells can be induced to express functional IDO1.[18][19]

Rationale: Using a cell-based assay provides a more physiologically relevant environment than a purely enzymatic one, accounting for cell permeability and intracellular target engagement.[20] Interferon-gamma (IFN-γ) is a potent inducer of IDO1 expression in many cell lines, mimicking an inflammatory TME.[21]

Methodology:

  • Cell Seeding: Plate HeLa cells in a 96-well culture plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[18]

  • IDO1 Induction: The following day, add human IFN-γ to a final concentration of 100 ng/mL to induce IDO1 expression.[21][22]

  • Compound Addition: Concurrently, add serial dilutions of the test compounds (e.g., this compound, Epacadostat, Navoximod) and vehicle control (DMSO) to the wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Kynurenine Measurement:

    • Harvest 140 µL of the cell culture supernatant.[18]

    • Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each sample, incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[18][22]

    • Centrifuge the plate to pellet the precipitated protein.[18]

    • Transfer 100 µL of the supernatant to a new 96-well plate.

    • Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).[18]

    • Measure the absorbance at 480 nm. The color development is proportional to the kynurenine concentration.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the EC50 value using a suitable nonlinear regression model.

Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_analysis Day 3/4: Analysis p1 Seed HeLa Cells (1x10^4 cells/well) p2 Incubate Overnight (37°C, 5% CO2) p1->p2 t1 Add IFN-γ (100 ng/mL) to induce IDO1 p2->t1 t2 Add Serial Dilutions of Test Compounds t1->t2 t3 Incubate 24-48h t2->t3 a1 Harvest Supernatant t3->a1 a2 Hydrolyze with TCA a1->a2 a3 Centrifuge a2->a3 a4 React with Ehrlich's Reagent a3->a4 a5 Read Absorbance (480 nm) a4->a5 a6 Calculate EC50 a5->a6

Caption: Workflow for the HeLa cell-based IDO1 assay.

Discussion and Future Directions

Epacadostat and Navoximod represent the benchmarks for potent and selective IDO1 inhibition, having undergone extensive preclinical and clinical evaluation.[8][16][23] While Epacadostat's clinical trial in combination with pembrolizumab did not meet its primary endpoint, the therapeutic hypothesis of IDO1 inhibition remains an active area of investigation, with a focus on patient selection and combination strategies.[8]

For this compound, the path forward is clear. The primary step is to determine its in vitro potency and selectivity using the protocols outlined in this guide. The oxazole moiety is a versatile scaffold found in numerous biologically active compounds, suggesting potential for potent activity.[9][10] Should the compound demonstrate promising activity (e.g., a cellular EC50 in the nanomolar range), subsequent studies should focus on:

  • Selectivity screening: Testing against IDO2 and TDO to establish a selectivity profile.

  • Mechanism of action studies: Determining if the inhibition is competitive, non-competitive, or uncompetitive.

  • In vivo studies: Evaluating the compound's ability to modulate kynurenine levels and inhibit tumor growth in syngeneic mouse models.[24]

This structured approach will enable a comprehensive evaluation of this compound and its potential as a novel immunotherapeutic agent.

References

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  • The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 - Frontiers. (URL: [Link])

  • This compound, 98% Purity (GC), C10H8BrNO, 100 mg | Chemsavers. (URL: [Link])

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC. (URL: [Link])

  • Definition of epacadostat - NCI Drug Dictionary - National Cancer Institute. (URL: [Link])

  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. (URL: [Link])

  • Mechanisms of Metabolic Reprogramming Regulating Immunosuppression in the Gastric Cancer Tumor Microenvironment - MDPI. (URL: [Link])

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC. (URL: [Link])

  • Cell based functional assays for IDO1 inhibitor screening and characterization - PMC. (URL: [Link])

  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC. (URL: [Link])

  • A comprehensive review on biological activities of oxazole derivatives - PMC. (URL: [Link])

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  • Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) | ACS Medicinal Chemistry Letters. (URL: [Link])

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  • Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - NIH. (URL: [Link])

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  • Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors - PubMed. (URL: [Link])

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-(4-Bromophenyl)-2-methyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the life cycle of a chemical does not end with its use in an experiment. Responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, field-tested protocol for the proper disposal of 4-(4-Bromophenyl)-2-methyl-1,3-oxazole, ensuring that its disposal is as meticulous as its application.

The core principle guiding this process is that all chemical waste must be handled with the assumption of hazard, from the point of generation to its final treatment by a licensed facility.[1] This protocol is designed to be a self-validating system, integrating safety, segregation, and documentation to protect personnel and the environment.

Part 1: Hazard Assessment & Personal Protective Equipment (PPE)

The causality behind mandating specific PPE is to create a barrier between the researcher and the potential chemical hazard, mitigating exposure risks during all handling and disposal stages.

Table 1: Mandatory Personal Protective Equipment (PPE)

Equipment Specification Rationale
Eye Protection Chemical splash goggles or safety glasses with side-shields.Protects eyes from potential splashes of liquid waste or contact with solid particulates.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents direct skin contact, which can cause irritation.[3][4]
Body Protection A standard laboratory coat.Protects against incidental contact and contamination of personal clothing.
Respiratory Protection Not typically required for small quantities in a well-ventilated area. Use a certified respirator if creating aerosols or handling large quantities.Minimizes inhalation of dust or vapors, which may cause respiratory irritation.[2][4]

Always handle this chemical within a certified chemical fume hood to ensure adequate ventilation.[6]

Part 2: Waste Characterization & Segregation

Proper segregation is the most critical step in a compliant waste management program.[7][8] Mixing incompatible waste streams can lead to dangerous chemical reactions, and it complicates the final disposal process, often increasing costs.

This compound is classified as a halogenated organic compound due to the presence of a carbon-bromine bond.[9] This classification is critical because the U.S. Environmental Protection Agency (EPA) regulates the treatment and disposal of halogenated organic compounds.[10][11] These wastes are typically disposed of via high-temperature incineration at a licensed facility.[8][12][13]

Core Segregation Principle: NEVER mix halogenated organic waste with non-halogenated organic waste.

Your laboratory should have distinct, clearly labeled waste containers for different categories of chemical waste. For this compound, you will use the designated "Halogenated Organic Waste" container.

Part 3: Step-by-Step Disposal Protocols

The following protocols provide procedural guidance for disposing of this compound in various forms.

Protocol A: Disposal of Unused or Expired Solid Chemical
  • Preparation: Don all required PPE as specified in Table 1. Ensure you are working within a chemical fume hood.

  • Container Check: Confirm the original product container is intact, properly sealed, and the label is legible.

  • Segregation: If the original container is to be disposed of, it must be placed directly into the designated Halogenated Organic Solid Waste container. Do not empty the powder into the waste container to avoid generating dust.

  • Labeling: If you are consolidating waste, ensure the waste container is properly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1]

  • Closure: Securely close the hazardous waste container. Waste containers must remain closed at all times except when adding waste.[1]

  • Storage: Store the container in your laboratory's designated Satellite Accumulation Area, away from incompatible materials.[1][14]

Protocol B: Disposal of Contaminated Labware (e.g., Weigh Boats, Wipes, Pipette Tips)
  • Gross Decontamination: Remove as much of the chemical residue as is safely possible.

  • Collection: Place all contaminated solid items directly into the Halogenated Organic Solid Waste container.

  • Glassware: For contaminated glassware, rinse with a minimal amount of a suitable organic solvent (e.g., acetone) and collect the rinsate in the Halogenated Organic Liquid Waste container. The cleaned glassware can then be washed normally.

  • Closure and Storage: Securely close the waste container and return it to the Satellite Accumulation Area.

Protocol C: Disposal of Solutions Containing the Compound
  • Identification: Identify a compatible solvent used to dissolve the compound.

  • Collection: Carefully pour the solution into the designated Halogenated Organic Liquid Waste container using a funnel. Avoid splashing.

  • Labeling: Ensure the components of the solution are listed on the hazardous waste tag.

  • Closure and Storage: Securely cap the liquid waste container, ensuring it is not more than 90% full, and return it to the Satellite Accumulation Area.

Part 4: Emergency Procedures & Spill Management

Accidental spills require immediate and correct action to prevent exposure and environmental contamination.

  • Alert & Isolate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area. Restrict access to the spill site.[15]

  • Don PPE: Wear the appropriate PPE, including respiratory protection if necessary.

  • Containment: For a solid spill, carefully cover it with a layer of inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad. This prevents the powder from becoming airborne.

  • Cleanup: Gently sweep the absorbent material and spilled chemical into a dustpan. Avoid creating dust. Place the collected material into a new, clean container that can be tightly sealed.[2]

  • Labeling: Label the container as "Hazardous Waste" with the name of the spilled chemical and the absorbent material used.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of the contaminated wipes as halogenated solid waste.

  • Reporting: Report the spill to your institution's Environmental Health & Safety (EH&S) department.

Disposal Decision Workflow

The following diagram illustrates the logical flow for making disposal decisions for waste containing this compound.

G start Waste Generated (Contains C10H8BrNO) ppe Don Mandatory PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify Waste Form solid_path Solid (Unused chemical, contaminated labware) identify->solid_path Is it solid? liquid_path Liquid (Solutions, rinsates) identify->liquid_path Is it liquid? spill_path Spill identify->spill_path Is it a spill? ppe->identify solid_container Select 'Halogenated Organic SOLID Waste' Container solid_path->solid_container dispose_solid Place Waste in Container solid_container->dispose_solid seal Securely Seal Container dispose_solid->seal liquid_container Select 'Halogenated Organic LIQUID Waste' Container liquid_path->liquid_container dispose_liquid Pour Waste into Container liquid_container->dispose_liquid dispose_liquid->seal absorb Absorb with Inert Material (e.g., Vermiculite) spill_path->absorb collect_spill Collect Absorbed Material absorb->collect_spill collect_spill->solid_container label_waste Label Container with Contents & 'Hazardous Waste' seal->label_waste store Store in Satellite Accumulation Area label_waste->store pickup Arrange for EH&S Pickup store->pickup

Caption: Waste disposal decision workflow for this compound.

Conclusion

The proper disposal of this compound is not an afterthought but an integral part of the experimental process. By adhering to the principles of hazard assessment, correct segregation, and documented procedures, you build a deep foundation of safety and trust within your laboratory operations. This commitment protects you, your colleagues, and the wider environment, reflecting the highest standards of scientific integrity.

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Personal protective equipment for handling 4-(4-Bromophenyl)-2-methyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative research. Handling novel chemical entities like 4-(4-Bromophenyl)-2-methyl-1,3-oxazole requires a proactive and informed approach to personal protection. This guide is designed to provide you, my fellow researchers and drug development professionals, with the essential, immediate safety and logistical information needed to handle this compound with confidence.

Our approach moves beyond a simple checklist. We will delve into the why behind each recommendation, grounding our protocols in the established principles of chemical safety and the known hazard profiles of analogous structures. Since a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, our guidance is expertly synthesized from data on its core components: the brominated aromatic ring and the oxazole moiety. This methodology ensures a high degree of caution and protection.

Hazard Assessment: A Structurally-Informed Perspective

The potential hazards of this compound can be inferred from its constituent functional groups.

  • Brominated Aromatic Compounds: These substances can cause skin and eye irritation.[1][2][3] Depending on the specific molecule, they may also be harmful if swallowed, inhaled, or absorbed through the skin.[4] Organobromides can also be persistent in the environment, necessitating careful disposal.[5]

  • Oxazole Derivatives: The oxazole ring is a common scaffold in pharmacologically active molecules.[6][7][8] While many are stable, heterocyclic compounds can present risks, and it is prudent to handle them with care to avoid inhalation, ingestion, and skin contact.[9][10]

Based on these analogs, we must assume this compound may, at a minimum:

  • Cause skin irritation (H315).[2][3]

  • Cause serious eye irritation (H319).[1][2][3]

  • Be harmful if swallowed (H302), inhaled (H332), or in contact with skin (H312).[4]

  • May cause respiratory irritation (H335).[2][4]

Therefore, all handling procedures must be designed to prevent direct contact and aerosol generation.

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the final, not the first, line of defense.[11] Before any work begins, always apply the hierarchy of controls:

  • Engineering Controls: Your most effective protection. Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9] Ensure safety showers and eyewash stations are accessible and tested.[9]

  • Administrative Controls: Establish clear Standard Operating Procedures (SOPs) for handling, storage, and disposal. Ensure all personnel are trained on these procedures and the specific hazards of the compound.

  • Personal Protective Equipment (PPE): Use the appropriate PPE as detailed below to protect against residual hazards.

Multi-Tiered PPE Protocol

The level of PPE required is dictated by the specific operation being performed. This tiered approach ensures adequate protection without unnecessary burden.

Protection LevelRequired PPEWhen to Use
Tier 1: Standard Operations Safety goggles (meeting EN166 or OSHA 29 CFR 1910.133 standards), standard nitrile gloves, a long-sleeved lab coat, and closed-toe shoes.For handling small quantities (<1g) of solid or solutions in a certified chemical fume hood. Operations include weighing, preparing solutions, and transfers.[12][13]
Tier 2: Splash or Aerosol Risk Chemical splash goggles and a face shield, double-gloving (nitrile), a chemical-resistant apron over a lab coat, and closed-toe shoes.For operations with a higher risk of splashing or aerosol generation, such as transferring large volumes, heating, or vortexing.[12][14]
Tier 3: Emergency Response Full-face respirator with organic vapor/acid gas cartridges, a chemical-resistant suit, and heavy-duty chemical-resistant gloves and boots.For responding to spills or uncontrolled releases of the compound outside of a fume hood.[12][15]
Detailed PPE Specifications
  • Eye & Face Protection: Safety glasses are insufficient. Use tight-fitting chemical splash goggles to protect against splashes and fine particulates.[14] A face shield should be worn over goggles during any procedure with a significant splash risk.[14]

  • Hand Protection: Nitrile gloves are a suitable initial choice.[12][13] For extended work or when handling larger quantities, consider double-gloving.[14] Always check with the glove manufacturer for specific chemical compatibility and breakthrough time data if available. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[11]

  • Body Protection: A long-sleeved lab coat is mandatory. For Tier 2 operations, an additional chemical-resistant apron provides a crucial barrier. Gowns used for handling hazardous compounds should close in the back and have tight-fitting cuffs.[14]

  • Respiratory Protection: Not typically required for standard operations within a fume hood. However, if there is a potential for aerosolization outside of containment or during a spill cleanup, a respirator is essential. An N95 respirator may be sufficient for fine dust, but a full-face or half-mask respirator with appropriate cartridges offers superior protection.[14]

Operational Plans: From Preparation to Disposal

A methodical workflow is critical to ensuring safety. The following step-by-step guidance provides a self-validating system for safe handling.

Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate Work Area (Fume Hood) gather_mat 2. Assemble All Materials (Chemical, Solvents, Glassware) prep_area->gather_mat don_ppe 3. Don Appropriate PPE (Tier 1 or 2) gather_mat->don_ppe weigh 4. Weigh Compound (In Fume Hood) don_ppe->weigh dissolve 5. Prepare Solution / Reaction weigh->dissolve execute 6. Perform Experiment dissolve->execute quench 7. Quench Reaction / Neutralize execute->quench waste_sep 8. Segregate Waste (Halogenated, Non-Halogenated) quench->waste_sep decon 9. Decontaminate Glassware & Surfaces waste_sep->decon doff_ppe 10. Doff PPE Correctly decon->doff_ppe wash 11. Wash Hands Thoroughly doff_ppe->wash

Caption: A stepwise workflow for the safe handling of this compound.

PPE Donning and Doffing Procedure

Incorrectly removing PPE can lead to exposure. This sequence must be followed meticulously.

cluster_don Donning (Putting On) cluster_doff Doffing (Taking Off) don_gown 1. Gown / Lab Coat don_mask 2. Mask / Respirator don_gown->don_mask don_goggles 3. Goggles / Face Shield don_mask->don_goggles don_gloves 4. Gloves (Cuffs over gown) don_goggles->don_gloves doff_gloves 1. Gloves (Outer pair if double-gloved) doff_gown 2. Gown / Apron (Turn inside out) doff_gloves->doff_gown doff_goggles 3. Goggles / Face Shield (Handle by straps) doff_gown->doff_goggles doff_mask 4. Mask / Respirator doff_goggles->doff_mask doff_gloves_inner 5. Inner Gloves doff_mask->doff_gloves_inner wash_hands 6. Wash Hands doff_gloves_inner->wash_hands

Caption: Correct sequence for donning and doffing PPE to prevent cross-contamination.

Disposal Plan: Ensuring Environmental and Personal Safety

Disposal must be performed in accordance with all local, state, and federal regulations.[16] Never dispose of this compound or its containers in standard trash or down the drain.

Waste Disposal Workflow
  • Solid Waste: All disposable materials that have contacted the compound (e.g., weighing paper, contaminated paper towels, gloves, gowns) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a sealed, labeled, and appropriate hazardous waste container. As this is a halogenated compound, it must be segregated into the "Halogenated Organic Waste" stream.

  • Contaminated Glassware: Decontaminate glassware using an appropriate solvent in a fume hood. Collect the solvent rinse as halogenated liquid waste. Then, wash the glassware according to standard laboratory procedures.

start Waste Generated solid_waste Contaminated Solid PPE, Weigh Paper, etc. start->solid_waste Solid? liquid_waste Unused Solutions, Reaction Mixtures start->liquid_waste Liquid? sharps_waste Contaminated Needles, Syringes start->sharps_waste Sharp? solid_container Seal in Labeled Solid Hazardous Waste Bag/Container solid_waste->solid_container liquid_container Collect in Labeled Halogenated Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Puncture-Proof Sharps Container sharps_waste->sharps_container

Caption: Decision workflow for proper segregation and disposal of contaminated waste.

By adhering to these rigorous, evidence-based protocols, you can effectively mitigate the risks associated with handling this compound, ensuring both your personal safety and the integrity of your research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.